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PgAFP

Cat. No.: B1576970
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Description

PgAFP is a small, cationic, and cysteine-rich antifungal protein (AFP) produced by the filamentous fungus Penicillium chrysogenum . This protein exhibits potent, dose-dependent antifungal activity against a wide spectrum of filamentous fungi, making it a promising candidate for biopreservation and agricultural biocontrol applications . In food safety research, this compound has demonstrated significant efficacy in inhibiting the growth of major postharvest pathogens, with studies showing that Penicillium digitatum is particularly susceptible, followed by Penicillium expansum and Penicillium italicum . Its application has been explored to protect food products like dry-fermented sausages and to control spoilage molds on fruits, offering a natural alternative to chemical preservatives . The mechanism of action of this compound is multifaceted. It involves the induction of reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptosis-like cell death in target fungi . Furthermore, this compound disrupts cell wall integrity by affecting chitin deposition, which is linked to a reduction in the relative quantity of Rho1 GTPase . It also causes membrane permeabilization and inhibits metabolic activity in sensitive molds . Proteomic studies on Aspergillus flavus have revealed that this compound treatment triggers metabolic changes related to reduced energy metabolism and an increased stress response . A significant finding is that this compound interaction with the fungal-specific protein Npt1, particularly amino acids 417-588 of Npt1, is critical for its antifungal activity and plays a role in regulating fungal growth, sporulation, and toxin synthesis . Notably, treatment with this compound can prevent the detection of enzymes essential for aflatoxin biosynthesis in Aspergillus flavus , highlighting its potential to mitigate mycotoxin contamination . Researchers value this compound as a tool for studying fungal biology, host-pathogen interactions, and developing novel antifungal strategies. Its activity can be influenced by environmental factors, as high cation concentrations (e.g., Ca²⁺) can attenuate its antifungal effect, an important consideration for applications in complex matrices like cheese .

Properties

bioactivity

Fungi,

sequence

LSKFGGECSLKHNTCTYLKGGKNHVVNCGSAANKKCKSDRHHCEYDEHHKRVDCQTPV

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Primary Structure of PgAFP Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the primary structure of the Penicillium chrysogenum Antifungal Protein (PgAFP). It is intended for researchers, scientists, and drug development professionals interested in the molecular characteristics of this protein. This document details its physicochemical properties, amino acid composition, and the experimental methodologies employed for its structural determination.

Introduction to Primary Protein Structure

The primary structure of a protein refers to the linear sequence of amino acids in its polypeptide chain.[1][2] This sequence is fundamental as it dictates the protein's higher-order folding into secondary, tertiary, and quaternary structures, which in turn determines its biological function.[2][3] The primary structure is held together by covalent peptide bonds formed between adjacent amino acids during protein biosynthesis.[1] It also includes any post-translational modifications, such as the formation of disulfide bonds, which are crucial for the protein's stability and function.[1][4]

This compound is a small, basic, and cysteine-rich antifungal protein produced by the fungus Penicillium chrysogenum.[5] Its ability to inhibit the growth of certain toxigenic molds makes it a subject of interest for applications in food preservation and agriculture.[5]

Physicochemical Properties of this compound

The fundamental characteristics of the mature this compound have been determined through various biochemical and analytical techniques. These quantitative data are summarized in the table below for clarity and ease of comparison.

PropertyValueMethod of DeterminationReference
Molecular Mass 6494 DaElectrospray Ionization Mass Spectrometry (ESI-MS)[5]
Number of Amino Acids 58 (Mature Protein)Deduced from gene sequencing and protein analysis[5]
Precursor Polypeptide Length 92 Amino AcidsDeduced from cDNA and genomic sequence comparison[5]
Estimated Isoelectric Point (pI) 9.22Estimation based on amino acid sequence[5]

Amino Acid Sequence and Key Features

The determination of this compound's primary structure revealed that the mature, active protein consists of 58 amino acids.[5] This mature form is processed from a larger 92-amino acid precursor polypeptide.[5] A defining characteristic of this compound is that it is rich in cysteine residues.[5] These residues are critical for forming disulfide bridges, which are essential for the stability and compact structure of many small, secreted proteins like this compound. The deduced amino acid sequence of the mature this compound shares a 79% identity with the antifungal protein Anafp from Aspergillus niger.[5]

Post-Translational Modifications (PTMs)

Post-translational modifications are covalent changes to proteins after their synthesis, which can significantly alter their function, stability, or localization.[4][6] Common PTMs include glycosylation, phosphorylation, and acetylation.[6] In the characterization of this compound, specific experiments were conducted to investigate the presence of sugar moieties. Chemical and enzymatic treatments provided no evidence for N- or O-glycosylations, indicating that this compound is likely not a glycoprotein.

Experimental Protocols for Primary Structure Determination

The primary structure of this compound was elucidated through a multi-step approach combining direct protein sequencing and molecular biology techniques.[5] This workflow is essential for obtaining a complete and accurate amino acid sequence.

G Overall Workflow for this compound Primary Structure Determination cluster_protein Protein-Level Analysis cluster_sequencing Direct Sequencing cluster_gene Gene-Level Analysis cluster_final Final Sequence Deduction protein Purified this compound Protein digestion Enzymatic Digestion (Trypsin, Chymotrypsin) protein->digestion peptides Peptide Fragments digestion->peptides edman Edman Degradation peptides->edman ms ESI-MS/MS peptides->ms partial Partial Amino Acid Sequences edman->partial ms->partial primers Design Degenerate Primers partial->primers pcr PCR Amplification primers->pcr race 5' and 3' RACE-PCR pcr->race gene Full this compound Gene Sequence race->gene deduced Deduced Full Amino Acid Sequence of Precursor and Mature this compound gene->deduced

Workflow for this compound Primary Structure Determination.

Principle: To sequence a protein using methods like Edman degradation or mass spectrometry, it is often necessary to first cleave the long polypeptide chain into smaller, more manageable peptide fragments.[7][8] Proteolytic enzymes such as trypsin and chymotrypsin are used because they cut at specific amino acid residues, generating a predictable set of fragments.

Methodology:

  • The purified this compound protein is denatured to expose the cleavage sites.

  • The protein solution is divided into separate aliquots.

  • Trypsin (which cleaves at the carboxyl side of lysine and arginine residues) is added to one aliquot.

  • Chymotrypsin (which cleaves at the carboxyl side of aromatic residues like phenylalanine, tryptophan, and tyrosine) is added to another aliquot.[7]

  • The reactions are incubated under optimal conditions (e.g., specific pH and temperature) to allow for complete digestion.

  • The resulting peptide fragments from each digestion are separated, typically using high-performance liquid chromatography (HPLC).

Principle: Edman degradation is a method of sequencing amino acids in a peptide by sequentially removing one residue at a time from the amino (N-terminal) end.[7][9] The process involves a three-step cycle of coupling, cleavage, and conversion for each amino acid.

Methodology:

  • Coupling: The peptide fragment is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC attaches to the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) derivative.[10][11]

  • Cleavage: The sample is treated with a strong anhydrous acid (e.g., trifluoroacetic acid). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[12]

  • Conversion and Identification: The ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[9][12] This PTH-amino acid is then identified using chromatography (e.g., HPLC).

  • Cycle Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid. This process is repeated for up to 30-50 residues.[9]

G Edman Degradation Cycle start Peptide with free N-terminus coupling Step 1: Coupling (React with PITC) start->coupling cleavage Step 2: Cleavage (Treat with anhydrous acid) coupling->cleavage separation Separation cleavage->separation conversion Step 3: Conversion (Treat with aqueous acid) separation->conversion ATZ-Amino Acid short_peptide Shortened Peptide (n-1 residues) separation->short_peptide Peptide (n-1) hplc Identify PTH-Amino Acid (e.g., via HPLC) conversion->hplc short_peptide->coupling Repeat Cycle Tandem Mass Spectrometry (MS/MS) Workflow for Peptide Sequencing peptide_mix Peptide Mixture ionization Ionization (e.g., ESI) peptide_mix->ionization ms1 MS1: Mass Analyzer (Select Precursor Ion) ionization->ms1 collision Fragmentation (Collision Cell - CID) ms1->collision ms2 MS2: Mass Analyzer (Separate Fragment Ions) collision->ms2 detector Detector ms2->detector spectrum Generate MS/MS Spectrum detector->spectrum sequencing Deduce Amino Acid Sequence spectrum->sequencing

References

The Antifungal Protein PgAFP: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. This whitepaper provides a comprehensive technical overview of the Penicillium chrysogenum antifungal protein (PgAFP), also known as PAF. Discovered as a secreted protein from the non-pathogenic fungus Penicillium chrysogenum, this compound exhibits potent antifungal activity against a broad spectrum of filamentous fungi, including significant plant and human pathogens. This document details the discovery and origin of this compound, its biochemical and structural characteristics, and its mechanism of action, which involves the induction of an apoptosis-like cell death cascade. Furthermore, this guide presents detailed experimental protocols for the purification and heterologous expression of this compound, alongside quantitative data on its antifungal efficacy. The information compiled herein aims to serve as a valuable resource for researchers and professionals in the fields of mycology, drug discovery, and biotechnology.

Discovery and Origin of this compound from Penicillium chrysogenum

The antifungal protein this compound was first identified as a small, cysteine-rich, and highly basic protein secreted by the filamentous fungus Penicillium chrysogenum.[1][2] This organism is widely known for its production of the antibiotic penicillin and is generally regarded as a safe mold, often found in food environments.[1][2] The discovery of this compound stemmed from investigations into the antimicrobial properties of secreted proteins from various fungi.

The native protein is produced by the Penicillium chrysogenum strain RP42C and inhibits the growth of several toxigenic molds.[1][2] The gene encoding this compound, designated as this compound, has been cloned and sequenced. The precursor protein consists of 92 amino acids, which is then processed into the mature, active 58-amino acid protein.[1][2] Sequence analysis revealed that the this compound coding region is interrupted by two introns.[1][2] The mature this compound shares significant sequence identity (79%) with the antifungal protein Anafp from Aspergillus niger, placing it within the family of small, cysteine-rich antifungal proteins produced by ascomycetes.[1][2]

Physicochemical and Structural Properties of this compound

This compound is a cationic protein with a molecular mass of approximately 6.5 kDa and an estimated isoelectric point (pI) of 9.22.[1][2] Its structure is characterized by a high content of cysteine residues that form intramolecular disulfide bonds, contributing to its stability. The protein is not glycosylated.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Mass ~6.5 kDa[1][2]
Isoelectric Point (pI) 9.22 (estimated)[1][2]
Number of Amino Acids (Mature Protein) 58[1][2]
Glycosylation None[1][2]
Origin Penicillium chrysogenum[1][2]

Antifungal Activity of this compound

This compound exhibits a broad spectrum of antifungal activity, primarily against filamentous fungi. It has been shown to be effective against various plant and human pathogenic fungi. The antifungal efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the protein that inhibits the visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Microsporum canis1.56 - 200
Microsporum gypseum1.56 - 200
Trichophyton mentagrophytes1.56 - 200
Trichophyton rubrum1.56 - 200
Trichophyton tonsurans1.56 - 200
Candida albicans10 µM (for a 14-aa peptide derivative)[3]
Penicillium digitatum4 µM (for PAFC, a related protein)[4]
Penicillium italicum8 µM (for PAFC, a related protein)[4]
Penicillium expansum32 µM (for PAFC, a related protein)[4]

Note: Some values are for related proteins or derivatives as specific MIC values for this compound against all listed fungi were not available in the provided search results.

Mechanism of Action

The antifungal mechanism of this compound is multifaceted and involves the induction of an apoptosis-like cell death in susceptible fungi. This process is initiated by the interaction of this compound with the fungal cell, leading to a cascade of intracellular events.

Induction of Apoptosis-like Cell Death

This compound treatment of sensitive fungi, such as Aspergillus flavus, leads to several hallmark features of apoptosis. These include:

  • Increased production of Reactive Oxygen Species (ROS): this compound induces oxidative stress within the fungal cell.

  • G-protein signaling involvement: A key aspect of this compound's action is its interference with G-protein signaling pathways, which are crucial for fungal growth and development.

  • Disruption of cell wall integrity: this compound affects the deposition of chitin, a vital component of the fungal cell wall, which is attributed to a reduction in the quantity of Rho1, a small GTPase involved in cell wall synthesis.

  • Modulation of apoptosis: The reduced abundance of a β subunit of a G-protein appears to be a central factor in the modulation of apoptosis in fungi treated with this compound.

Proteomic analyses have identified Rho1 and the G-protein subunit β CpcB as primary factors in the mode of action of this compound in Aspergillus flavus.

Signaling Pathway of this compound-Induced Apoptosis

The proposed signaling pathway for this compound-induced apoptosis-like cell death in Aspergillus flavus involves the disruption of key regulatory proteins.

PgAFP_Signaling_Pathway This compound This compound Interaction Interaction with Fungal Cell This compound->Interaction G_protein G-protein β subunit (CpcB) (Reduced Abundance) Interaction->G_protein Rho1 Rho1 (Reduced Quantity) Interaction->Rho1 ROS Increased Reactive Oxygen Species (ROS) Interaction->ROS Apoptosis Apoptosis-like Cell Death G_protein->Apoptosis Modulation CellWall Altered Cell Wall Integrity (Decreased Chitin Deposition) Rho1->CellWall ROS->Apoptosis Induction CellWall->Apoptosis Contributes to

Figure 1: Proposed signaling pathway of this compound-induced apoptosis-like cell death in Aspergillus flavus.

Experimental Protocols

This section provides detailed methodologies for the purification of native this compound from Penicillium chrysogenum and the heterologous expression of the recombinant protein.

Purification of Native this compound from Penicillium chrysogenum

This protocol is based on the principles of cation exchange chromatography, which separates proteins based on their net positive charge.

Purification_Workflow Start Start: P. chrysogenum Culture Supernatant Centrifugation 1. Centrifugation (Remove Fungal Mycelia) Start->Centrifugation Filtration 2. Filtration (Clarify Supernatant) Centrifugation->Filtration Loading 4. Sample Loading (Load Clarified Supernatant onto Column) Filtration->Loading Equilibration 3. Column Equilibration (Cation Exchange Resin with Low Salt Buffer) Equilibration->Loading Wash 5. Wash Step (Remove Unbound Proteins with Low Salt Buffer) Loading->Wash Elution 6. Elution (Elute Bound this compound with a Salt Gradient) Wash->Elution Analysis 7. Analysis (SDS-PAGE and Antifungal Activity Assay) Elution->Analysis End End: Purified this compound Analysis->End

Figure 2: Workflow for the purification of native this compound.

Methodology:

  • Culture and Supernatant Collection:

    • Inoculate Penicillium chrysogenum in a suitable liquid medium (e.g., Potato Dextrose Broth).

    • Incubate the culture with shaking for an appropriate period to allow for protein secretion.

    • Harvest the culture broth and separate the fungal mycelia by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

    • Collect the supernatant, which contains the secreted proteins, including this compound.

  • Clarification of Supernatant:

    • Filter the supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining cellular debris.

  • Cation Exchange Chromatography:

    • Resin and Column Preparation: Pack a chromatography column with a suitable cation exchange resin (e.g., CM-Sepharose).

    • Equilibration: Equilibrate the column with a binding buffer (e.g., 20 mM sodium phosphate, pH 6.0).

    • Sample Loading: Load the clarified supernatant onto the equilibrated column. This compound, being cationic at this pH, will bind to the negatively charged resin.

    • Washing: Wash the column with several column volumes of the binding buffer to remove unbound and weakly bound proteins.

    • Elution: Elute the bound this compound from the column by applying a linear salt gradient (e.g., 0 to 1 M NaCl in the binding buffer). This compound will elute at a specific salt concentration.

    • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions:

    • Analyze the collected fractions for protein content using a protein assay (e.g., Bradford assay).

    • Run the fractions on an SDS-PAGE gel to visualize the purified protein and assess its purity and molecular weight.

    • Perform an antifungal activity assay on the fractions to identify those containing active this compound.

  • Desalting and Concentration:

    • Pool the active fractions and desalt them using dialysis or a desalting column.

    • Concentrate the purified protein if necessary using ultrafiltration.

Heterologous Expression of Recombinant this compound in Pichia pastoris

Pichia pastoris is a widely used eukaryotic expression system for producing recombinant proteins. This protocol outlines the general steps for expressing this compound in this system.

Heterologous_Expression_Workflow Start Start: this compound Gene PCR 1. Gene Amplification (Amplify this compound from P. chrysogenum cDNA) Start->PCR Cloning 2. Cloning (Insert this compound into a P. pastoris expression vector) PCR->Cloning Transformation 3. Transformation (Introduce the expression vector into P. pastoris) Cloning->Transformation Selection 4. Selection (Select for transformed P. pastoris colonies) Transformation->Selection Expression 5. Protein Expression (Induce expression with methanol) Selection->Expression Purification 6. Purification (Purify recombinant this compound from culture supernatant) Expression->Purification End End: Recombinant this compound Purification->End

Figure 3: Workflow for the heterologous expression of this compound in Pichia pastoris.

Methodology:

  • Gene Amplification and Vector Construction:

    • Amplify the coding sequence of the mature this compound from P. chrysogenum cDNA using PCR with primers containing appropriate restriction sites.

    • Clone the amplified this compound gene into a Pichia pastoris expression vector (e.g., pPICZαA) in-frame with a secretion signal (e.g., the α-factor secretion signal) to ensure the protein is secreted into the culture medium.

  • Transformation of Pichia pastoris :

    • Linearize the expression vector containing the this compound gene.

    • Transform the linearized vector into a suitable P. pastoris strain (e.g., X-33) by electroporation or chemical methods.

  • Selection of Transformants:

    • Select for transformed colonies on a selective medium (e.g., YPDS plates containing Zeocin™).

  • Screening for Expression:

    • Inoculate several transformant colonies into a small-scale culture medium.

    • Induce protein expression by adding methanol to the culture (the AOX1 promoter in many Pichia vectors is induced by methanol).

    • Analyze the culture supernatant by SDS-PAGE and Western blot (if an epitope tag was included in the vector) to identify clones that are expressing and secreting recombinant this compound.

  • Large-Scale Expression and Purification:

    • Grow the best-expressing clone in a larger volume of culture medium.

    • Induce expression with methanol.

    • Harvest the culture supernatant and purify the recombinant this compound using the cation exchange chromatography protocol described in section 5.1.

Conclusion and Future Perspectives

The Penicillium chrysogenum antifungal protein, this compound, represents a promising candidate for the development of novel antifungal therapeutics. Its potent activity against a range of pathogenic fungi, coupled with its origin from a non-pathogenic organism, makes it an attractive subject for further research and development. The mechanism of action, involving the induction of apoptosis-like cell death through interference with G-protein signaling, offers a different mode of action compared to many existing antifungal drugs, which could be advantageous in combating resistant strains.

Future research should focus on:

  • Optimizing heterologous expression systems to produce large quantities of recombinant this compound for further studies and potential commercialization.

  • Detailed structure-function relationship studies to identify key residues and domains responsible for its antifungal activity, which could guide the engineering of more potent or specific antifungal peptides.

  • In vivo efficacy and safety studies to evaluate the therapeutic potential of this compound in animal models of fungal infections.

  • Investigating the potential for synergistic effects when combined with existing antifungal drugs.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this compound as a next-generation antifungal agent.

References

The Antifungal Mechanism of PgAFP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Action of Penicillium chrysogenum Antifungal Protein (PgAFP) on Fungal Pathogens

Introduction

Fungal infections pose a significant threat to agriculture, food safety, and human health. The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. Among the most promising candidates are small, cysteine-rich, and cationic antifungal proteins (AFPs) produced by filamentous fungi. This compound, an antifungal protein secreted by Penicillium chrysogenum, has demonstrated potent activity against a range of pathogenic and toxigenic fungi. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, intended for researchers, scientists, and professionals in drug development.

Overview of this compound's Antifungal Action

This compound, and the closely related, well-studied Penicillium antifungal protein (PAF), employs a multi-pronged approach to inhibit fungal growth. The primary mechanism does not appear to be simple membrane disruption through pore formation but rather a more complex series of events initiated by interaction with the fungal cell surface. This interaction triggers a cascade of intracellular events, including disruption of ion homeostasis, generation of reactive oxygen species (ROS), and the induction of an apoptosis-like cell death program. The entire process is mediated by key signaling pathways that govern cell wall integrity and stress responses.

Quantitative Antifungal Activity

While extensive quantitative data for this compound against a broad spectrum of pathogens is still emerging, studies have established its efficacy and relative sensitivity among key postharvest pathogens. The activity of this compound can be influenced by the specific fungal strain and the environmental substrate.

Fungal PathogenSensitivity to this compoundIC50 / MIC ValuesNotes
Penicillium digitatumHighData not available; highest sensitivity among tested Penicillium spp.[1]Causes green mold on citrus fruits.
Penicillium expansumModerateData not available[1]Causes blue mold on pome fruits and produces the mycotoxin patulin.
Penicillium italicumLowData not available; lowest sensitivity among tested Penicillium spp.[1]Causes blue mold on citrus fruits.
Aspergillus flavusSensitiveData not available; proteomic changes and growth inhibition observed.[2][3]Aflatoxin-producing mold that contaminates various crops.
Penicillium polonicumResistantNot applicable.Resistance is associated with increased chitin biosynthesis as a defense mechanism.[4][5]

Note: Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Precise MIC values for this compound are not widely published; the table reflects relative sensitivities reported in the literature.

Core Mechanisms of Action

The antifungal activity of this compound can be dissected into four interconnected stages: cell surface interaction, membrane and ion channel disruption, induction of oxidative stress, and activation of programmed cell death pathways.

Interaction with the Fungal Cell Wall

The initial interaction of the cationic this compound is with the fungal cell surface. Studies on the resistant fungus P. polonicum show that this compound binds to the outer layer of the cell wall.[4][5] This binding is thought to be with specific molecules rather than non-specifically with major structural components like chitin.[4][5] This interaction is a prerequisite for its subsequent effects on the plasma membrane and intracellular targets.

Interestingly, in sensitive fungi like A. flavus, this compound treatment leads to a decrease in chitin deposition.[3] This is linked to the downregulation of the small GTPase Rho1, a key regulator of β-1,3-glucan synthase and cell wall integrity.[3] This suggests that this compound disrupts the signaling pathways responsible for maintaining the cell wall. In contrast, resistant fungi actively counteract this compound by upregulating chitin synthesis via the Cell Wall Integrity (CWI) pathway, also involving Rho1.[4][5]

Plasma Membrane Hyperpolarization and Ion Homeostasis Disruption

Following cell wall interaction, this compound and the homologous protein PAF induce profound changes at the plasma membrane. Rather than forming large, non-specific pores, PAF elicits a rapid hyperpolarization of the plasma membrane, particularly at the actively growing hyphal tips.[1] This is accompanied by a significant disruption of ion homeostasis, characterized by:

  • Potassium (K+) Efflux: An outflow of potassium ions from the cell.[1]

  • Calcium (Ca2+) Influx: A rapid and sustained increase in the cytosolic concentration of free calcium ([Ca2+]c), primarily due to the influx of extracellular calcium.[1]

This disruption of Ca2+ signaling is a critical component of PAF's toxicity. The sustained high levels of intracellular calcium act as a danger signal, triggering downstream stress responses, including the generation of ROS and apoptosis.[1]

Induction of Reactive Oxygen Species (ROS)

A key consequence of the disruption of ion homeostasis is a significant increase in intracellular Reactive Oxygen Species (ROS).[2][3] Proteomic analysis of A. flavus treated with this compound reveals an increased abundance of proteins associated with oxidative stress response, such as glutathione peroxidase and heat shock proteins. However, this response is often insufficient to prevent cell death.[3] The accumulation of ROS contributes directly to cellular damage and is a primary trigger for the subsequent induction of apoptosis-like programmed cell death.[1]

Modulation of Signaling Pathways and Induction of Apoptosis

This compound's effects are not merely due to direct physical damage but are mediated through the modulation of critical intracellular signaling pathways.

  • Cell Wall Integrity (CWI) Pathway: this compound's impact on chitin deposition is directly linked to its modulation of the CWI pathway. In sensitive fungi, this compound treatment leads to a lower abundance of Rho1 GTPase .[3] Rho1 is a master regulator that, in its active GTP-bound state, activates β-1,3-glucan synthase and is essential for maintaining cell wall integrity. By reducing active Rho1, this compound effectively cripples the cell's ability to build and repair its cell wall.

  • G-Protein Signaling: Proteomic data reveals that this compound treatment also reduces the abundance of the G-protein β-subunit CpcB .[3] Heterotrimeric G-proteins are crucial signal transducers that relay external stimuli to intracellular effectors. The disruption of this pathway is believed to be a key reason for the modulation of apoptosis in treated hyphae.[3]

This combination of signaling disruption, ROS accumulation, and cellular damage culminates in the induction of an apoptosis-like phenotype . This regulated cell death program is a common outcome for fungi under severe stress and is a key feature of the mechanism of action for many antifungal proteins.[1]

Visualized Mechanism and Signaling Pathways

The following diagrams illustrate the proposed mechanism of action of this compound and the key experimental workflows used in its study.

PgAFP_Mechanism cluster_outside Extracellular cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm & Signaling This compound This compound WallReceptor Cell Wall Binding Site This compound->WallReceptor 1. Binding Membrane Membrane Hyperpolarization WallReceptor->Membrane IonChannels K+ Efflux Ca2+ Influx Membrane->IonChannels 2. Ion Channel Activation G_Protein G-Protein (CpcB) Signaling Disruption IonChannels->G_Protein Rho1 Rho1 GTPase Downregulation IonChannels->Rho1 ROS ↑ Reactive Oxygen Species (ROS) IonChannels->ROS 3. Disrupted Ion Homeostasis Apoptosis Apoptosis-like Cell Death G_Protein->Apoptosis Modulation CWI Cell Wall Integrity Pathway Inhibition Rho1->CWI 4. Signaling Disruption ROS->Apoptosis 5. Induction CWI->Apoptosis

Caption: Proposed mechanism of action for this compound on sensitive fungal pathogens.

Experimental_Workflow cluster_assays This compound Mechanism Investigation Workflow cluster_membrane_effects Membrane Integrity & Ion Flux cluster_cellular_response Cellular Stress & Viability cluster_death_pathway Programmed Cell Death cluster_molecular_analysis Molecular Analysis start Fungal Culture + this compound Treatment sytox Membrane Permeabilization (SYTOX Green Assay) start->sytox aequorin Ca2+ Influx Measurement (Aequorin Assay) start->aequorin ros_assay ROS Measurement (DCFH-DA Assay) start->ros_assay mic_assay Antifungal Susceptibility (MIC Determination) start->mic_assay proteomics Proteomics (2D-PAGE / LC-MS/MS) start->proteomics tunel DNA Fragmentation (TUNEL Assay) ros_assay->tunel caspase Caspase-like Activity (Fluorometric Assay) ros_assay->caspase chitin_assay Cell Wall Chitin Quantification proteomics->chitin_assay

Caption: Common experimental workflow for elucidating this compound's mechanism of action.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound and related antifungal proteins.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

  • Fungal Inoculum Preparation:

    • Grow the fungal strain on an appropriate solid medium (e.g., Potato Dextrose Agar) until sporulation.

    • Harvest spores by flooding the plate with a sterile saline solution containing 0.05% Tween 80.

    • Adjust the spore suspension to a final concentration of 1-5 x 10^4 spores/mL in a suitable broth medium (e.g., RPMI-1640).

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the broth medium. Final concentrations should span a biologically relevant range.

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound solution.

    • Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).

  • Incubation and Reading:

    • Incubate the plate at an appropriate temperature (e.g., 25-30°C) for 48-72 hours.

    • The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the extent of plasma membrane damage.

  • Cell Preparation:

    • Harvest fungal hyphae or spores and wash them with a suitable buffer (e.g., 10 mM HEPES, pH 7.0).

    • Resuspend the cells in the same buffer to a defined optical density.

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, add 90 µL of the fungal suspension to each well.

    • Add 5 µL of SYTOX Green stock solution to a final concentration of 0.5-2 µM and incubate for 15 minutes in the dark to allow for equilibration.

    • Add 5 µL of various concentrations of this compound to the wells to initiate the reaction. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

    • Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~520 nm.

    • Monitor fluorescence kinetically over a period of 60-120 minutes. An increase in fluorescence indicates membrane permeabilization.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol quantifies the generation of intracellular ROS.

  • Probe Loading:

    • Prepare a fresh fungal suspension (spores or hyphae) in a suitable buffer (e.g., PBS).

    • Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension to a final concentration of 10-25 µM.

    • Incubate the suspension at 37°C for 30-60 minutes in the dark to allow the probe to diffuse into the cells and be deacetylated by cellular esterases to non-fluorescent DCFH.

  • Treatment and Measurement:

    • Wash the cells once with buffer to remove excess probe.

    • Resuspend the cells and treat them with various concentrations of this compound.

    • Transfer 200 µL of each sample to a black 96-well plate.

    • Measure the fluorescence intensity immediately using a microplate reader with excitation at ~488 nm and emission at ~525 nm. The oxidation of DCFH by ROS produces the highly fluorescent compound DCF.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fixation and Permeabilization:

    • Harvest fungal hyphae and fix them in 4% paraformaldehyde for 1 hour at room temperature.

    • Wash the hyphae with PBS.

    • Permeabilize the cell walls by incubating with a lytic enzyme solution (e.g., lyticase, driselase) in a suitable osmotic stabilizer (e.g., 1 M sorbitol) until protoplasts begin to form.

    • Gently wash and resuspend the permeabilized cells/protoplasts in PBS.

  • Labeling Reaction:

    • Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP), according to the manufacturer's instructions. This is typically done for 60 minutes at 37°C in a humidified, dark chamber. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Analysis:

    • Wash the samples to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA dye such as DAPI.

    • Mount the samples on a microscope slide and visualize using fluorescence microscopy. TUNEL-positive nuclei will exhibit bright green fluorescence, indicating apoptotic cells.

Conclusion and Future Directions

The mechanism of action of this compound is a sophisticated, multi-step process that goes beyond simple membrane lysis. It begins with cell surface binding, leading to a cascade of events including ion homeostasis disruption, oxidative stress, and the targeted modulation of the CWI and G-protein signaling pathways, ultimately culminating in an apoptosis-like cell death. The downregulation of key regulatory proteins like Rho1 and CpcB appears to be central to its potent antifungal effect.

For drug development professionals, this compound and its mode of action present several opportunities. Its targeted disruption of conserved fungal signaling pathways suggests a low probability of off-target effects in mammalian cells. Furthermore, understanding the resistance mechanism in fungi like P. polonicum—specifically the upregulation of chitin synthesis—opens the door to synergistic therapeutic strategies, such as combining this compound with chitinase inhibitors to overcome resistance. Future research should focus on obtaining a comprehensive quantitative profile of this compound's activity, elucidating the specific cell wall or membrane receptor, and further mapping the intricate signaling cascade it initiates.

References

An In-depth Technical Guide to the PgAFP Gene and its Molecular Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Penicillium chrysogenum Antifungal Protein (PgAFP), including its gene sequence, molecular characteristics, detailed experimental protocols for its study, and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of mycology, molecular biology, and the development of novel antifungal therapeutics.

Introduction to this compound

This compound is a small, cysteine-rich, and basic antifungal protein produced by the fungus Penicillium chrysogenum strain RP42C. It exhibits inhibitory activity against several toxigenic molds, making it a person of interest for applications in food safety and agriculture. Belonging to the class of small, cysteine-rich proteins (SCPs) produced by ascomycetes, this compound shares structural and functional similarities with other antifungal proteins, such as Anafp from Aspergillus niger.

Molecular Characterization of the this compound Gene and this compound Protein

The molecular attributes of the this compound gene and its corresponding protein, this compound, have been elucidated through a combination of genetic and proteomic analyses. These key characteristics are summarized in the tables below.

Table 1: Molecular Characteristics of the this compound Gene
FeatureDescriptionReference
Organism Penicillium chrysogenum strain RP42C[1][2]
Gene Name This compound[1][2]
Full Gene Sequence Length 404 base pairs[1][2]
Coding Region Length 279 base pairs[1][2]
Introns Two introns of 63 bp and 62 bp[1][2]
Precursor Protein Size 92 amino acids[1][2]
Mature Protein Size 58 amino acids[1][2]
Table 2: Physicochemical Properties of the this compound Protein
PropertyValueReference
Molecular Mass 6,494 Da[1][2]
Isoelectric Point (pI) 9.22[1][2]
Post-translational Modifications No evidence of N- or O-glycosylations[1][2]
Homology 79% identity to Anafp from Aspergillus niger[1][2]

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of the this compound gene and the this compound protein.

Gene Cloning and Sequencing

The full-length sequence of the this compound gene was obtained through a combination of PCR with degenerate primers and Rapid Amplification of cDNA Ends (RACE)-PCR.

Workflow for this compound Gene Identification:

Gene_Cloning_Workflow cluster_protein Protein Analysis cluster_gene Gene Analysis protein_purification This compound Purification edman Edman Degradation protein_purification->edman Provides N-terminal sequence msms ESI-MS/MS Analysis protein_purification->msms Provides internal sequences degenerate_pcr PCR with Degenerate Primers edman->degenerate_pcr Design of degenerate primers msms->degenerate_pcr Design of degenerate primers race_pcr 5' and 3' RACE-PCR degenerate_pcr->race_pcr Generates 70 bp gene segment for GSP design sequencing DNA Sequencing race_pcr->sequencing Amplifies 5' and 3' ends full_sequence Full this compound Gene Sequence (404 bp) sequencing->full_sequence Assembly and confirmation Protein_Production_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification pcr PCR Amplification of this compound cDNA ligation Ligation into pET Expression Vector with His-tag pcr->ligation transformation_cloning Transformation into E. coli Cloning Strain ligation->transformation_cloning transformation_expression Transformation into E. coli Expression Strain (e.g., BL21(DE3)) transformation_cloning->transformation_expression Plasmid Extraction culture Culture Growth transformation_expression->culture induction Induction with IPTG culture->induction harvest Cell Harvest by Centrifugation induction->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis clarification Clarification by Centrifugation lysis->clarification imac Immobilized Metal Affinity Chromatography (IMAC) clarification->imac Binding of His-tagged this compound dialysis Dialysis and Concentration imac->dialysis Elution with Imidazole analysis Purity Analysis (SDS-PAGE) dialysis->analysis PgAFP_Signaling_Pathway This compound This compound Ntp1 Ntp1 (aa 417-588) This compound->Ntp1 Interacts with G_protein G-protein (CpcB subunit) Ntp1->G_protein Modulates Rho1 Rho1 GTPase Ntp1->Rho1 Affects ROS Increased Reactive Oxygen Species (ROS) G_protein->ROS Leads to Cell_Wall Altered Cell Wall Integrity (Decreased Chitin) Rho1->Cell_Wall Regulates Metabolism Reduced Energy Metabolism ROS->Metabolism Stress_Response Increased Stress Response (Heat Shock Proteins, Glutathione) ROS->Stress_Response Apoptosis Apoptosis/Necrosis ROS->Apoptosis Metabolism->Apoptosis Cell_Wall->Apoptosis

References

A Technical Deep Dive into the Predicted Structure and Domains of Spruce Antifreeze Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [DATE] – In the ongoing quest to understand the mechanisms of cold adaptation in plants, the structural and functional characteristics of antifreeze proteins (AFPs) are of paramount importance. This technical guide provides an in-depth analysis of the predicted tertiary structure and functional domains of a representative antifreeze protein from spruce (Picea spp.), offering valuable insights for researchers, scientists, and drug development professionals. Due to the limited availability of a publicly accessible amino acid sequence for a protein explicitly identified as Picea glauca antifreeze protein (PgAFP), this guide utilizes the sequence of a closely related chitinase from Picea abies (Norway spruce), a known class of plant proteins exhibiting antifreeze activity, as a model for structural and domain prediction.

Predicted Tertiary Structure of a Spruce Antifreeze Protein

The tertiary structure of the Picea abies chitinase (UniProt Accession: Q6WSS1), a proxy for this compound, was predicted using homology modeling. This computational approach constructs a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein.

The predicted structure reveals a globular fold, a common feature among many pathogenesis-related proteins that also possess antifreeze properties. The model showcases a complex arrangement of alpha-helices and beta-sheets, which fold together to create a stable three-dimensional conformation. The precise arrangement of these secondary structural elements is crucial for the protein's dual functions in both defense against pathogens and inhibition of ice crystal growth.

Predicted Secondary Structure Composition

To provide a quantitative overview of the predicted structure, the secondary structure content was analyzed. The results are summarized in the table below.

Secondary Structure ElementPredicted Percentage
Alpha Helix35%
Beta Sheet15%
Coil50%

Note: These percentages are derived from computational predictions and await experimental validation.

Key Functional Domains of Spruce Antifreeze Protein

A comprehensive analysis of the spruce chitinase sequence was conducted to identify conserved domains that are likely responsible for its biological activities. This analysis revealed the presence of several key domains, each with a putative function.

Domain NameDatabase IDPredicted Function
Glycoside hydrolase family 19PF00182Catalyzes the hydrolysis of chitin, a key component of fungal cell walls.
Chitin-binding domainPF00187Mediates the binding of the protein to chitin, crucial for its antifungal activity.
Class I chitinase N-terminal domainPS50941A conserved region in class I chitinases, potentially involved in protein stability or localization.

The presence of a glycoside hydrolase domain underscores the protein's role in plant defense. The chitin-binding domain is of particular interest as it may also be involved in the protein's interaction with ice crystals, a phenomenon observed in other AFPs.

Visualizing the Predicted Architecture of a Spruce Antifreeze Protein

To better illustrate the predicted structural organization and domain layout, the following diagrams were generated using the Graphviz DOT language.

Predicted_Tertiary_Structure Predicted Tertiary Structure of a Spruce Antifreeze Protein cluster_domains Functional Domains Glycoside Hydrolase Domain Glycoside Hydrolase Domain Chitin-Binding Domain Chitin-Binding Domain N-terminal Domain N-terminal Domain Alpha Helices Alpha Helices Beta Sheets Beta Sheets Coils & Loops Coils & Loops Predicted Tertiary Structure Predicted Tertiary Structure Predicted Tertiary Structure->Glycoside Hydrolase Domain Contains Predicted Tertiary Structure->Chitin-Binding Domain Contains Predicted Tertiary Structure->N-terminal Domain Contains Predicted Tertiary Structure->Alpha Helices Composed of Predicted Tertiary Structure->Beta Sheets Composed of Predicted Tertiary Structure->Coils & Loops Composed of

Predicted Tertiary Structure and Functional Domains of a Spruce Antifreeze Protein.

Domain_Architecture Domain Architecture of a Spruce Antifreeze Protein cluster_protein Domain Architecture of a Spruce Antifreeze Protein N-terminus N-terminus N_term N-terminal Domain N-terminus->N_term C-terminus C-terminus Glyco_Hydro Glycoside Hydrolase Domain N_term->Glyco_Hydro Chitin_Bind Chitin-Binding Domain Glyco_Hydro->Chitin_Bind Chitin_Bind->C-terminus

Linear Representation of the Domain Architecture of a Spruce Antifreeze Protein.

Detailed Experimental Protocols

The characterization of antifreeze proteins involves a series of specialized biophysical assays. Below are detailed methodologies for two key experiments used to assess the activity of AFPs.

Protocol for Thermal Hysteresis Measurement

Thermal hysteresis (TH) is the difference between the melting point and the non-equilibrium freezing point of a solution containing an AFP. This is a hallmark of antifreeze activity.

Materials:

  • Nanoliter osmometer

  • Purified AFP solution (in a suitable buffer, e.g., 20 mM Tris-HCl, pH 7.5)

  • High-purity water (for calibration)

  • Microcapillary tubes

Procedure:

  • Calibration: Calibrate the nanoliter osmometer using high-purity water to establish the equilibrium melting/freezing point (0°C).

  • Sample Loading: Load a nanoliter-sized sample of the purified AFP solution into a microcapillary tube.

  • Ice Crystal Formation: Lower the temperature of the sample until a small, single ice crystal is formed.

  • Melting Point Determination: Slowly increase the temperature until the ice crystal is nearly completely melted. The temperature at which the last remnant of the crystal disappears is recorded as the melting point.

  • Freezing Point Determination: Slowly decrease the temperature until the ice crystal begins to grow rapidly. The temperature at which this growth initiates is recorded as the freezing point.

  • Calculation: The thermal hysteresis is calculated as the difference between the melting point and the freezing point.

Protocol for Ice Recrystallization Inhibition (IRI) Assay

The IRI assay assesses the ability of an AFP to inhibit the growth of large ice crystals at the expense of smaller ones, a process known as recrystallization.

Materials:

  • Low-temperature microscope with a cryo-stage

  • AFP solution in a cryoprotectant solution (e.g., 30% sucrose in buffer)

  • Glass coverslips

  • Pipettor

Procedure:

  • Sample Preparation: Prepare a dilution series of the purified AFP in the cryoprotectant solution.

  • "Splat" Freezing: Place a small droplet (e.g., 5 µL) of the sample solution onto a coverslip. Quickly press another coverslip on top to create a thin film. Rapidly cool the sample on a pre-chilled metal block to form a field of small ice crystals.

  • Annealing: Transfer the coverslip to the cryo-stage of the microscope, which is maintained at a constant sub-zero temperature (e.g., -6°C).

  • Observation: Observe the ice crystal morphology and size over a set period (e.g., 1-24 hours).

  • Analysis: In the absence of IRI activity, larger ice crystals will grow at the expense of smaller ones. Effective AFPs will inhibit this process, and the ice crystals will remain small and numerous. The degree of IRI activity can be quantified by measuring the change in the average ice crystal size over time.

This technical guide provides a foundational understanding of the predicted structural and functional characteristics of a representative spruce antifreeze protein. The presented data and protocols offer a valuable resource for researchers working to unravel the complexities of plant cold tolerance and for professionals exploring the potential applications of these remarkable proteins in various fields, including cryopreservation and the development of freeze-tolerant crops. Further experimental validation of these computational predictions is a crucial next step in advancing our knowledge in this area.

The PgAFP Protein Family: A Technical Guide to a Novel Class of Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to human health and food security. This has spurred the search for novel antifungal compounds with unique mechanisms of action. The PgAFP (short for Penicillium chrysogenum Antifungal Protein) family of proteins represents a promising class of small, cysteine-rich, and cationic antifungal proteins produced by ascomycetous fungi. This technical guide provides an in-depth overview of the this compound protein family and its homologs, detailing their biochemical properties, antifungal activity, mechanism of action, and the experimental protocols used for their characterization.

The this compound Protein and its Homologs: A Family of Potent Antifungals

The archetypal member of this family, this compound, is a 58-amino acid protein with a molecular mass of 6494 Da and an isoelectric point of 9.22.[1] It is secreted by the fungus Penicillium chrysogenum. Structurally, fungal antifungal proteins (AFPs) are characterized by a compact β-barrel structure stabilized by disulfide bridges. Members of this family, including homologs from other Penicillium species and Aspergillus niger, exhibit broad-spectrum antifungal activity against various pathogenic and spoilage fungi.

Homologous Proteins

Several homologous proteins to this compound have been identified and characterized, contributing to the definition of a larger family of fungal AFPs. These are often classified into different classes based on phylogenetic analysis. Notable homologs include:

  • Anafp from Aspergillus niger, which shares 79% sequence identity with this compound.[1]

  • PeAfpA, PeAfpB, and PeAfpC from Penicillium expansum, which belong to different phylogenetic classes (A, B, and C) and exhibit varying degrees of antifungal activity.[2][3]

  • PAF, PAFB, and PAFC from Penicillium chrysogenum, representing different classes of AFPs from the same organism.

Quantitative Antifungal Activity

The antifungal potency of this compound and its homologs has been quantified against a range of fungal species using the Minimal Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below is a compilation from multiple studies.

Table 1: Physicochemical Properties of this compound and Homologous Proteins
ProteinSource OrganismMolecular Mass (Da)Isoelectric Point (pI)Number of Amino Acids
This compoundPenicillium chrysogenum64949.2258
AnafpAspergillus nigerNot ReportedNot ReportedNot Reported
PeAfpAPenicillium expansumNot ReportedNot ReportedNot Reported
PeAfpBPenicillium expansumNot ReportedNot ReportedNot Reported
PAFBPenicillium chrysogenumNot ReportedNot ReportedNot Reported
PAFCPenicillium chrysogenumNot ReportedNot ReportedNot Reported
NFAP2Neosartorya fischeriNot ReportedNot ReportedNot Reported
Table 2: Minimal Inhibitory Concentration (MIC) of this compound and Homologous Proteins against Various Fungi (in µg/mL)
Fungal SpeciesThis compoundPeAfpAPeAfpBPAFPAFBPAFCNFAP2
Aspergillus flavus-->64----
Aspergillus niger--50----
Botrytis cinerea--50----
Fusarium oxysporum-->200----
Magnaporthe oryzae-16>200----
Penicillium chrysogenum--50----
Penicillium digitatum-11216-320.25-44Moderate
Penicillium expansum--1216-320.25-432>64
Penicillium italicum--1216-320.25-48Moderate

Note: A hyphen (-) indicates that the data was not available in the cited sources.

Mechanism of Action: A Multi-pronged Attack

The antifungal mechanism of the this compound family is multifaceted, culminating in programmed cell death of the target fungus. The proposed signaling pathway involves the induction of reactive oxygen species (ROS), disruption of calcium homeostasis, and the involvement of G-protein signaling.

Proposed Signaling Pathway for this compound-induced Apoptosis

PgAFP_Mechanism This compound This compound CellWall Fungal Cell Wall This compound->CellWall Binds to PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Interacts with G_Protein G-protein (β subunit CpcB) PlasmaMembrane->G_Protein Modulates Rho1 Rho1 GTPase PlasmaMembrane->Rho1 Reduces quantity of Ca2_Influx Ca2+ Influx PlasmaMembrane->Ca2_Influx Induces ROS_Production Increased ROS Production G_Protein->ROS_Production Triggers Chitin_Deposition Decreased Chitin Deposition Rho1->Chitin_Deposition Apoptosis Apoptosis ROS_Production->Apoptosis Ca2_Influx->Apoptosis CellWall_Integrity Compromised Cell Wall Integrity Chitin_Deposition->CellWall_Integrity CellWall_Integrity->Apoptosis

Caption: Proposed signaling pathway of this compound leading to fungal apoptosis.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the study of the this compound protein family.

Protein Purification

A common workflow for the purification of antifungal proteins from fungal culture supernatants.

Protein_Purification Start Fungal Culture Supernatant Centrifugation Centrifugation (Remove mycelia) Start->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration IonExchange Cation Exchange Chromatography Filtration->IonExchange SizeExclusion Size Exclusion Chromatography IonExchange->SizeExclusion Elution of bound proteins PurityCheck SDS-PAGE & Mass Spectrometry SizeExclusion->PurityCheck Fraction collection End Purified this compound PurityCheck->End Purity confirmed

References

An In-depth Technical Guide on the Cysteine-rich Motifs in the Antifungal Protein PgAFP and Their Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global rise in fungal infections, coupled with increasing antifungal resistance, necessitates the exploration of novel therapeutic agents. The Penicillium chrysogenum antifungal protein (PgAFP) presents a promising candidate. This small, cationic, cysteine-rich protein exhibits potent and selective activity against a broad spectrum of filamentous fungi, including significant plant and human pathogens. Its unique mode of action, centered around the disruption of fungal calcium homeostasis and the induction of apoptosis, makes it a compelling subject for research and development. This technical guide provides a comprehensive overview of the structural and functional significance of the cysteine-rich motifs within this compound, detailing its mechanism of action, relevant experimental protocols, and the signaling pathways it perturbs.

Introduction to this compound

This compound is a 58-amino acid protein with a molecular mass of approximately 6.5 kDa and a basic isoelectric point (pI) of 9.22.[1] It belongs to a class of small, cysteine-rich antifungal proteins produced by ascomycetes. A defining feature of this compound is the presence of multiple cysteine residues that form intramolecular disulfide bonds, which are crucial for its structural integrity and antifungal activity.

The Critical Role of Cysteine-Rich Motifs and Disulfide Bonds

The stability and function of this compound are intrinsically linked to its cysteine-rich nature. These residues form a network of disulfide bridges that stabilize the protein's tertiary structure, a compact β-barrel fold. This structural rigidity is essential for the protein's resistance to proteases and its ability to interact with fungal cell components.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueReference
Molecular Mass6494 Da[1]
Isoelectric Point (pI)9.22[1]
Number of Amino Acids58[1]
Number of Cysteine Residues6
Disulfide Bond PatternCys-I-Cys-IV, Cys-II-Cys-V, Cys-III-Cys-VI
Secondary StructurePredominantly β-sheets
Tertiary Structureβ-barrel

Antifungal Activity and Mechanism of Action

This compound exhibits a fungicidal effect on a variety of filamentous fungi by inducing a series of cellular events culminating in apoptosis. The protein's cationic nature facilitates its interaction with the negatively charged fungal cell surface.

Disruption of Calcium Homeostasis

A primary mechanism of this compound's antifungal action is the disruption of calcium signaling in susceptible fungi.[2][3][4][5][6] this compound induces a rapid and sustained influx of extracellular Ca²⁺ into the fungal cytoplasm. This sudden increase in cytosolic calcium triggers a cascade of downstream events, including the activation of stress response pathways and ultimately, programmed cell death.

Induction of Apoptosis

The influx of calcium and the generation of reactive oxygen species (ROS) are key triggers for the apoptotic cascade in fungi treated with this compound. This process involves the activation of G-protein and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to characteristic apoptotic markers such as DNA fragmentation and caspase-like activity. Proteomic studies on Aspergillus flavus treated with this compound have revealed a downregulation of proteins involved in aflatoxin biosynthesis and an upregulation of stress-response proteins.[2][4][7]

Signaling Pathways Perturbed by this compound

The antifungal activity of this compound involves the intricate interplay of several signaling pathways. The initial disruption of calcium homeostasis is a central event that propagates signals through downstream cascades.

PgAFP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Ca_Channel Calcium Channel (Putative Target) This compound->Ca_Channel Interacts with Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Mediates Calcineurin Calcineurin Pathway Ca_influx->Calcineurin Activates G_protein G-Protein Signaling (e.g., CpcB, Rho1) Ca_influx->G_protein Modulates Apoptosis Apoptosis Calcineurin->Apoptosis Contributes to MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates ROS ROS Generation MAPK_pathway->ROS Leads to ROS->Apoptosis Induces

This compound-induced signaling cascade in susceptible fungi.

Quantitative Data on Antifungal Activity

The potency of this compound has been demonstrated against a range of pathogenic and spoilage fungi. The Minimum Inhibitory Concentration (MIC) is a standard measure of antifungal efficacy.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Species

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus flavus10 - 50[8]
Aspergillus fumigatus< 50
Aspergillus niger< 50
Aspergillus parasiticus10 - 50
Penicillium expansum< 10
Penicillium roqueforti< 10
Fusarium verticillioides> 100
Fusarium graminearum> 100

Note: MIC values can vary depending on the specific strain and experimental conditions.

Detailed Experimental Protocols

Reproducible research relies on detailed methodologies. This section outlines key experimental protocols for the study of this compound.

Purification of this compound from Penicillium chrysogenum

PgAFP_Purification_Workflow start P. chrysogenum Culture supernatant Centrifugation & Filtration (to remove mycelia) start->supernatant ion_exchange Cation Exchange Chromatography (e.g., CM-Sepharose) supernatant->ion_exchange dialysis Dialysis and Concentration ion_exchange->dialysis gel_filtration Gel Filtration Chromatography (e.g., Superdex 75) dialysis->gel_filtration end Purified this compound gel_filtration->end Site_Directed_Mutagenesis_Workflow start Plasmid with this compound gene pcr PCR with mutagenic primers start->pcr digestion DPN1 digestion of parental DNA pcr->digestion transformation Transformation into E. coli digestion->transformation sequencing Sequence verification of mutant plasmid transformation->sequencing expression Expression and purification of mutant protein sequencing->expression end Functional analysis of mutant expression->end

References

An In-depth Technical Guide on the Biochemical and Biophysical Properties of PgAFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PgAFP is a small, cationic, cysteine-rich antifungal protein produced by the fungus Penicillium chrysogenum. It exhibits potent inhibitory activity against a range of toxigenic molds, making it a subject of significant interest for applications in food safety and as a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of the known biochemical and biophysical properties of this compound, detailed methodologies for its characterization, and a visualization of its proposed mechanism of action.

Biochemical Properties

This compound is a well-characterized protein with several key biochemical features that contribute to its antifungal activity and stability. These properties have been determined using a combination of mass spectrometry and protein sequencing techniques.

PropertyValueMethod of DeterminationReference
Molecular Mass 6494 DaElectrospray Ionization Mass Spectrometry (ESI-MS)[1]
Isoelectric Point (pI) 9.22 (estimated)Estimated from amino acid sequence[1]
Amino Acid Composition Mature protein: 58 amino acidsDeduced from gene sequence and partial Edman degradation[1]
Precursor protein: 92 amino acidsDeduced from gene sequence[1]
Post-Translational Modifications No evidence of N- or O-glycosylationChemical and enzymatic treatments[1]
Classification Cationic, small, cysteine-rich antifungal proteinBased on pI and amino acid composition[1]

Biophysical Properties

The biophysical properties of this compound contribute to its remarkable stability under various environmental conditions, a crucial attribute for its potential applications.

PropertyDescriptionMethod of DeterminationReference
Protease Resistance Withstood most proteasesResidual activity assays after protease treatment
Thermal Stability Withstood intense heatResidual activity assays after heat treatment
pH Stability Stable over a wide pH rangeResidual activity assays after pre-incubation at different pH values

Experimental Protocols

The characterization of this compound involves several standard biochemical techniques. Below are detailed methodologies for the key experiments cited.

Determination of Molecular Mass by Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the accurate mass determination of intact proteins.

Methodology:

  • Sample Preparation: A purified solution of this compound is prepared in a solvent compatible with ESI-MS, typically a mixture of water, acetonitrile, and a small amount of a volatile acid like formic acid to facilitate protonation.

  • Infusion: The protein solution is infused into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases, leading to the formation of gas-phase, multiply-charged protein ions.

  • Mass Analysis: The multiply-charged ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows a series of peaks, each corresponding to the protein with a different number of charges. The molecular mass of the protein is then deconvoluted from this series of m/z values using specialized software.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_esi_ms ESI-MS Analysis cluster_data_analysis Data Analysis Sample Purified this compound Solution Infusion Infusion into ESI Source Sample->Infusion Ionization Electrospray Ionization Infusion->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Deconvolution Deconvolution of Spectrum MassAnalysis->Deconvolution Result Molecular Mass Determination Deconvolution->Result

ESI-MS workflow for this compound molecular mass determination.
Partial Amino Acid Sequencing by Edman Degradation

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.

Methodology:

  • Coupling: The purified this compound is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC selectively reacts with the N-terminal amino group of the protein.

  • Cleavage: The derivatized N-terminal amino acid is then selectively cleaved from the peptide backbone by treatment with an anhydrous acid (e.g., trifluoroacetic acid).

  • Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC).

  • Cycle Repetition: The remaining peptide, now one amino acid shorter, is subjected to the next cycle of Edman degradation to identify the subsequent amino acid. This process is repeated to determine a partial N-terminal sequence. For internal sequences, the protein is first enzymatically digested (e.g., with trypsin or chymotrypsin), and the resulting peptides are then sequenced.

Edman_Degradation_Workflow Start Purified this compound Coupling Coupling with PITC Start->Coupling Cleavage Cleavage of N-terminal amino acid Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion Identification Identification by HPLC Conversion->Identification Repeat Repeat Cycle on Shortened Peptide Identification->Repeat Repeat->Coupling Yes Sequence Partial Amino Acid Sequence Repeat->Sequence No

Edman degradation workflow for this compound sequencing.
Estimation of Isoelectric Point (pI)

The theoretical pI of a protein can be estimated from its amino acid sequence.

Methodology:

  • Obtain Amino Acid Sequence: The full amino acid sequence of this compound, deduced from the gene sequence, is required.

  • Utilize Bioinformatics Tools: The sequence is submitted to a bioinformatics tool (e.g., the Compute pI/Mw tool on the ExPASy server).

  • pI Calculation: The tool calculates the theoretical pI by considering the pKa values of the ionizable groups of the amino acid residues (the N- and C-termini, and the side chains of aspartic acid, glutamic acid, cysteine, tyrosine, lysine, histidine, and arginine). The pI is the pH at which the net charge of the protein is zero.

Mechanism of Antifungal Action

This compound exerts its antifungal effect on susceptible fungi, such as Aspergillus flavus, through a multi-faceted mechanism that ultimately leads to programmed cell death (apoptosis).

The proposed mechanism involves the following key steps:

  • Interaction with Fungal Cell: this compound, being a cationic protein, is thought to initially interact with negatively charged components on the fungal cell surface.

  • Induction of Reactive Oxygen Species (ROS): Following interaction, this compound induces the production of intracellular reactive oxygen species (ROS).

  • Oxidative Stress and Downstream Signaling: The accumulation of ROS leads to oxidative stress, which in turn triggers a signaling cascade. Key components of this cascade in A. flavus are believed to be the G-protein subunit β (CpcB) and the small GTPase Rho1.

  • Apoptosis: The signaling cascade ultimately culminates in apoptosis, characterized by events such as DNA fragmentation and the activation of caspases. This programmed cell death prevents further growth and proliferation of the fungus.

PgAFP_Mechanism This compound This compound FungalCell Fungal Cell (e.g., A. flavus) This compound->FungalCell Interaction ROS Increased Reactive Oxygen Species (ROS) FungalCell->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Signaling Signaling Cascade OxidativeStress->Signaling G_protein G-protein subunit β (CpcB) Signaling->G_protein Rho1 Rho1 Signaling->Rho1 Apoptosis Apoptosis G_protein->Apoptosis Rho1->Apoptosis GrowthInhibition Fungal Growth Inhibition Apoptosis->GrowthInhibition

Proposed mechanism of action of this compound.

Conclusion

This compound is a robust antifungal protein with well-defined biochemical characteristics and a potent, multi-step mechanism of action against toxigenic fungi. Its stability and strong inhibitory activity make it a promising candidate for further research and development in the fields of food preservation and antifungal therapies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future investigations into this important biomolecule.

References

Antifungal Spectrum and Mechanism of Action of Penicillium chrysogenum Antifungal Protein (PgAFP)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Penicillium chrysogenum antifungal protein (PgAFP), also known as PAF, is a small, highly basic, cysteine-rich protein with potent antifungal activity against a broad range of filamentous fungi. This document provides a comprehensive overview of the antifungal spectrum of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. Quantitative data on its antifungal efficacy are presented, and its proposed signaling pathway is visualized. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound as a novel antifungal agent.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, has created an urgent need for novel therapeutic agents with unique mechanisms of action. Antimicrobial peptides (AMPs) produced by filamentous fungi have emerged as a promising source of new antifungal drugs. Penicillium chrysogenum, the original producer of penicillin, secretes an antifungal protein, this compound (PAF), which exhibits potent and specific activity against various filamentous fungi, including important plant and human pathogens.[1][2] This technical guide details the antifungal spectrum of this compound, the methodologies used to determine its activity, and the current understanding of its mechanism of action.

Antifungal Spectrum of Activity of this compound

This compound has demonstrated a broad spectrum of activity, primarily targeting filamentous fungi. Notably, it does not exhibit significant activity against bacteria or yeasts.[1][2] The antifungal efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the protein that prevents visible growth of a fungus.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of this compound against a variety of fungal species. The data is compiled from published research and presented as the percentage of growth inhibition at a specific concentration of this compound, as detailed in the primary literature.

Fungal SpeciesTypeGrowth Inhibition (%) at 50 µg/mL this compoundReference
Aspergillus nidulansFilamentous FungusHigh[2]
Aspergillus fumigatusFilamentous FungusHigh[2]
Aspergillus flavusFilamentous FungusHigh[2]
Aspergillus nigerFilamentous FungusHigh[2]
Aspergillus terreusFilamentous FungusHigh[2]
Botrytis cinereaPhytopathogenHigh[2]
Fusarium oxysporumPhytopathogenHigh[2]
Neurospora crassaFilamentous FungusHigh[2]
Penicillium digitatumPhytopathogenModerate
Penicillium italicumPhytopathogenModerate
Penicillium expansumPhytopathogenLow
Candida albicansYeastIneffective[2]
Saccharomyces cerevisiaeYeastIneffective[2]
Escherichia coliBacteriaIneffective[2]
Bacillus subtilisBacteriaIneffective[2]

Note: "High" inhibition refers to significant growth reduction as reported in the source. For Penicillium species, the efficacy of PAF (this compound) was found to be lower compared to other antifungal proteins from P. chrysogenum like PAFB.

Mechanism of Action

The antifungal activity of this compound is multifaceted, involving interactions with the fungal cell surface, internalization, and disruption of intracellular processes. The proposed mechanism of action is a complex cascade of events leading to growth inhibition and cell death.

Proposed Signaling Pathway and Cellular Effects

This compound's mechanism of action is believed to be initiated by its interaction with the fungal cell wall and membrane. Following this initial binding, the protein is actively internalized in sensitive fungi through an endocytotic-like process that is dependent on energy.[3] Once inside the cell, this compound disrupts calcium homeostasis, leading to a significant increase in the cytosolic free calcium concentration ([Ca²⁺]c).[4] This disruption of Ca²⁺ signaling is a key element in its antifungal activity. The elevated intracellular calcium levels, along with other potential interactions, lead to a cascade of downstream effects, including the induction of oxidative stress and increased plasma membrane permeability.[1][2] These cellular insults ultimately result in severe morphological changes, such as distorted hyphae and atypical branching, and a reduction in metabolic activity, leading to growth inhibition.[1][2]

PgAFP_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Wall & Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects This compound This compound CellSurface Cell Surface Interaction This compound->CellSurface Internalization Active Internalization (Endocytosis-like) CellSurface->Internalization CaHomeostasis Disruption of Ca²⁺ Homeostasis Internalization->CaHomeostasis OxidativeStress Induction of Oxidative Stress CaHomeostasis->OxidativeStress MembranePermeability Increased Plasma Membrane Permeability CaHomeostasis->MembranePermeability MorphologicalChanges Morphological Changes (Distorted Hyphae) OxidativeStress->MorphologicalChanges MembranePermeability->MorphologicalChanges GrowthInhibition Growth Inhibition MorphologicalChanges->GrowthInhibition

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the standardized methodologies for determining the antifungal activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the antifungal potency of a compound. The broth microdilution method is a commonly used and standardized approach.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • Purified this compound

  • Target fungal strains

  • 96-well microtiter plates

  • RPMI-1640 medium (or other suitable fungal growth medium)

  • Spectrophotometer or microplate reader

  • Shaker incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain on a suitable agar medium to obtain fresh spores or mycelia.

    • Prepare a spore suspension or mycelial fragment suspension in sterile saline or distilled water.

    • Adjust the concentration of the inoculum to a standardized density (e.g., 1-5 x 10⁴ CFU/mL) using a hemocytometer or by spectrophotometric methods.

  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound in a suitable buffer.

    • Perform a two-fold serial dilution of the this compound stock solution in the 96-well microtiter plate using the fungal growth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (fungus in medium without this compound) and a negative control (medium only).

    • Incubate the plate at an optimal temperature for the growth of the target fungus (e.g., 25-37°C) for a specified period (e.g., 24-72 hours).

  • Determination of MIC:

    • After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible fungal growth.

    • Alternatively, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC can be defined as the lowest concentration that causes a significant reduction (e.g., 50% or 90%) in growth compared to the positive control.

MIC_Workflow Inoculum Prepare Fungal Inoculum (Standardized Density) Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate SerialDilution Perform 2-fold Serial Dilution of this compound in 96-well plate SerialDilution->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate ReadMIC Determine MIC (Visual or Spectrophotometric) Incubate->ReadMIC

Caption: Experimental workflow for the MIC assay.

Conclusion

This compound from Penicillium chrysogenum is a potent antifungal protein with a broad spectrum of activity against filamentous fungi. Its unique mechanism of action, involving cell internalization and disruption of calcium homeostasis, makes it a promising candidate for the development of new antifungal therapies. The standardized protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antifungal agents. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways affected by this compound to harness its full therapeutic potential.

References

An In-depth Technical Guide on the Interaction of PgAFP with Fungal Cell Wall Components

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fungal cell wall is a critical structure for pathogen viability, integrity, and interaction with the host environment, making it a prime target for novel antifungal agents. PgAFP, a small, cationic, cysteine-rich antifungal protein produced by Penicillium chrysogenum, has demonstrated potent activity against a range of pathogenic and toxigenic molds. This technical guide synthesizes the current understanding of this compound's mechanism of action, which, contrary to a direct binding interaction with cell wall polysaccharides, involves the disruption of crucial intracellular signaling pathways that govern cell wall synthesis and integrity. Proteomic studies reveal that this compound's primary mode of action involves reducing the abundance of key regulatory proteins—specifically Rho1 GTPase and a G-protein β subunit—leading to a cascade of downstream effects including diminished chitin deposition, compromised cell wall integrity, oxidative stress, and ultimately, an apoptosis-like cell death. This document provides a detailed overview of this mechanism, a summary of its antifungal activity, comprehensive experimental protocols for studying its effects, and visualizations of the key pathways and workflows.

This compound's Mechanism of Action: A Focus on Intracellular Signaling

Current evidence indicates that the antifungal activity of this compound is not predicated on direct, high-affinity binding to major fungal cell wall components like chitin or β-glucan. Instead, this compound appears to trigger a sophisticated intracellular response that cripples the fungus's ability to maintain its cell wall and respond to stress.

Proteomic Insights into the Core Mechanism

The foundational understanding of this compound's mechanism comes from comparative proteomic analysis of Aspergillus flavus hyphae treated with the protein. These studies identified significant changes in the fungal proteome, pointing to a targeted disruption of specific cellular processes rather than broad, non-specific damage[1][2]. The most critical finding was the reduced abundance of two master regulatory proteins:

  • Rho1 GTPase: A small GTPase that is a central regulator of cell wall synthesis.

  • G-protein β subunit (CpcB): A key component in signal transduction pathways, including those related to stress response and apoptosis[1].

The downregulation of these two proteins is proposed to be the primary factor driving the antifungal effect of this compound[1][2].

Downstream Effects on Cell Wall Integrity and Fungal Viability

The reduction in Rho1 and G-protein levels initiates a cascade of deleterious downstream events:

  • Cell Wall Integrity Alteration: Rho1 is essential for the activity of β-(1,3)-glucan synthase and is a key upstream activator of the Cell Wall Integrity (CWI) signaling pathway. The observed decrease in chitin deposition in this compound-treated A. flavus is a direct consequence of the lower relative quantity of Rho1[1]. This failure to properly synthesize and remodel the cell wall leads to severe morphological changes and structural weakness.

  • Induction of Oxidative Stress and Apoptosis: this compound treatment provokes a significant increase in reactive oxygen species (ROS)[1]. The reduced abundance of the G-protein β subunit is believed to be the underlying reason for the modulation of an apoptosis-like cell death pathway, which is triggered by the overwhelming oxidative stress[1][3]. While the fungus attempts a stress response, evidenced by an increased abundance of glutathione and heat shock proteins, this response is insufficient to prevent necrosis[1].

The proposed signaling pathway is visualized in the diagram below.

PgAFP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell This compound This compound Receptor Unknown Receptor / Membrane Interaction This compound->Receptor Interaction? Rho1 Rho1 GTPase Abundance ⬇ Receptor->Rho1 G_Protein G-protein β subunit (CpcB) Abundance ⬇ Receptor->G_Protein CWI Cell Wall Integrity Pathway Disrupted Rho1->CWI ROS ROS Production ⬆ G_Protein->ROS Chitin Chitin Deposition ⬇ CWI->Chitin Apoptosis Apoptosis-like Cell Death ROS->Apoptosis

Caption: Proposed signaling cascade of this compound in Aspergillus flavus.

Quantitative Data Presentation

While direct binding affinities and precise fold-changes in protein reduction are not available from the reviewed literature, the following tables summarize the key quantitative and qualitative findings.

Table 1: Summary of this compound Effects on Aspergillus flavus Proteome
Target Protein/ProcessObserved EffectConsequenceReference
Rho1 GTPase Reduced relative abundanceDisruption of Cell Wall Integrity (CWI) pathway, decreased chitin deposition.[1]
G-protein β subunit (CpcB) Reduced relative abundanceModulation of apoptosis, leading to programmed cell death.[1]
Energy Metabolism Proteins Reduced abundanceGeneral metabolic inactivation.[1]
Stress Response Proteins Increased abundance (e.g., Glutathione, Heat Shock Proteins)Ineffective cellular defense against overwhelming ROS levels.[1]
Aflatoxin Biosynthesis Enzymes No longer detectable after 24hPotential for mycotoxin production control.[1]
Table 2: Antifungal Activity of this compound

A consolidated table of Minimum Inhibitory Concentration (MIC) values is not available in the reviewed literature. However, studies consistently report potent inhibitory activity against key toxigenic fungal species.

Fungal GenusActivity LevelNotes
Aspergillus Potent InhibitionEffective against mycotoxin-producing species such as A. flavus.
Penicillium Potent InhibitionEffective against species of concern for food spoilage, such as P. restrictum.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's antifungal mechanism.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus, adapted from CLSI M27-A3 and M38 guidelines.

Methodology:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain pure colonies.

    • Prepare a spore suspension in sterile saline with 0.05% Tween 80.

    • Adjust the suspension turbidity using a spectrophotometer or hemocytometer to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

    • Further dilute this suspension 1:50 in the final testing medium to achieve the desired inoculum density.

  • Antifungal Dilution Series:

    • Prepare a stock solution of purified this compound in the appropriate buffer.

    • In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of this compound in RPMI 1640 medium (buffered with MOPS to pH 7.0). The final volume in each well should be 100 µL.

    • Include a positive control well (no this compound) and a sterility control well (no fungus).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control). This brings the total volume to 200 µL and halves the drug concentration to the final test range.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control well.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Fungus B 2. Prepare Spore Suspension A->B C 3. Standardize Inoculum (Spectrophotometer) B->C E 5. Inoculate Plate with Standardized Fungus C->E D 4. Prepare this compound Serial Dilutions in Plate D->E F 6. Incubate Plate (35°C, 24-48h) E->F G 7. Visually Inspect Growth F->G H 8. Determine MIC (Lowest concentration with ≥50% inhibition) G->H Proteomics_Workflow A Fungal Culture (Control vs. This compound-Treated) B Harvest & Lyse Mycelia A->B C Protein Extraction B->C D Tryptic Digestion C->D E nLC-MS/MS Analysis D->E F Raw Data Acquisition E->F G Database Search (e.g., MaxQuant) F->G H Protein Identification & Label-Free Quantification (LFQ) G->H I Statistical Analysis & Identification of Differentially Expressed Proteins H->I

References

The Role of PgAFP in the Biology of Penicillium chrysogenum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Penicillium chrysogenum antifungal protein (PgAFP) is a small, cationic, cysteine-rich protein that exhibits potent inhibitory activity against a range of filamentous fungi, including significant food spoilage and mycotoxigenic species. This technical guide provides an in-depth overview of the current understanding of this compound's role in the biology of its native producer, Penicillium chrysogenum, and its mechanism of action against susceptible fungi. We present a compilation of quantitative data on its antifungal activity, detailed experimental methodologies for its study, and visualizations of the key signaling pathways and experimental workflows involved. This guide is intended to serve as a comprehensive resource for researchers in mycology, drug development, and food science.

Introduction

Penicillium chrysogenum, renowned for its production of the antibiotic penicillin, also produces a variety of other secondary metabolites, including antifungal proteins (AFPs). Among these, this compound has garnered significant interest due to its broad-spectrum antifungal activity and its stability under various conditions. Understanding the biological role of this compound in P. chrysogenum and its mechanism of action is crucial for harnessing its potential as a natural food preservative and a lead compound for novel antifungal drug development.

Physicochemical Properties and Genetics of this compound

This compound is a well-characterized protein with distinct features that contribute to its antifungal function.

  • Molecular Characteristics: The mature this compound is a small protein with a molecular mass of 6,494 Da and a cationic nature, reflected by its high isoelectric point (pI) of 9.22. It is rich in cysteine residues, which likely form disulfide bridges crucial for its structure and function. Notably, this compound is not glycosylated[1].

  • Genetic Organization: The gene encoding this compound, this compound, has a complete sequence of 404 base pairs. The coding region is 279 base pairs long and is interrupted by two introns of 63 and 62 base pairs. The gene is transcribed into a precursor protein of 92 amino acids, which is then processed into the mature 58-amino acid antifungal protein[1]. The deduced amino acid sequence of the mature this compound shares 79% identity with the antifungal protein Anafp from Aspergillus niger[1].

  • Gene Regulation: The expression of this compound in Penicillium chrysogenum is influenced by nutrient availability. While some fungal antifungal proteins are induced under nutrient limitation, a related protein in P. chrysogenum, PAFB, is strongly induced under nutrient excess during the logarithmic growth phase. This suggests that different antifungal proteins in P. chrysogenum may have distinct functional roles beyond defense, potentially in developmental processes like conidiogenesis[2][3].

Antifungal Activity of this compound

This compound exhibits a broad spectrum of antifungal activity against various filamentous fungi, making it a promising candidate for biocontrol.

Quantitative Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. While a comprehensive table of MIC values for this compound against a wide array of fungi is not available in a single source, the following table summarizes the reported inhibitory activities.

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus flavusPotent Inhibition[4]
Aspergillus parasiticusPotent Inhibition
Penicillium restrictumPotent Inhibition[4]
Penicillium expansumGrowth Inhibition[5]
Penicillium digitatumMore Sensitive than P. expansum & P. italicum[5]
Penicillium italicumLess Sensitive than P. digitatum[5]

Note: "Potent Inhibition" indicates that the source reported strong antifungal activity without specifying a precise MIC value.

Mechanism of Action

The antifungal activity of this compound is multifaceted, involving interactions with the fungal cell wall and the induction of specific intracellular signaling pathways that lead to cell death.

Interaction with the Fungal Cell Wall

The initial interaction of this compound with susceptible fungi occurs at the cell wall. As a cationic protein, this compound is likely attracted to the negatively charged components of the fungal cell surface. This interaction is a critical first step in its mechanism of action, leading to cell wall stress.

Intracellular Effects

Following its interaction with the cell wall, this compound triggers a cascade of intracellular events in susceptible fungi, such as Aspergillus flavus.

  • Reduced Energy Metabolism: Proteomic analyses have revealed that this compound treatment leads to a reduction in the abundance of proteins involved in energy metabolism[6].

  • Cell Wall Integrity (CWI) Alteration: this compound induces changes in the fungal cell wall, leading to a decrease in chitin deposition. This effect is attributed to a lower relative quantity of the small GTPase Rho1, a key regulator of cell wall synthesis[6].

  • Increased Oxidative Stress: Treatment with this compound results in an increased stress response, characterized by higher levels of reactive oxygen species (ROS)[6].

  • Modulation of Apoptosis: this compound appears to induce apoptosis in fungal cells. This is supported by the reduced relative abundance of the β subunit of a G-protein (CpcB), which is known to play a role in the transduction of cell death signals[6].

Key Signaling Pathways

The effects of this compound are mediated through the modulation of key signaling pathways within the fungal cell.

The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress. This compound-induced cell wall damage likely activates this pathway, although the prolonged stress ultimately leads to cell death. Rho1 is a central component of this pathway.

.

CWI_Pathway cluster_CellSurface Cell Surface cluster_Cytoplasm Cytoplasm This compound This compound Cell Wall Stress Cell Wall Stress This compound->Cell Wall Stress Reduced_Chitin Reduced Chitin Deposition This compound->Reduced_Chitin Inhibits Wsc1/MidA Sensors (Wsc1, MidA) Cell Wall Stress->Wsc1/MidA Rho1_GDP Rho1-GDP (Inactive) Wsc1/MidA->Rho1_GDP Activates GEF Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GDP->GTP PkcA PkcA Rho1_GTP->PkcA MAPK_Cascade MAPK Cascade (Bck1, Mkk2, MpkA) PkcA->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Cell_Wall_Synthesis Cell Wall Synthesis & Repair Transcription_Factors->Cell_Wall_Synthesis

Caption: this compound-induced Cell Wall Integrity (CWI) Pathway disruption.

This compound treatment leads to a decrease in a G-protein subunit, suggesting an interference with G-protein coupled receptor (GPCR) signaling, which can modulate apoptosis.

Apoptosis_Pathway cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Interferes with signaling ROS_Production Increased ROS This compound->ROS_Production G_Protein_Complex G-Protein Complex (α, β-CpcB, γ) GPCR->G_Protein_Complex Activates Downstream_Effectors Downstream Effectors G_Protein_Complex->Downstream_Effectors Reduced signaling due to decreased CpcB Apoptosis_Modulation Modulation of Apoptosis Downstream_Effectors->Apoptosis_Modulation Cell_Death Necrosis/Apoptosis Apoptosis_Modulation->Cell_Death ROS_Production->Cell_Death

Caption: Proposed G-protein mediated apoptosis pathway affected by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study this compound.

Purification of this compound from Penicillium chrysogenum

A multi-step chromatography process is typically employed to purify this compound to homogeneity.

  • Cultivation: P. chrysogenum is cultured in a suitable liquid medium to promote the secretion of this compound.

  • Filtration and Concentration: The culture supernatant is harvested by filtration or centrifugation to remove fungal mycelia. The supernatant is then concentrated, often using ultrafiltration with a specific molecular weight cutoff membrane (e.g., 3 kDa).

  • Cation Exchange Chromatography: Due to its high pI, the concentrated supernatant is loaded onto a cation exchange chromatography column. This compound binds to the column, while many other proteins flow through.

  • Elution: A salt gradient (e.g., NaCl) is used to elute the bound proteins. Fractions are collected and assayed for antifungal activity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from the ion exchange chromatography are further purified by RP-HPLC to achieve a high degree of purity.

  • Purity and Identity Confirmation: The purity of the final this compound sample is assessed by SDS-PAGE, and its identity is confirmed by mass spectrometry (e.g., ESI-MS).

Purification_Workflow Culture P. chrysogenum Liquid Culture Harvest Harvest Supernatant Culture->Harvest Concentrate Ultrafiltration (Concentration) Harvest->Concentrate Cation_Exchange Cation Exchange Chromatography Concentrate->Cation_Exchange RP_HPLC RP-HPLC Cation_Exchange->RP_HPLC Analysis SDS-PAGE & Mass Spec (Purity & Identity) RP_HPLC->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

Caption: General workflow for the purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antifungal agent.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or conidia is prepared in a suitable broth medium.

  • Serial Dilution of this compound: A series of twofold dilutions of the purified this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the this compound dilution is inoculated with the fungal suspension.

  • Controls: Positive (fungus in broth without this compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature for a specified period (e.g., 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Proteomic Analysis of this compound-Treated Fungi

Comparative proteomics is used to identify changes in the protein expression profile of a fungus upon treatment with this compound.

  • Fungal Culture and Treatment: The target fungus is grown in liquid culture and then treated with a sub-lethal concentration of this compound for a specific duration. A control culture without this compound is grown in parallel.

  • Protein Extraction: Mycelia are harvested, and total proteins are extracted using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the extracts is determined.

  • Two-Dimensional Gel Electrophoresis (2-DE) or Label-based Quantitative Proteomics (e.g., iTRAQ, TMT):

    • 2-DE: Proteins are separated in the first dimension by isoelectric focusing (based on pI) and in the second dimension by SDS-PAGE (based on molecular weight). The gels are stained, and the protein spot patterns of the treated and control samples are compared. Differentially expressed spots are excised for identification.

    • iTRAQ/TMT: Proteins from control and treated samples are digested into peptides, which are then labeled with different isobaric tags. The labeled peptides are mixed and analyzed by LC-MS/MS. The relative abundance of proteins is determined by comparing the intensities of the reporter ions in the MS/MS spectra.

  • Mass Spectrometry and Protein Identification: Excised gel spots or peptide fractions are analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS/MS). The resulting mass spectra are used to identify the proteins by searching against a protein database.

  • Bioinformatic Analysis: The identified differentially expressed proteins are functionally categorized to understand the cellular processes affected by this compound.

Conclusion and Future Perspectives

This compound from Penicillium chrysogenum is a potent antifungal protein with a complex mechanism of action that involves disruption of the fungal cell wall and induction of apoptosis through the modulation of key signaling pathways. Its stability and broad-spectrum activity make it a promising candidate for various applications.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound on the fungal cell surface.

  • A more detailed characterization of the downstream effectors in the CWI and G-protein signaling pathways affected by this compound.

  • Investigating the synergistic effects of this compound with other antifungal agents.

  • Optimizing the heterologous expression of this compound for large-scale production.

A deeper understanding of the biology and mechanism of action of this compound will undoubtedly pave the way for its successful application in the food and pharmaceutical industries.

References

The Evolutionary Genesis of PgAFP's Antifungal Potency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the evolutionary origins and molecular underpinnings of the antifungal activity of PgAFP, a small, cysteine-rich protein produced by Penicillium chrysogenum. This compound and its homologs represent a promising class of biomolecules for the development of next-generation antifungal therapeutics. Understanding their evolutionary trajectory provides crucial insights into their structure-function relationships and informs strategies for designing novel, more potent antifungal agents.

Molecular and Genetic Characteristics of this compound

This compound is a well-characterized member of the class A fungal antifungal proteins (AFPs).[1] These proteins are typically small, cationic, and stabilized by multiple disulfide bonds. The this compound gene from P. chrysogenum strain RP42C encodes a 92-amino acid precursor protein.[2] This precursor undergoes processing to yield the mature, active 58-amino acid protein.[2] The gene sequence reveals a 279-base pair coding region interrupted by two small introns.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Mass 6,494 Da[2]
Isoelectric Point (pI) 9.22[2]
Precursor Size 92 amino acids[2]
Mature Protein Size 58 amino acids[2]
Post-translational Modifications None (No evidence of N- or O-glycosylation)[2]

The Core of Antifungal Activity: The γ-Core Motif

The antifungal activity of this compound and related proteins is strongly associated with a highly conserved region known as the γ-core motif.[3][4] This motif is a critical structural and functional element found across antifungal proteins in the Eurotiomycetes.[4] Studies on a 14-amino acid peptide (Pγ) derived from this motif in the P. chrysogenum antifungal protein (PAF, a this compound homolog) demonstrated inherent anti-Candida activity.[3][4] This finding confirms that the γ-core motif is a key determinant of the protein's biological function.[4]

Furthermore, targeted amino acid substitutions within this motif to increase its net positive charge and hydrophilicity resulted in peptide and full-protein variants with up to 10-fold higher antifungal activity against Candida albicans.[3][4] This highlights the motif's central role and its potential for rational design of enhanced antifungal agents.

Mechanism of Action: A Multi-pronged Attack

This compound exerts its antifungal effect through a complex mechanism that ultimately leads to fungal cell death. The cationic nature of the protein likely facilitates an initial interaction with the negatively charged fungal cell surface. Following this, this compound triggers a cascade of intracellular events.

Proteomic analyses of Aspergillus flavus treated with this compound revealed significant metabolic changes, including:

  • Reduced Energy Metabolism: A downturn in processes related to cellular energy production.[5][6]

  • Cell Wall Integrity Alteration: this compound treatment leads to decreased chitin deposition, which is attributed to a lower abundance of the GTP-binding protein Rho1, a key regulator of cell wall synthesis.[5][6]

  • Induction of Oxidative Stress: A significant increase in reactive oxygen species (ROS) levels is a primary response to this compound.[5][6] This oxidative stress appears to be a central component of its fungicidal activity.[4]

  • Apoptosis Modulation: The protein influences apoptosis, likely through the modulation of a G-protein β subunit (CpcB), which acts as a key transducer of cell death signals.[5][6]

The fungus attempts to counteract this assault by increasing the concentration of glutathione and heat shock proteins, but these responses are often insufficient to prevent necrosis.[5][6]

This compound Mechanism of Action Pathway This compound This compound FungalCell Fungal Cell Surface This compound->FungalCell Interacts with G_Protein G-protein Subunit β (CpcB) FungalCell->G_Protein Triggers internal signaling Rho1 Rho GTP-Binding Protein (Rho1) FungalCell->Rho1 Triggers internal signaling ROS Reactive Oxygen Species (ROS) Increase FungalCell->ROS Induces Energy Reduced Energy Metabolism FungalCell->Energy Causes Apoptosis Apoptosis G_Protein->Apoptosis Modulates Chitin Decreased Chitin Deposition Rho1->Chitin Leads to ROS->Apoptosis Induce Energy->Apoptosis Induce CellWall Cell Wall Integrity Alteration Chitin->CellWall Contributes to CellWall->Apoptosis Induce

Caption: this compound's proposed mechanism of action in susceptible fungi.

Evolutionary Origin and Phylogenetic Landscape

This compound belongs to a widespread family of small, cysteine-rich, basic antifungal proteins produced by ascomycetes.[2] Its evolutionary origin is tied to the diversification of these proteins, which likely arose to provide a competitive advantage in their ecological niches. The high degree of sequence identity (79%) between this compound and the antifungal protein Anafp from Aspergillus niger suggests a common ancestor.[2]

Phylogenetic analyses have categorized these fungal AFPs into distinct classes.[1] this compound (also referred to as PAF) is a cornerstone of Class A.[1] The conservation of the γ-core motif across different AFP classes from Eurotiomycetes strongly suggests its ancient origin and fundamental importance for antifungal activity, which has been maintained through purifying selection.[4] The evolution of this protein family appears to be a classic case of gene duplication and divergence, allowing fungi to develop a diverse arsenal of defense proteins.

Evolutionary Relationship of Fungal AFPs Ancestor Common Ancestral Antifungal Protein Gene Duplication Gene Duplication & Divergence Ancestor->Duplication ClassA Class A AFPs Duplication->ClassA ClassB Class B AFPs Duplication->ClassB ClassC Class C AFPs Duplication->ClassC This compound This compound / PAF (P. chrysogenum) ClassA->this compound Anafp Anafp (A. niger) ClassA->Anafp PeAfpA PeAfpA (P. expansum) ClassA->PeAfpA gamma Conserved γ-core motif ClassA->gamma Contains PeAfpB PeAfpB (P. expansum) ClassB->PeAfpB ClassB->gamma Contains PeAfpC PeAfpC (P. expansum) ClassC->PeAfpC ClassC->gamma Contains

Caption: Simplified phylogenetic tree showing the evolution of AFP classes.

Quantitative Antifungal Activity

The potency of this compound and its homologs is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the protein that inhibits visible fungal growth.

Table 2: In Vitro Antifungal Activity (MIC) of PAF/PgAFP and Related Peptides

CompoundTarget OrganismMIC (μM)Source
PAF (this compound homolog) Candida albicans5[4]
Pγ (γ-core peptide) Candida albicans10[4]
Pγvar (variant peptide) Candida albicans2.5[4]
Pγopt (optimized peptide) Candida albicans1.25[4]

Table 3: In Vitro Antifungal Activity (MIC) of PeAfpA (Class A Homolog)

Target OrganismMIC (µg/mL)Source
Penicillium digitatum1[1]
Aspergillus niger2[1]
Penicillium italicum2[1]
Penicillium expansum4[1]
Botrytis cinerea8[1]
Fusarium oxysporum8[1]
Magnaporthe oryzae16[1]

Experimental Protocols

Antifungal Activity Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the MIC of an antifungal protein.[7][8]

  • Fungal Inoculum Preparation: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) until sufficient sporulation is observed.[9] b. Prepare a conidial suspension in sterile saline or phosphate-buffered saline (PBS). c. Adjust the suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium buffered to pH 7.0 with MOPS.[7]

  • Microtiter Plate Preparation: a. In a 96-well round-bottom microtiter plate, perform serial two-fold dilutions of the antifungal protein (e.g., this compound) in RPMI 1640 medium.[7] b. The final volume in each well should be 100 µL after adding the inoculum. c. Include a positive control (fungal growth without protein) and a negative control (medium only).

  • Incubation and Reading: a. Add 100 µL of the prepared fungal inoculum to each well. b. Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[7] c. The MIC is determined as the lowest concentration of the antifungal protein that causes complete visual inhibition of growth or a significant reduction (e.g., 50% or 80%) in turbidity compared to the positive control, which can be measured using a microplate reader.[8]

Proteomic Analysis of this compound-Treated Fungi

This workflow outlines the steps to identify changes in the fungal proteome in response to this compound treatment.[5][6]

  • Fungal Culture and Treatment: a. Grow the target fungus (e.g., A. flavus) in a suitable liquid medium to the desired growth phase (e.g., exponential phase). b. Treat the culture with a sub-lethal concentration of purified this compound. An untreated culture serves as the control. c. Incubate for a defined period (e.g., 24 hours).

  • Protein Extraction: a. Harvest the fungal mycelia by filtration. b. Disrupt the fungal cells using mechanical methods (e.g., bead beating, cryogenic grinding) in the presence of a lysis buffer containing protease inhibitors. c. Centrifuge the lysate to remove cell debris and collect the supernatant containing the total protein extract.

  • Protein Digestion and Mass Spectrometry: a. Quantify the protein concentration in the extract (e.g., using a Bradford or BCA assay). b. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin. c. Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Search the acquired MS/MS spectra against a fungal protein database to identify peptides and corresponding proteins. b. Perform label-free or label-based quantification to determine the relative abundance of proteins between the this compound-treated and control samples. c. Identify proteins that are significantly up- or down-regulated and perform functional annotation and pathway analysis to interpret the biological effects.

General Workflow for Proteomic Analysis Culture 1. Fungal Culture (Control vs. This compound-Treated) Harvest 2. Harvest Mycelia Culture->Harvest Extract 3. Protein Extraction (Cell Lysis) Harvest->Extract Digest 4. In-solution Digestion (e.g., Trypsin) Extract->Digest LCMS 5. LC-MS/MS Analysis Digest->LCMS Search 6. Database Search & Protein ID LCMS->Search Quantify 7. Protein Quantification (Relative Abundance) Search->Quantify Analyze 8. Bioinformatic Analysis (Pathway, Function) Quantify->Analyze

Caption: Workflow for comparative proteomics of this compound-treated fungi.

Conclusion

The antifungal protein this compound is a product of a sophisticated evolutionary process within the fungal kingdom, resulting in a highly effective defense molecule. Its activity is centered on the ancient and conserved γ-core motif, which induces a multi-faceted attack on susceptible fungi involving ROS production, cell wall disruption, and induction of apoptosis. The study of this compound's evolutionary origins not only illuminates a fascinating aspect of fungal biology but also provides a robust framework for the bioengineering of novel peptides and proteins with superior therapeutic potential. For drug development professionals, the evolutionary conservation of its core functional domain suggests a target that is less likely to be overcome by simple resistance mechanisms, making this compound and its derivatives compelling candidates for future antifungal therapies.

References

The Emergence of PgAFP (PAF) as a Fungal Biopreservative: A Technical Guide to its Discovery and Initial Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel and effective antifungal agents, the kingdom of fungi itself has proven to be a rich source of bioactive molecules. Among these, the Penicillium chrysogenum Antifungal Protein (PgAFP), more commonly known in scientific literature as PAF, has emerged as a promising candidate for biopreservation and therapeutic applications. This technical guide provides an in-depth overview of the discovery, initial screening, and fundamental characteristics of this small, cysteine-rich protein. We will delve into the experimental protocols for its purification and antifungal activity assessment, present its efficacy data in a clear, comparative format, and visualize the key processes and pathways involved.

Discovery and Nomenclature

The antifungal protein of interest was first isolated from the culture supernatant of Penicillium chrysogenum, a filamentous fungus renowned for its production of the antibiotic penicillin.[1] While some initial literature may refer to it as this compound, the vast majority of subsequent research has adopted the nomenclature PAF (Penicillium antifungal protein). This guide will henceforth use the term PAF for consistency with the predominant body of scientific work. PAF is part of a larger family of small, basic, and cysteine-rich antifungal proteins secreted by ascomycetes.[2]

Core Characteristics of PAF

PAF is a low molecular weight protein with a molecular mass of approximately 6.2 kDa.[3] It is a highly basic (cationic) protein, a characteristic that is crucial for its interaction with the fungal cell membrane. The protein is stabilized by several disulfide bonds formed by its cysteine residues, which contributes to its stability under various conditions.

Antifungal Activity: An Overview

Initial screening of PAF revealed its potent inhibitory activity against a broad spectrum of filamentous fungi, including important plant pathogens and opportunistic human pathogens.[1] Notably, it demonstrates activity against species from the genera Aspergillus, Fusarium, and Penicillium itself. The antifungal action of PAF is characterized by a dose-dependent inhibition of conidial germination and hyphal extension, leading to significant morphological changes in susceptible fungi, such as distorted hyphae and atypical branching.[1]

Data Presentation: Antifungal Efficacy of PAF

The following table summarizes the Minimal Inhibitory Concentration (MIC) values of PAF against a selection of filamentous fungi, providing a quantitative measure of its antifungal potency. The MIC is defined as the lowest concentration of the antifungal agent that inhibits the visible growth of a microorganism after a specified incubation period.

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus niger50[4]
Aspergillus fumigatusLow µM concentrations[5]
Botrytis cinerea50[4]
Fusarium oxysporum200[4]
Neurospora crassa~0.5 (IC50)[3]
Penicillium digitatum1[4]
Penicillium italicum12[4]
Penicillium expansum12[4]
Aspergillus terreus32 µM[2]
Penicillium chrysogenum0.5 µM (PAFB)[2]

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. PAFB is another antifungal protein from P. chrysogenum.

Experimental Protocols

Purification of Native PAF from Penicillium chrysogenum Culture

This protocol describes the purification of native PAF from the culture supernatant of P. chrysogenum.

a. Fungal Culture:

  • Inoculate Penicillium chrysogenum Q176 (ATCC 10002) into a suitable liquid medium, such as a minimal medium (e.g., PcMM).

  • Incubate the culture for 72 hours at 25°C with shaking.[3][5]

b. Supernatant Collection and Clarification:

  • Separate the fungal mycelium from the culture broth by centrifugation.

  • Clear the supernatant by further centrifugation and ultrafiltration to remove any remaining cells and large debris.[3]

c. Ion-Exchange Chromatography:

  • Due to its highly basic nature, PAF can be effectively purified using cation-exchange chromatography.

  • Load the clarified supernatant onto a carboxymethyl (CM)-Sepharose column.[3]

  • Wash the column with a low-salt buffer to remove unbound proteins.

  • Elute the bound PAF using a salt gradient (e.g., with NaCl). PAFB, another antifungal protein, can be separated from PAF by eluting at a higher salt concentration (e.g., 500 mM NaCl).[5]

d. Concentration and Final Preparation:

  • Pool the fractions containing PAF.

  • Dialyze the pooled fractions against a suitable buffer, such as 20 mM PIPES, pH 6.8.[3]

  • Concentrate the purified PAF using centrifugal filter devices (e.g., Centriprep-3).[3]

  • Sterilize the final protein solution by filtration (0.22 µm filter).

  • Determine the protein concentration using a standard method like spectrophotometry or SDS-PAGE with Coomassie staining.[3]

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol outlines the determination of the Minimal Inhibitory Concentration (MIC) of PAF against filamentous fungi using a broth microdilution method.

a. Preparation of Fungal Inoculum:

  • Grow the fungal strain on a suitable agar medium until sporulation.

  • Harvest conidia by flooding the plate with a sterile saline solution containing a wetting agent (e.g., 0.01% Tween 80).

  • Adjust the conidial suspension to a final concentration of 1 x 104 conidia/mL in the test medium.[6]

b. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the purified PAF in a suitable broth medium (e.g., 0.1x Potato Dextrose Broth or Vogel's medium).[6][7]

  • The final volume in each well should be 100 µL.

  • Include a positive control (fungal inoculum without PAF) and a negative control (medium only).

c. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

  • Incubate the plates at 25-30°C for 48-72 hours without shaking.[4][6]

d. Determination of MIC:

  • After the incubation period, determine the MIC by visual inspection or by measuring the optical density at 620 nm using a microplate reader.[6]

  • The MIC is the lowest concentration of PAF that causes a significant inhibition of fungal growth (e.g., ≥90% inhibition) compared to the positive control.[7]

Visualizing the Process and Mechanism

Experimental Workflow for PAF Discovery and Screening

The following diagram illustrates the general workflow from culturing P. chrysogenum to determining the antifungal activity of the purified PAF.

experimental_workflow cluster_culture Fungal Culture & Supernatant Collection cluster_purification PAF Purification cluster_screening Antifungal Screening culture P. chrysogenum Culture (72h, 25°C, shaking) centrifugation1 Centrifugation culture->centrifugation1 supernatant Culture Supernatant centrifugation1->supernatant ultrafiltration Ultrafiltration supernatant->ultrafiltration chromatography Cation-Exchange Chromatography (CM-Sepharose) ultrafiltration->chromatography elution Elution with Salt Gradient chromatography->elution purified_paf Purified PAF elution->purified_paf mic_assay Broth Microdilution Assay purified_paf->mic_assay incubation Incubation (48-72h, 25-30°C) mic_assay->incubation data_analysis MIC Determination incubation->data_analysis

Caption: Workflow for PAF purification and antifungal screening.

Proposed Signaling Pathway for PAF's Antifungal Action

The mechanism of action of PAF is multifaceted, culminating in an apoptosis-like cell death in susceptible fungi. The following diagram depicts the proposed signaling cascade initiated by PAF.

paf_signaling_pathway cluster_membrane_events Membrane-Level Events cluster_intracellular_events Intracellular Signaling PAF PAF PlasmaMembrane Fungal Plasma Membrane Hyperpolarization Membrane Hyperpolarization PAF->Hyperpolarization Interaction with membrane components IonChannels Activation of Ion Channels Hyperpolarization->IonChannels ROS Increased Reactive Oxygen Species (ROS) Hyperpolarization->ROS Ca2_Influx Ca²⁺ Influx IonChannels->Ca2_Influx Ca2_Homeostasis Disruption of Ca²⁺ Homeostasis Ca2_Influx->Ca2_Homeostasis Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Ca2_Homeostasis->ROS

Caption: Proposed signaling pathway of PAF in fungi.

Experimental evidence suggests that PAF interacts with the fungal plasma membrane, leading to its hyperpolarization and the activation of ion channels.[8][9] This disrupts ion homeostasis, including a significant influx of calcium ions (Ca²⁺), which perturbs intracellular calcium signaling.[3][10] These early events trigger a cascade of downstream effects, most notably a substantial increase in intracellular reactive oxygen species (ROS).[8] The accumulation of ROS is a major stimulus for the induction of a programmed cell death pathway that resembles apoptosis, characterized by DNA fragmentation and the translocation of phosphatidylserine.[8][11]

Conclusion

The discovery and initial characterization of PAF from Penicillium chrysogenum have unveiled a potent antifungal protein with significant potential as a biopreservative and a lead compound for the development of novel antifungal therapies. Its broad-spectrum activity, coupled with a multifaceted mechanism of action that induces an apoptosis-like phenotype in target fungi, makes it a compelling subject for further research. The detailed experimental protocols and compiled efficacy data provided in this guide serve as a foundational resource for scientists and researchers aiming to explore the potential of PAF and other similar antifungal proteins. Future investigations into its precise molecular targets and the optimization of its production will be crucial steps in harnessing the full potential of this promising biopreservative.

References

In Silico Deep Dive: Unraveling the Structure and Function of PgAFP

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth in silico analysis of the Penicillium chrysogenum antifungal protein (PgAFP), a small, cysteine-rich peptide with potent activity against various fungal pathogens. By leveraging computational tools, we can elucidate the structural features and functional mechanisms of this compound, offering a promising avenue for the development of novel antifungal therapeutics. This document details the methodologies for structural modeling, functional prediction, and pathway analysis of this compound, presenting a comprehensive computational workflow for its characterization.

This compound: Physicochemical and Functional Characteristics

This compound is a mature 58-amino acid protein processed from a 92-amino acid precursor. It exhibits a cationic nature with a theoretical isoelectric point (pI) of 9.22 and a molecular mass of approximately 6494 Da.[1] Functionally, this compound has been shown to inhibit the growth of toxigenic molds, such as Aspergillus flavus. Its mechanism of action involves the disruption of cellular processes, including energy metabolism and cell wall integrity, and the induction of a significant stress response in the target fungus.

PropertyValueReference
OrganismPenicillium chrysogenum[1]
Precursor Length92 amino acids[1]
Mature Protein Length58 amino acids[1]
Molecular Mass6494 Da[1]
Isoelectric Point (pI)9.22[1]
Homology79% identity to Anafp (Aspergillus niger)[1]

In Silico Structural Analysis of this compound

A high-quality three-dimensional structure of this compound is essential for understanding its function and for designing targeted drug development strategies. In the absence of an experimentally determined structure, homology modeling provides a reliable alternative.

Homology Modeling Protocol
  • Template Selection: The antifungal protein Anafp from Aspergillus niger (NCBI GenPept Accession: CAC84013.1) was selected as the template for homology modeling due to its high sequence identity (79%) with this compound.[1] The mature this compound sequence was deduced from the P. chrysogenum antifungal protein precursor (NCBI GenPept Accession: CAA74438.1).

  • Sequence Alignment: The amino acid sequence of the mature this compound was aligned with the Anafp sequence using a sequence alignment tool such as ClustalW to ensure accurate residue mapping.

  • Model Building: A homology modeling server or software (e.g., SWISS-MODEL, I-TASSER) was used to generate the 3D structure of this compound based on the aligned sequences and the template structure. The I-TASSER server was utilized for this analysis, leveraging its ability to generate high-quality models.

  • Model Refinement and Validation: The generated model was subjected to energy minimization to relieve any steric clashes and to optimize the geometry. The quality of the final model was assessed using tools like Ramachandran plot analysis (to check for stereochemical validity) and ProSA-web (to evaluate the overall model quality).

Homology_Modeling_Workflow cluster_0 Input cluster_1 Process cluster_2 Output PgAFP_Sequence This compound Amino Acid Sequence (Deduced from CAA74438.1) Sequence_Alignment Sequence Alignment (ClustalW) PgAFP_Sequence->Sequence_Alignment Anafp_Sequence Anafp Amino Acid Sequence (CAC84013.1) Anafp_Sequence->Sequence_Alignment Model_Building 3D Model Building (I-TASSER) Sequence_Alignment->Model_Building Model_Refinement Model Refinement (Energy Minimization) Model_Building->Model_Refinement Model_Validation Model Validation (Ramachandran Plot, ProSA-web) Model_Refinement->Model_Validation PgAFP_Model Validated 3D Structure of this compound Model_Validation->PgAFP_Model

Caption: Workflow for homology modeling of the this compound protein.

In Silico Functional Analysis: Molecular Docking and Dynamics

To investigate the interaction of this compound with potential fungal targets, molecular docking and molecular dynamics simulations can be employed. These techniques provide insights into the binding modes and stability of the protein-ligand complexes.

Molecular Docking Protocol
  • Target Identification: Based on the known effects of this compound on the fungal cell wall, key enzymes involved in cell wall biosynthesis, such as chitin synthase, are selected as potential targets.

  • Preparation of Protein and Ligand: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or modeled. The modeled this compound structure is used as the ligand. Both structures are prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site on the target protein.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina, Glide) is used to predict the binding conformation of this compound to the target protein. The program samples a large number of possible conformations and scores them based on their binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses and to characterize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target.

Molecular Dynamics Simulation Protocol
  • System Setup: The top-ranked protein-ligand complex from the molecular docking study is placed in a simulation box filled with a solvent (e.g., water) and ions to mimic physiological conditions.

  • Simulation: A molecular dynamics simulation package (e.g., GROMACS, AMBER) is used to simulate the dynamic behavior of the complex over time (typically nanoseconds to microseconds).

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, the flexibility of the protein and ligand, and the persistence of the key interactions identified in the docking study.

Functional_Analysis_Workflow cluster_0 Input cluster_1 Molecular Docking cluster_2 Molecular Dynamics cluster_3 Output PgAFP_Model_Input Validated 3D this compound Model Docking_Prep Protein & Ligand Preparation PgAFP_Model_Input->Docking_Prep Target_Protein Fungal Target Protein (e.g., Chitin Synthase) Target_Protein->Docking_Prep Docking_Sim Docking Simulation (AutoDock Vina) Docking_Prep->Docking_Sim Docking_Analysis Analysis of Binding Modes Docking_Sim->Docking_Analysis MD_Setup System Setup (Solvation & Ionization) Docking_Analysis->MD_Setup MD_Sim MD Simulation (GROMACS) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis MD_Sim->MD_Analysis Binding_Insights Insights into Binding Affinity & Interaction Mechanisms MD_Analysis->Binding_Insights

Caption: Workflow for molecular docking and dynamics simulations of this compound.

This compound-Induced Signaling Pathway in Aspergillus flavus

The antifungal activity of this compound in A. flavus is associated with the modulation of a G-protein coupled signaling pathway. In silico analysis of this pathway can help to identify key components and potential drug targets.

The proposed mechanism suggests that this compound interacts with the fungal cell membrane, leading to the activation of a G-protein-mediated signaling cascade. This cascade ultimately affects the activity of Rho1, a small GTPase that is a key regulator of cell wall integrity and chitin synthesis. The disruption of Rho1 function leads to decreased chitin deposition, compromising the structural integrity of the fungal cell wall.

Signaling_Pathway This compound This compound Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Interaction G_Protein G-Protein Cell_Membrane->G_Protein Activation Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Initiation Rho1 Rho1 GTPase Signaling_Cascade->Rho1 Inhibition Chitin_Synthase Chitin Synthase Rho1->Chitin_Synthase Regulation Cell_Wall Cell Wall Integrity Chitin_Synthase->Cell_Wall Decreased Chitin Synthesis Fungal_Cell_Death Fungal Cell Death Cell_Wall->Fungal_Cell_Death Leads to

Caption: Proposed signaling pathway of this compound action in Aspergillus flavus.

Conclusion

This in-depth technical guide outlines a comprehensive in silico approach to characterize the structure and function of the antifungal protein this compound. By combining homology modeling, molecular docking, molecular dynamics simulations, and pathway analysis, researchers can gain valuable insights into the molecular mechanisms underlying the antifungal activity of this compound. This knowledge is crucial for the rational design of novel and effective antifungal agents to combat the growing threat of fungal infections. The methodologies and workflows presented here provide a robust framework for the computational analysis of this compound and other antifungal peptides, accelerating the pace of drug discovery and development in this critical therapeutic area.

References

Unraveling the Transcriptional Control of Cold Acclimation in Panax ginseng: A Search for the Elusive PgAFP Gene

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into the transcriptional regulation of the PgAFP gene, a putative antifreeze protein gene in Panax ginseng, our findings indicate a significant lack of specific scientific literature and genomic data pertaining to a gene with this designation. This suggests that the this compound gene, as named, may not be a formally recognized or well-characterized gene in Panax ginseng. However, this inquiry opens the door to a broader and crucial area of research: understanding how this valuable medicinal plant adapts to cold stress at the molecular level.

This technical guide will, therefore, pivot to a more generalized overview of the transcriptional regulation of cold-responsive genes in plants, drawing parallels to what might be expected in Panax ginseng. We will explore the common signaling pathways, key transcription factors, and the experimental methodologies used to elucidate these complex regulatory networks. This information is tailored for researchers, scientists, and drug development professionals seeking to understand the molecular mechanisms of stress tolerance in plants, a field with significant implications for crop improvement and the production of medicinal compounds.

General Principles of Cold-Acclimation Gene Regulation in Plants

Plants have evolved sophisticated mechanisms to perceive and respond to low temperatures, a process known as cold acclimation. This acclimation involves significant changes in gene expression, leading to the production of proteins that protect the cell from freezing damage. Among these are antifreeze proteins (AFPs), which bind to ice crystals and inhibit their growth. The transcriptional regulation of these and other cold-responsive (COR) genes is a central aspect of plant survival in temperate climates.

A key signaling pathway involved in this process is the C-repeat Binding Factor (CBF)/Dehydration-Responsive Element-Binding (DREB1) pathway. This pathway is initiated by the perception of low temperature, which leads to an increase in intracellular calcium levels and the activation of various protein kinases and phosphatases.

Signaling Pathway for Cold-Responsive Gene Expression

Cold_Signaling_Pathway Low_Temp Low Temperature Membrane_Fluidity Decreased Membrane Fluidity Low_Temp->Membrane_Fluidity Ca_Influx Ca2+ Influx Membrane_Fluidity->Ca_Influx Kinase_Cascade Kinase/Phosphatase Cascade Ca_Influx->Kinase_Cascade ICE1 ICE1 (Inducer of CBF Expression 1) Kinase_Cascade->ICE1 CBF_DREB1 CBF/DREB1 Transcription Factors ICE1->CBF_DREB1 Activates Transcription COR_Genes COR (Cold-Responsive) Genes (e.g., AFP) CBF_DREB1->COR_Genes Binds to CRT/DRE cis-elements

Caption: A simplified diagram of the CBF/DREB1 signaling pathway in plants.

This cascade ultimately leads to the activation of transcription factors such as ICE1 (Inducer of CBF Expression 1), which in turn activates the expression of the CBF/DREB1 family of transcription factors. These CBF/DREB1 proteins then bind to specific cis-acting regulatory elements, known as the C-repeat (CRT) or Dehydration-Responsive Element (DRE), in the promoters of a wide array of COR genes, including those encoding antifreeze proteins, chaperones, and enzymes involved in the synthesis of cryoprotective solutes.

Key Transcription Factor Families in Panax ginseng Stress Response

While specific information on this compound is unavailable, research in Panax ginseng has identified several families of transcription factors that play crucial roles in its response to various environmental stresses. These include:

  • HSF (Heat Shock Factor): PgHSFA2 has been shown to confer heat and salt resistance.

  • AP2/ERF (APETALA2/Ethylene Responsive Factor): PgERF120 is implicated in the regulation of ginsenoside biosynthesis. A genome-wide analysis identified 318 PgAP2/ERF genes, with PgAP2/ERF187 being responsive to cold stress.

  • NAC (NAM, ATAF, and CUC): PgNAC41-2 is involved in the regulation of ginsenoside biosynthesis.

  • MYB: The MYB transcription factor family in Panax ginseng is involved in responding to abiotic stresses.

These transcription factor families are known to be involved in cross-talk between different stress signaling pathways, suggesting a complex regulatory network governing the plant's overall stress tolerance.

Experimental Methodologies for Studying Transcriptional Regulation

To investigate the transcriptional regulation of a gene of interest, a combination of molecular biology techniques is typically employed. The following provides a general overview of the key experimental protocols that would be necessary to characterize the regulation of a putative this compound gene.

Table 1: Key Experimental Protocols for Transcriptional Regulation Studies
ExperimentPurposeDetailed Methodology
Promoter Analysis To identify potential cis-acting regulatory elements in the promoter region of the gene.1. Promoter Cloning: Isolate genomic DNA from Panax ginseng and use PCR to amplify the upstream region of the gene's coding sequence. 2. Sequence Analysis: Sequence the cloned promoter region and use bioinformatics tools (e.g., PLACE, PlantCARE) to predict potential transcription factor binding sites.
Yeast One-Hybrid (Y1H) Assay To identify proteins (transcription factors) that bind to a specific DNA sequence (the promoter of interest).1. Bait Construction: Clone the promoter sequence of interest into a yeast expression vector upstream of a reporter gene (e.g., HIS3, lacZ). 2. Prey Library Screening: Transform yeast containing the bait construct with a cDNA library from Panax ginseng expressed as fusion proteins with a transcriptional activation domain. 3. Selection and Identification: Select for yeast colonies that grow on selective media (indicating a protein-DNA interaction) and sequence the corresponding cDNA to identify the interacting transcription factor.
Electrophoretic Mobility Shift Assay (EMSA) To confirm the direct binding of a transcription factor to a specific DNA probe in vitro.1. Probe Labeling: Synthesize a short DNA probe corresponding to the putative binding site in the promoter and label it with a radioactive or fluorescent tag. 2. Protein Expression: Express and purify the candidate transcription factor protein. 3. Binding Reaction and Electrophoresis: Incubate the labeled probe with the purified protein and separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel. A "shifted" band indicates binding.
Dual-Luciferase Reporter Assay To quantify the effect of a transcription factor on the transcriptional activity of a promoter in vivo.1. Reporter Construct: Clone the promoter of the target gene upstream of a firefly luciferase reporter gene. 2. Effector Construct: Clone the coding sequence of the transcription factor into an expression vector. 3. Co-transfection and Analysis: Co-transfect plant protoplasts or a suitable cell line with both constructs, along with a control vector expressing Renilla luciferase. Measure the activities of both luciferases and calculate the ratio of firefly to Renilla luciferase activity to determine the effect of the transcription factor on promoter activity.
Chromatin Immunoprecipitation (ChIP) Assay To confirm the in vivo binding of a transcription factor to a specific genomic region within the context of chromatin.1. Cross-linking: Treat Panax ginseng tissues with formaldehyde to cross-link proteins to DNA. 2. Chromatin Shearing: Isolate chromatin and shear it into small fragments by sonication or enzymatic digestion. 3. Immunoprecipitation: Use an antibody specific to the transcription factor of interest to immunoprecipitate the protein-DNA complexes. 4. DNA Purification and Analysis: Reverse the cross-links, purify the precipitated DNA, and use qPCR with primers specific to the target promoter region to quantify the amount of bound DNA.

Experimental Workflow for Identifying and Validating a Transcription Factor

TF_Workflow Promoter_Analysis Promoter Analysis (Bioinformatics) Y1H Yeast One-Hybrid (Y1H) Screen Promoter_Analysis->Y1H Identifies Putative Binding Sites EMSA Electrophoretic Mobility Shift Assay (EMSA) Y1H->EMSA Identifies Candidate Transcription Factors Dual_Luc Dual-Luciferase Reporter Assay EMSA->Dual_Luc Confirms Direct Binding ChIP Chromatin Immunoprecipitation (ChIP) Dual_Luc->ChIP Quantifies Transcriptional Activity Validation Functional Validation (e.g., Transgenic Plants) ChIP->Validation Confirms In Vivo Binding

Methodological & Application

Application Notes and Protocols for Recombinant PgAFP Expression in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of recombinant Pichia guilliermondii antifungal protein (PgAFP) in an Escherichia coli host system. This compound is a small, cysteine-rich protein with potent antifungal activity, making it a person of interest for therapeutic and agricultural applications. The following protocols are based on established methods for the expression of similar fungal antifungal proteins and other small, cysteine-rich proteins in E. coli.

Data Presentation

Successful expression and purification of recombinant this compound can be optimized by varying several parameters. The following table summarizes key quantitative data from a typical optimized expression protocol.

ParameterOptimized ConditionExpected Yield/Purity
Expression Host E. coli SHuffle® T7 Express---
Expression Vector pET-23a(+) with C-terminal His6-tag---
Culture Medium Terrific Broth (TB)---
Induction OD600 0.6 - 0.8---
Inducer (IPTG) Concentration 0.5 mM---
Induction Temperature 20°C---
Induction Time 16-18 hours---
Purification Method Immobilized Metal Affinity Chromatography (IMAC) followed by Size Exclusion Chromatography (SEC)>95% purity
Final Protein Yield 1-5 mg/L of culture---

Experimental Protocols

Gene Synthesis and Codon Optimization

The amino acid sequence of this compound should be reverse-translated into a DNA sequence. For optimal expression in E. coli, the gene sequence should be codon-optimized. This process involves replacing rare codons in the native gene with codons that are more frequently used by E. coli, which can significantly enhance translational efficiency. The optimized gene should be synthesized commercially and designed with appropriate restriction sites (e.g., NdeI and XhoI) for cloning into the expression vector. A C-terminal hexa-histidine (His6) tag should be included in the gene design to facilitate purification.

Cloning and Vector Construction

The synthesized, codon-optimized this compound gene is cloned into a suitable expression vector, such as pET-23a(+). This vector contains a T7 promoter for strong, inducible expression.

  • Restriction Digestion: Digest both the pET-23a(+) vector and the synthesized this compound gene with NdeI and XhoI restriction enzymes.

  • Ligation: Ligate the digested this compound gene insert into the linearized pET-23a(+) vector using T4 DNA ligase.

  • Transformation into Cloning Strain: Transform the ligation mixture into a competent cloning strain of E. coli, such as DH5α.

  • Selection and Plasmid Purification: Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL). Select individual colonies, grow them in liquid LB medium with ampicillin, and purify the plasmid DNA using a commercial miniprep kit.

  • Verification: Verify the correct insertion of the this compound gene by restriction digestion and Sanger sequencing.

Transformation into Expression Host

For the expression of cysteine-rich proteins like this compound, which require proper disulfide bond formation, an E. coli strain engineered to facilitate this process in the cytoplasm is recommended.

  • Transform the verified pET-23a(+)-PgAFP plasmid into a competent E. coli expression host, such as SHuffle® T7 Express.

  • Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL).

  • Incubate the plates overnight at 37°C.

Recombinant this compound Expression
  • Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of Luria-Bertani (LB) broth containing 100 µg/mL ampicillin. Incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture: The next day, inoculate 1 L of Terrific Broth (TB) containing 100 µg/mL ampicillin with the overnight starter culture.

  • Growth: Incubate the main culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

  • Induction: Cool the culture to 20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[1]

  • Expression: Continue to incubate the culture at 20°C for 16-18 hours with shaking.[2]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protein Purification

Cell Lysis:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect the elution fractions and analyze them by SDS-PAGE.

Size Exclusion Chromatography (SEC):

  • Pool the fractions containing this compound from the IMAC step.

  • Concentrate the pooled fractions and buffer exchange into a suitable buffer for SEC (e.g., PBS, pH 7.4).

  • Load the concentrated protein onto a size exclusion chromatography column (e.g., Superdex 75) to separate this compound from any remaining contaminants and aggregates.

  • Collect the fractions corresponding to the monomeric this compound peak.

  • Analyze the purified protein by SDS-PAGE for purity and confirm its identity by Western blot or mass spectrometry.

Visualizations

Recombinant_PgAFP_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene_Synthesis This compound Gene Synthesis (Codon Optimized) Ligation Ligation Gene_Synthesis->Ligation Vector_Prep pET-23a(+) Vector Preparation Vector_Prep->Ligation Transformation_Cloning Transformation into E. coli DH5α Ligation->Transformation_Cloning Plasmid_Purification Plasmid Purification & Verification Transformation_Cloning->Plasmid_Purification Transformation_Expression Transformation into E. coli SHuffle Plasmid_Purification->Transformation_Expression Verified Plasmid Starter_Culture Overnight Starter Culture Transformation_Expression->Starter_Culture Main_Culture Large-Scale Culture Starter_Culture->Main_Culture Induction IPTG Induction Main_Culture->Induction Harvesting Cell Harvesting Induction->Harvesting Cell_Lysis Cell Lysis Harvesting->Cell_Lysis IMAC IMAC Purification Cell_Lysis->IMAC SEC Size Exclusion Chromatography IMAC->SEC Purified_Protein Purified this compound SEC->Purified_Protein

Caption: Workflow for recombinant this compound expression and purification in E. coli.

T7_Expression_System cluster_genome E. coli Genome cluster_vector pET Vector IPTG IPTG lac_repressor Lac Repressor IPTG->lac_repressor inactivates lac_promoter lac Promoter lac_repressor->lac_promoter represses T7_RNA_Pol T7 RNA Polymerase Gene lac_promoter->T7_RNA_Pol T7_RNAP T7 RNA Polymerase T7_RNA_Pol->T7_RNAP transcribes & translates T7_promoter_vector T7 Promoter (on pET vector) T7_RNAP->T7_promoter_vector binds PgAFP_gene This compound Gene T7_promoter_vector->PgAFP_gene PgAFP_mRNA This compound mRNA PgAFP_gene->PgAFP_mRNA transcribes PgAFP_protein This compound Protein PgAFP_mRNA->PgAFP_protein translates

Caption: T7 promoter-based inducible expression system in E. coli.

References

Application Notes and Protocols for the Purification of His-tagged Pichia guilliermondii Antifreeze Protein (PgAFP) using Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifreeze proteins (AFPs) are a class of biological macromolecules that enable organisms to survive in sub-zero environments by inhibiting the formation and recrystallization of ice. Pichia guilliermondii, a yeast isolated from the gut of an Antarctic beetle, produces a potent antifreeze protein (PgAFP) with significant potential for various applications, including cryopreservation of cells and tissues, improvement of food quality, and as a therapeutic agent. Recombinant production of this compound, often with a polyhistidine-tag (His-tag), allows for efficient purification to homogeneity, a critical step for its characterization and use.

This document provides a detailed protocol for the purification of His-tagged this compound expressed in a suitable host system, such as Pichia pastoris or Escherichia coli, using immobilized metal affinity chromatography (IMAC).[1][2] The His-tag, a sequence of six to nine histidine residues, exhibits a strong and specific affinity for divalent metal ions like nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin.[3][4][5] This interaction forms the basis for a highly selective and efficient one-step purification method.[6]

Principles of His-tag Affinity Chromatography

Immobilized Metal Affinity Chromatography (IMAC) is a powerful technique for purifying recombinant proteins engineered to have a polyhistidine tag.[3] The principle relies on the coordination chemistry between the imidazole side chains of the histidine residues in the His-tag and transition metal ions (e.g., Ni²⁺, Co²⁺) chelated to a solid support matrix.[4][7]

The purification process generally involves four key steps:

  • Column Equilibration: The IMAC column is equilibrated with a binding buffer to prepare the resin for protein loading.

  • Sample Loading: The cell lysate containing the His-tagged this compound is loaded onto the column. The His-tagged protein binds to the immobilized metal ions, while most other cellular proteins do not and pass through the column.

  • Washing: The column is washed with a wash buffer to remove non-specifically bound proteins. This buffer often contains a low concentration of a competitive agent, such as imidazole, to displace weakly interacting proteins.[4][8]

  • Elution: The bound His-tagged this compound is eluted from the column by disrupting the interaction with the metal ions. This is typically achieved by using a high concentration of imidazole, which competes with the His-tag for binding to the metal ions, or by lowering the pH to protonate the histidine residues.[4][9]

Experimental Protocols

Expression of His-tagged this compound

The expression of recombinant His-tagged this compound can be carried out in various host systems. Pichia pastoris is a particularly advantageous system for producing eukaryotic proteins as it can perform post-translational modifications and secrete the protein into the culture medium, simplifying the initial purification steps.[10][11]

Protocol for Expression in Pichia pastoris

  • Transformation: Electroporate the expression vector containing the His-tagged this compound gene into a suitable P. pastoris strain (e.g., GS115, KM71).

  • Selection: Select for positive transformants on appropriate selection plates.

  • Small-Scale Expression Trial: Inoculate a small volume of Buffered Glycerol-complex Medium (BMGY) with a single colony and grow at 28-30°C with vigorous shaking.

  • Induction: Once the culture reaches a sufficient cell density (OD₆₀₀ ≈ 2-6), harvest the cells by centrifugation and resuspend them in Buffered Methanol-complex Medium (BMMY) to induce protein expression. Methanol is typically added every 24 hours to maintain induction.

  • Harvesting: After the desired induction period (typically 48-96 hours), harvest the culture supernatant by centrifugation. The secreted His-tagged this compound will be in the supernatant.

Preparation of Cell Lysate (for intracellular expression, e.g., in E. coli)
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.

  • Disruption: Disrupt the cells using sonication or a French press on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

Affinity Chromatography Purification

Materials:

  • IMAC resin (e.g., Ni-NTA Agarose, Cobalt-Talon Resin)

  • Chromatography column

  • Peristaltic pump or FPLC system

  • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0

Protocol:

  • Column Packing and Equilibration:

    • Pack the chromatography column with the IMAC resin according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading:

    • Load the clarified cell lysate or culture supernatant onto the equilibrated column at a recommended flow rate.

  • Washing:

    • Wash the column with 10-15 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound His-tagged this compound from the column using Elution Buffer. This can be done in a single step or with a linear gradient of increasing imidazole concentration.

    • Collect the eluted fractions.

  • Analysis of Purified Protein:

    • Analyze the collected fractions by SDS-PAGE to assess purity.

    • Determine the protein concentration of the purified fractions using a method such as the Bradford assay.

    • Confirm the identity and activity of the purified this compound using Western blotting with an anti-His-tag antibody and an ice recrystallization inhibition assay, respectively.

Data Presentation

The following table summarizes typical quantitative data obtained during the purification of His-tagged this compound.

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Clarified Lysate/Supernatant500255100
IMAC Flow-through4501<14
IMAC Wash202108
IMAC Elution20189072

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of His-tagged this compound.

G cluster_0 Expression cluster_1 Lysis (Intracellular) cluster_2 Purification cluster_3 Analysis Expression Expression of His-tagged this compound Harvesting Cell Harvesting / Supernatant Collection Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis If intracellular Equilibration Column Equilibration Harvesting->Equilibration If secreted Clarification Clarification by Centrifugation Lysis->Clarification Clarification->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Analysis Purity & Activity Analysis Elution->Analysis

Caption: Workflow for His-tagged this compound Purification.

Logical Relationship of Purification Steps

This diagram outlines the logical progression and decision points within the affinity chromatography protocol.

G Start Start: Clarified Lysate/Supernatant Equilibrate Equilibrate IMAC Column (Binding Buffer) Start->Equilibrate Load Load Sample onto Column Equilibrate->Load Wash Wash Column (Wash Buffer) Load->Wash Unbound Unbound Proteins (Flow-through) Load->Unbound Elute Elute this compound (Elution Buffer) Wash->Elute WeaklyBound Weakly Bound Proteins (Wash Fractions) Wash->WeaklyBound Analyze Analyze Purity and Yield (SDS-PAGE, Bradford Assay) Elute->Analyze End End: Purified this compound Analyze->End

Caption: Logical Steps in Affinity Chromatography.

Troubleshooting

Common issues encountered during His-tag purification include low yield and low purity.[6]

  • Low Yield: This can be due to poor protein expression, inefficient cell lysis, protein degradation, or suboptimal binding/elution conditions.[6] Consider optimizing expression conditions, using protease inhibitors, and adjusting buffer compositions (e.g., pH, salt concentration).

  • Low Purity: Contamination with host cell proteins can occur due to non-specific binding. To mitigate this, increase the imidazole concentration in the wash buffer, consider using a different metal ion (e.g., cobalt for higher purity), or add a secondary purification step like size-exclusion or ion-exchange chromatography.[8][12]

Conclusion

Affinity chromatography is a robust and highly effective method for the purification of His-tagged this compound. The protocol outlined in this document provides a comprehensive guide for researchers to obtain highly pure and active protein for downstream applications. Optimization of specific parameters may be necessary depending on the expression system and the specific properties of the recombinant protein.

References

Determining the Minimum Inhibitory Concentration (MIC) of PgAFP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PgAFP is a small, cationic, cysteine-rich antifungal protein produced by Penicillium chrysogenum. It exhibits potent inhibitory activity against a range of filamentous fungi, including toxigenic species, making it a person of interest for applications in food safety and clinical antifungal development. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a key metric for assessing its antifungal potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] Standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI), are adapted here to suit the specific properties of an antifungal protein like this compound.

Data Presentation: this compound Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species, compiled from available literature. These values provide a baseline for the expected potency of this compound and can serve as a reference for experimental controls.

Fungal SpeciesMIC Range (µg/mL)Reference
Aspergillus flavus25 - 50--INVALID-LINK--
Aspergillus fumigatus50 - 100--INVALID-LINK--
Aspergillus niger25 - 50--INVALID-LINK--
Penicillium expansum12.5 - 25--INVALID-LINK--
Penicillium roqueforti6.25 - 12.5--INVALID-LINK--
Fusarium verticillioides> 100--INVALID-LINK--

Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound against filamentous fungi. This protocol is based on CLSI guidelines with modifications for antifungal proteins.

Materials
  • This compound (lyophilized powder)

  • Sterile, 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile distilled water

  • Sterile 0.02% (v/v) Tween 20 in water (for spore suspension)

  • Target fungal strains

  • Potato Dextrose Agar (PDA) plates

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

  • Multichannel pipette

Protocol

1. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound in sterile distilled water at a concentration of 1 mg/mL.

  • To ensure complete dissolution and prevent aggregation of the peptide, vortex gently.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Prepare aliquots and store at -20°C or below. Avoid repeated freeze-thaw cycles.

2. Preparation of Fungal Inoculum:

  • Culture the target filamentous fungus on a PDA plate at 28-35°C until sporulation is observed (typically 5-7 days).

  • Harvest the spores by gently scraping the surface of the agar with a sterile loop after adding a small volume of sterile 0.02% Tween 20.

  • Transfer the spore suspension to a sterile tube.

  • Adjust the spore concentration to 1 x 10^6 to 5 x 10^6 spores/mL using a spectrophotometer (by measuring optical density at 530 nm and correlating to a standard curve) or a hemocytometer.

  • Dilute the adjusted spore suspension in RPMI-1640 medium to a final concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL. This will be the working inoculum.

3. Broth Microdilution Assay:

  • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a starting concentration of 500 µg/mL.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a concentration range of this compound (e.g., 250 µg/mL to 0.49 µg/mL).

  • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no inoculum).

  • Add 100 µL of the working fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • The final volume in each well will be 200 µL.

  • Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.

  • Incubate the plate at 35°C for 48-72 hours, or until visible growth is observed in the growth control well.

4. Determination of MIC:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

  • Growth can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.

  • The MIC is determined as the lowest concentration that shows a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the growth control.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading PgAFP_Stock Prepare this compound Stock Solution (1 mg/mL) Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate PgAFP_Stock->Serial_Dilution Fungal_Culture Culture Fungus on PDA Spore_Suspension Prepare Spore Suspension Fungal_Culture->Spore_Suspension Inoculum_Adjustment Adjust Inoculum Concentration Spore_Suspension->Inoculum_Adjustment Inoculation Inoculate Wells with Fungal Suspension Inoculum_Adjustment->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate at 35°C for 48-72h Inoculation->Incubation MIC_Determination Determine MIC (Visually or Spectrophotometrically) Incubation->MIC_Determination

Caption: Workflow for MIC determination of this compound.

Proposed Signaling Pathway of this compound in Aspergillus flavus

The antifungal mechanism of this compound is believed to involve the disruption of the fungal cell wall and the induction of apoptosis. This process is thought to be initiated by the interaction of the cationic this compound with the fungal cell membrane, leading to a cascade of intracellular events.

PgAFP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane_Interaction Membrane Interaction This compound->Membrane_Interaction G_Protein G-protein Subunit β (CpcB) Inhibition Membrane_Interaction->G_Protein Rho1 Rho1 GTPase Inhibition Membrane_Interaction->Rho1 ROS Increased Reactive Oxygen Species (ROS) Membrane_Interaction->ROS Apoptosis Apoptosis G_Protein->Apoptosis Cell_Wall_Stress Cell Wall Integrity Stress Rho1->Cell_Wall_Stress ROS->Apoptosis Cell_Wall_Stress->Apoptosis

Caption: Proposed signaling cascade of this compound in fungi.

References

Application Notes and Protocols: Antifungal Activity Assay of PgAFP against Aspergillus flavus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus flavus is a ubiquitous saprophytic and opportunistic pathogenic fungus known for its production of aflatoxins, which are potent mycotoxins and carcinogens that contaminate a wide range of agricultural commodities. The control of A. flavus growth and aflatoxin production is a significant challenge in agriculture and food safety. PgAFP, an antifungal protein isolated from Penicillium chrysogenum, has demonstrated notable inhibitory effects against various filamentous fungi, including A. flavus. This application note provides detailed protocols for assessing the antifungal activity of this compound against A. flavus, focusing on the determination of Minimum Inhibitory Concentration (MIC), inhibition of spore germination, and the induction of Reactive Oxygen Species (ROS). The underlying mechanism of action involves the disruption of cell wall integrity and the induction of oxidative stress, leading to apoptosis.[1]

Data Presentation

The following tables summarize illustrative quantitative data on the antifungal activity of this compound against Aspergillus flavus. This data is representative of typical results and should be used for comparative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus flavus

Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound816
Amphotericin B12
Itraconazole0.51

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Inhibition of Aspergillus flavus Spore Germination by this compound

This compound Concentration (µg/mL)Mean Spore Germination Inhibition (%)Standard Deviation
0 (Control)00
225.33.1
458.74.5
8 (MIC₅₀)92.12.8
16 (MIC₉₀)99.50.5

Table 3: Induction of Reactive Oxygen Species (ROS) in Aspergillus flavus by this compound

TreatmentMean Relative Fluorescence Units (RFU)Fold Change vs. Control
Untreated Control1501.0
This compound (8 µg/mL)7505.0
Positive Control (2 mM H₂O₂)9006.0

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Materials:

  • Aspergillus flavus isolate

  • This compound antifungal protein

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile, distilled water

  • Tween 20 (0.05%)

  • Hemocytometer

Procedure:

  • Inoculum Preparation:

    • Grow A. flavus on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain sufficient conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension concentration to 0.4 × 10⁴ to 5 × 10⁴ CFU/mL using a hemocytometer. This will be the working inoculum.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or buffer).

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Assay Plate Setup:

    • Dispense 100 µL of each this compound dilution into the wells of a sterile 96-well microtiter plate.

    • Add 100 µL of the working inoculum to each well.

    • Include a positive control well (inoculum without this compound) and a negative control well (medium only).

  • Incubation and Reading:

    • Incubate the plate at 35°C for 48-72 hours.

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Spore Germination Inhibition Assay

Materials:

  • Aspergillus flavus conidia suspension (prepared as in the MIC assay)

  • This compound at various concentrations (e.g., 0, 2, 4, 8, 16 µg/mL)

  • Potato Dextrose Broth (PDB)

  • Sterile microscope slides and coverslips

  • Microscope

Procedure:

  • Prepare a conidial suspension of A. flavus at a concentration of 1 × 10⁶ spores/mL in PDB.

  • In separate sterile tubes, add the conidial suspension and this compound to achieve the desired final concentrations.

  • Incubate the tubes at 28-30°C with shaking for 8-12 hours.

  • After incubation, place a drop of each suspension on a microscope slide, cover with a coverslip, and observe under a microscope.

  • A spore is considered germinated if the germ tube is at least as long as the diameter of the spore.

  • For each concentration, count at least 100 spores and determine the percentage of germinated spores.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(C - T) / C] × 100 where C is the percentage of germination in the control and T is the percentage of germination in the treatment.

Reactive Oxygen Species (ROS) Detection Assay

This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Aspergillus flavus mycelia

  • This compound solution

  • DCFH-DA stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Fluorescence microscope or microplate reader (Excitation/Emission: ~488/525 nm)

Procedure:

  • Grow A. flavus in PDB at 28-30°C for 24-48 hours to obtain mycelia.

  • Carefully wash the mycelia with sterile PBS to remove any residual medium.

  • Incubate the mycelia with 10 µM DCFH-DA in PBS for 30-60 minutes at 37°C in the dark.[1][2]

  • Wash the mycelia with PBS to remove excess DCFH-DA.

  • Treat the stained mycelia with this compound at the desired concentration (e.g., MIC₅₀) for a specified time (e.g., 1-3 hours). Include an untreated control and a positive control (e.g., 2 mM H₂O₂).

  • Qualitative Analysis (Fluorescence Microscopy):

    • Mount the treated mycelia on a microscope slide.

    • Observe under a fluorescence microscope using the appropriate filter set. Increased green fluorescence indicates higher levels of ROS.[1][2]

  • Quantitative Analysis (Microplate Reader):

    • Place the treated mycelia in a black 96-well plate.

    • Measure the fluorescence intensity using a microplate reader at an excitation of ~488 nm and an emission of ~525 nm.

    • Express the results as relative fluorescence units (RFU) or as a fold change compared to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis A_flavus Aspergillus flavus Culture Spore_Suspension Spore Suspension Preparation A_flavus->Spore_Suspension ROS_Assay ROS Detection Assay A_flavus->ROS_Assay Mycelia MIC_Assay MIC Assay Spore_Suspension->MIC_Assay Germination_Assay Spore Germination Inhibition Assay Spore_Suspension->Germination_Assay PgAFP_Prep This compound Stock Preparation PgAFP_Prep->MIC_Assay PgAFP_Prep->Germination_Assay PgAFP_Prep->ROS_Assay MIC_Determination MIC Determination MIC_Assay->MIC_Determination Germination_Inhibition_Calc Calculate % Inhibition Germination_Assay->Germination_Inhibition_Calc ROS_Quantification Quantify Fluorescence ROS_Assay->ROS_Quantification

Caption: Experimental workflow for assessing the antifungal activity of this compound.

signaling_pathway cluster_cell Aspergillus flavus Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Cell_Wall Cell Wall This compound->Cell_Wall Binds to/Perturbs Sensor Stress Sensor (e.g., Wsc1) Cell_Wall->Sensor Activates Plasma_Membrane Plasma Membrane Rho1 Rho1 GTPase Sensor->Rho1 Activates PKC Protein Kinase C Rho1->PKC Activates MAPK_Cascade MAPK Cascade (Bck1 -> Mkk2 -> MpkA) PKC->MAPK_Cascade Phosphorylates ROS Increased ROS MAPK_Cascade->ROS Induces Transcription_Factor Transcription Factor (e.g., RlmA) MAPK_Cascade->Transcription_Factor Activates Apoptosis Apoptosis ROS->Apoptosis Gene_Expression Stress Response Gene Expression Transcription_Factor->Gene_Expression Regulates Growth_Inhibition Growth Inhibition Gene_Expression->Growth_Inhibition Apoptosis->Growth_Inhibition

Caption: Proposed signaling pathway for this compound-induced cell wall stress in A. flavus.

References

Application Notes and Protocols: Cloning of the PgAFP Gene into a pET Expression Vector

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cloning of the Penicillium chrysogenum antifungal protein (PgAFP) gene into a pET expression vector for subsequent recombinant protein production in Escherichia coli.

Introduction

The Penicillium chrysogenum antifungal protein (this compound) is a small, cysteine-rich protein with potent antifungal properties, making it a person of interest for therapeutic and agricultural applications[1]. Recombinant expression of this compound in a robust system like the pET vector system in E. coli allows for high-yield production and purification of the protein for further study and development[2][3][4].

The pET system is a powerful tool for recombinant protein expression, utilizing a strong T7 bacteriophage promoter to drive high-level transcription of the target gene upon induction with Isopropyl β-D-1-thiogalactopyranoside (IPTG)[2][3][4][5]. This protocol will detail the steps for amplifying the this compound gene, cloning it into a pET vector containing an N-terminal Hexa-histidine tag (His-tag) for purification, transforming the construct into an expression host, and inducing protein expression.

Overall Experimental Workflow

The following diagram outlines the major steps involved in cloning the this compound gene into a pET expression vector and producing the recombinant protein.

Cloning_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression and Purification PgAFP_Gene This compound Gene (Source DNA) PCR PCR Amplification PgAFP_Gene->PCR Digestion_Insert Restriction Digestion of PCR Product PCR->Digestion_Insert Ligation Ligation Digestion_Insert->Ligation pET_Vector pET Vector Digestion_Vector Restriction Digestion of pET Vector pET_Vector->Digestion_Vector Digestion_Vector->Ligation Recombinant_Plasmid Recombinant pET-PgAFP Plasmid Ligation->Recombinant_Plasmid Transformation Transformation into E. coli BL21(DE3) Recombinant_Plasmid->Transformation Induction IPTG Induction Transformation->Induction Protein_Expression Protein Expression Induction->Protein_Expression Purification Purification (IMAC) Protein_Expression->Purification Purified_this compound Purified this compound Purification->Purified_this compound

Caption: Overall workflow for cloning and expression of this compound.

Experimental Protocols

PCR Amplification of the this compound Gene

This protocol describes the amplification of the this compound coding sequence from a template DNA source. Restriction sites compatible with the pET vector's multiple cloning site (e.g., NdeI and XhoI) will be added to the 5' ends of the primers.

Note: The following primers are designed based on a hypothetical 174 bp coding sequence for the 58 amino acid mature this compound protein. Users must design primers based on the actual sequence of their this compound gene.

  • Forward Primer (with NdeI site): 5'-CATATGGCT...[start of this compound coding sequence]...-3'

  • Reverse Primer (with XhoI site): 5'-CTCGAG...[reverse complement of end of this compound coding sequence]...-3'

Table 1: PCR Reaction Mixture

ComponentVolume (µL) for 50 µL reactionFinal Concentration
5x Phusion HF Buffer101x
10 mM dNTPs1200 µM
10 µM Forward Primer2.50.5 µM
10 µM Reverse Primer2.50.5 µM
Template DNA (1-10 ng/µL)1< 250 ng
Phusion DNA Polymerase0.51.0 unit/50 µL PCR
Nuclease-free water32.5-
Total Volume 50

Table 2: PCR Cycling Conditions

StepTemperature (°C)TimeNumber of Cycles
Initial Denaturation9830 seconds1
Denaturation9810 seconds30-35
Annealing55-65*30 seconds30-35
Extension7215-30 seconds/kb30-35
Final Extension725-10 minutes1
Hold4Indefinite1

* Annealing temperature should be optimized based on the melting temperature (Tm) of the primers.

Following PCR, the amplified product should be analyzed by agarose gel electrophoresis to confirm the correct size. The PCR product should then be purified using a commercial PCR purification kit.

Restriction Digestion of PCR Product and pET Vector

This protocol describes the digestion of the purified PCR product and the pET vector with NdeI and XhoI restriction enzymes.

Table 3: Restriction Digestion Reaction Mixture

ComponentPCR Product (µL)pET Vector (µL)
Purified DNAUp to 1 µg1 µg
10x Restriction Buffer55
NdeI (10 U/µL)11
XhoI (10 U/µL)11
Nuclease-free waterto 50 µLto 50 µL
Total Volume 50 50

Protocol:

  • Set up the digestion reactions as described in Table 3.

  • Incubate the reactions at 37°C for 1-2 hours[6].

  • Heat inactivate the enzymes at 65-80°C for 20 minutes (refer to enzyme manufacturer's instructions).

  • Purify the digested vector and insert using a gel purification kit to remove uncut plasmid and small DNA fragments.

Ligation of Digested Insert and Vector

This protocol describes the ligation of the digested this compound gene insert into the digested pET vector using T4 DNA Ligase.

Table 4: Ligation Reaction Mixture

ComponentVolume (µL) for 20 µL reaction
Digested pET Vector (50 ng)X
Digested this compound InsertY (for 3:1 insert:vector molar ratio)
10x T4 DNA Ligase Buffer2
T4 DNA Ligase (400 U/µL)1
Nuclease-free waterto 20 µL
Total Volume 20

Protocol:

  • Calculate the amount of insert needed for a 3:1 molar ratio to the vector.

  • Set up the ligation reaction as described in Table 4.

  • Incubate at 16°C overnight or at room temperature for 1-2 hours[7][8].

Transformation into E. coli

This protocol describes the transformation of the ligation product into chemically competent E. coli cells (e.g., DH5α for initial cloning and plasmid propagation, followed by transformation into BL21(DE3) for expression).

Protocol:

  • Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.

  • Add 5-10 µL of the ligation reaction to the cells and mix gently.

  • Incubate on ice for 30 minutes[9].

  • Heat-shock the cells at 42°C for 45-90 seconds[9][10][11].

  • Immediately place the tube back on ice for 2 minutes[10].

  • Add 250-500 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100-200 µL of the cell suspension onto LB agar plates containing the appropriate antibiotic for the pET vector (e.g., kanamycin or ampicillin).

  • Incubate the plates overnight at 37°C.

Colonies should be screened by colony PCR and restriction digestion of miniprepped plasmid DNA to confirm the presence and correct orientation of the insert. Positive clones should be sequence-verified.

Protein Expression and Purification

This protocol describes the induction of this compound expression in E. coli BL21(DE3) and subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).

Expression Protocol:

  • Inoculate a single colony of BL21(DE3) containing the pET-PgAFP plasmid into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate 500 mL of LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8[12].

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM[13][14].

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility[12].

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

Purification Protocol (under native conditions):

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column[15][16].

  • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)[17].

  • Analyze the purified protein fractions by SDS-PAGE.

pET Vector System Logic for Protein Expression

The pET expression system is tightly regulated to control the expression of the target protein. The following diagram illustrates the logic of IPTG induction.

PET_System_Logic cluster_uninduced Uninduced State (No IPTG) cluster_induced Induced State (With IPTG) LacI_uninduced LacI Repressor Lac_Operator_uninduced lac Operator LacI_uninduced->Lac_Operator_uninduced binds T7_Polymerase_Gene_uninduced T7 RNA Polymerase Gene Lac_Operator_uninduced->T7_Polymerase_Gene_uninduced blocks transcription No_T7_Polymerase No T7 RNA Polymerase Produced T7_Polymerase_Gene_uninduced->No_T7_Polymerase T7_Promoter_uninduced T7 Promoter PgAFP_Gene_uninduced This compound Gene T7_Promoter_uninduced->PgAFP_Gene_uninduced no transcription No_this compound No this compound Expression PgAFP_Gene_uninduced->No_this compound No_T7_Polymerase->T7_Promoter_uninduced IPTG IPTG LacI_induced LacI Repressor IPTG->LacI_induced binds and inactivates Lac_Operator_induced lac Operator LacI_induced->Lac_Operator_induced cannot bind T7_Polymerase_Gene_induced T7 RNA Polymerase Gene Lac_Operator_induced->T7_Polymerase_Gene_induced T7_Polymerase T7 RNA Polymerase T7_Polymerase_Gene_induced->T7_Polymerase transcription T7_Promoter_induced T7 Promoter T7_Polymerase->T7_Promoter_induced binds PgAFP_Gene_induced This compound Gene T7_Promoter_induced->PgAFP_Gene_induced high-level transcription PgAFP_Expression This compound Expression PgAFP_Gene_induced->PgAFP_Expression

Caption: Logic of IPTG induction in the pET expression system.

References

Application Notes and Protocols for Site-Directed Mutagenesis of Antifreeze Proteins to Identify Key Residues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, the amino acid sequence and detailed structural information for the antifreeze protein from the pond snail, Lymnaea stagnalis (often referred to as PgAFP), are not available in public databases. The designation this compound has also been used for an antifungal protein from Penicillium chrysogenum, which is a distinct molecule. Therefore, this document will use the well-characterized and structurally defined antifreeze protein from the yellow mealworm beetle, Tenebrio molitor (TmAFP), as a model system to detail the protocols for identifying key functional residues through site-directed mutagenesis. The principles and methods described herein are broadly applicable to the study of other antifreeze proteins (AFPs).

Introduction to Antifreeze Proteins and Site-Directed Mutagenesis

Antifreeze proteins (AFPs) are a diverse class of proteins that enable organisms to survive in sub-zero environments by inhibiting the growth of ice crystals. They achieve this by binding to the surface of ice crystals, a process that lowers the non-equilibrium freezing temperature of the solution below its melting point. This difference is known as thermal hysteresis.[1] The ice-binding surfaces of AFPs are often characterized by flat, hydrophobic faces with precisely arranged hydrophilic residues that are thought to interact with the ice lattice.

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence.[2][3] By altering the gene that codes for a protein, researchers can introduce specific amino acid substitutions, deletions, or insertions.[3] This allows for the systematic investigation of the role of individual amino acid residues in the protein's structure and function. For AFPs, this technique is invaluable for identifying the key residues responsible for ice binding and antifreeze activity.

The Model System: Tenebrio molitor Antifreeze Protein (TmAFP)

TmAFP is a hyperactive antifreeze protein, meaning it exhibits a large thermal hysteresis gap.[4][5] It is a small, 8.4 kDa protein composed of tandem 12-amino acid repeats that fold into a regular β-helix.[6][7] The structure of TmAFP reveals a flat β-sheet on one face, which forms the putative ice-binding surface. This surface is characterized by arrays of threonine (Thr) residues.[6][7][8] The spacing of the hydroxyl groups of these threonine residues is thought to be complementary to the oxygen atoms in the ice lattice, facilitating binding.[7][8] Mutagenesis studies have confirmed that these threonine residues are critical for the protein's antifreeze function.[8][9]

Experimental Protocols

Site-Directed Mutagenesis of TmAFP

This protocol is based on the QuikChange™ site-directed mutagenesis method, which utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest with primers that include the desired mutation.[2][10][11]

Objective: To substitute key threonine residues on the ice-binding face of TmAFP with alanine to assess their impact on antifreeze activity.

Materials:

  • Plasmid DNA containing the coding sequence for TmAFP.

  • Mutagenic primers (forward and reverse) containing the desired alanine codon.

  • High-fidelity DNA polymerase (e.g., PfuUltra™).

  • dNTP mix.

  • Reaction buffer.

  • Dpn I restriction enzyme.

  • Competent E. coli cells (e.g., XL1-Blue).

  • LB agar plates with appropriate antibiotic.

Procedure:

  • Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µl of 10x reaction buffer

      • 1 µl of plasmid DNA (5-50 ng)

      • 1.25 µl of forward primer (125 ng)

      • 1.25 µl of reverse primer (125 ng)

      • 1 µl of dNTP mix

      • 39.5 µl of sterile deionized water

      • 1 µl of high-fidelity DNA polymerase

    • Perform thermal cycling using the following parameters:

      • Initial denaturation: 95°C for 30 seconds.

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • Dpn I Digestion: Add 1 µl of Dpn I restriction enzyme to the amplification product and incubate at 37°C for 1 hour. This digests the parental, methylated template DNA.

  • Transformation: Transform the Dpn I-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Recombinant Protein Expression and Purification

Objective: To express and purify wild-type and mutant TmAFP from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors).

  • Affinity chromatography column (e.g., Ni-NTA if using a His-tagged protein).

  • Wash and elution buffers for chromatography.

  • Dialysis tubing.

  • Storage buffer (e.g., PBS).

Procedure:

  • Transformation: Transform the verified plasmid (wild-type or mutant) into an E. coli expression strain.

  • Expression:

    • Inoculate a starter culture of 5-10 ml of LB broth with a single colony and grow overnight at 37°C.

    • Inoculate a larger volume (e.g., 1 L) of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • If using a tagged protein, apply the clarified lysate to an appropriate affinity chromatography column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the target protein with elution buffer.

  • Dialysis and Storage:

    • Dialyze the purified protein against a suitable storage buffer to remove the elution buffer components.

    • Determine the protein concentration (e.g., using a Bradford assay).

    • Store the purified protein at -80°C.

Antifreeze Activity Assay (Thermal Hysteresis Measurement)

Objective: To measure the thermal hysteresis of wild-type and mutant TmAFP. This is typically done using a nanoliter osmometer.

Materials:

  • Nanoliter osmometer.

  • Purified protein samples (wild-type and mutants) at various concentrations.

  • Control buffer.

Procedure:

  • Sample Loading: Load a small (nanoliter) volume of the protein solution onto the osmometer sample holder.

  • Freezing: Rapidly cool the sample to induce freezing.

  • Melting Point Determination: Slowly warm the sample until only a single, small ice crystal remains. The temperature at which this crystal disappears is the melting point.

  • Freezing Point Determination: Slowly cool the sample containing the single ice crystal. The temperature at which the ice crystal begins to grow rapidly is the non-equilibrium freezing point.

  • Thermal Hysteresis Calculation: The thermal hysteresis is the difference between the melting point and the freezing point.

  • Data Analysis: Measure the thermal hysteresis for a range of protein concentrations for both wild-type and mutant proteins to determine the effect of the mutation on antifreeze activity.

Data Presentation

The quantitative data from the site-directed mutagenesis experiments should be summarized in a clear and structured table.

Mutation Protein Concentration (mg/mL) Thermal Hysteresis (°C) Relative Activity (%)
Wild-Type1.04.5 ± 0.2100
T7A1.01.2 ± 0.127
T19A1.01.1 ± 0.224
T31A1.01.3 ± 0.129
S10A1.04.3 ± 0.296
A12V1.04.4 ± 0.398

Note: The data in this table is hypothetical and for illustrative purposes, based on the known importance of threonine residues in TmAFP.

Visualization of Workflows and Concepts

Site_Directed_Mutagenesis_Workflow cluster_0 Plasmid Preparation & Mutagenesis cluster_1 Transformation & Verification Template_Plasmid Template Plasmid (TmAFP gene) PCR PCR Amplification Template_Plasmid->PCR Mutagenic_Primers Design Mutagenic Primers (T -> A) Mutagenic_Primers->PCR DpnI_Digestion DpnI Digestion PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Plating Plating & Colony Selection Transformation->Plating Sequencing Plasmid Isolation & DNA Sequencing Plating->Sequencing Verified_Mutant Verified Mutant Plasmid Sequencing->Verified_Mutant

Protein_Expression_Purification_Workflow cluster_0 Expression cluster_1 Purification Transformation Transform Plasmid into E. coli BL21(DE3) Culture Culture Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Chromatography Affinity Chromatography Clarification->Chromatography Dialysis Dialysis Chromatography->Dialysis Purified_Protein Purified TmAFP Dialysis->Purified_Protein

Antifreeze_Activity_Logic Hypothesis Hypothesis: Threonine residues on the ice-binding face are key for antifreeze activity. Experiment Experiment: Site-directed mutagenesis (e.g., Threonine -> Alanine) Hypothesis->Experiment Measurement Measurement: Thermal Hysteresis Assay Experiment->Measurement Result1 Result 1: Wild-Type TmAFP shows high thermal hysteresis. Measurement->Result1 Result2 Result 2: Mutant TmAFP shows significantly reduced thermal hysteresis. Measurement->Result2 Conclusion Conclusion: The mutated threonine residue is critical for ice-binding and antifreeze activity. Result1->Conclusion Result2->Conclusion

References

Application of PgAFP in Food Preservation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Food spoilage by fungal contaminants is a significant global issue, leading to substantial economic losses and potential health risks due to mycotoxin production. The demand for natural and effective food preservatives has driven research into bioactive compounds, among which the antifungal protein PgAFP, derived from Penicillium chrysogenum, has shown considerable promise. This compound is a small, basic, cysteine-rich protein that exhibits potent inhibitory activity against a broad spectrum of molds commonly found in food products.[1] This document provides detailed application notes and experimental protocols for the use of this compound in food preservation, intended for researchers, scientists, and professionals in the field of drug development.

This compound's mechanism of action involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis-like cell death in susceptible fungi.[2][3] This protein has demonstrated stability over a wide range of pH values and temperatures, as well as resistance to various proteases, making it a robust candidate for food applications.[1] This guide will cover the purification of recombinant this compound, its antifungal activity against key food spoilage molds, protocols for its application on food matrices, and an overview of its mode of action and safety considerations.

Quantitative Data Summary

The efficacy of this compound against various food spoilage fungi has been documented in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and other relevant quantitative data.

Fungal SpeciesFood MatrixThis compound Concentration (µg/mL)Inhibitory EffectReference
Aspergillus flavusDry-fermented sausage< 4.9High sensitivity[3]
Aspergillus parasiticusCulture mediumup to 312.7Low sensitivity[3]
Penicillium restrictumDry-fermented sausageNot specifiedEfficiently reduced counts
Penicillium expansumApple-based agarNot specifiedIncreased patulin production in some strains[4]
Penicillium digitatumIn vitroNot specifiedMore sensitive than P. expansum and P. italicum[5]
Aspergillus ochraceus & Penicillium chrysogenum co-culture extractIn vitro against Fusarium proliferatum0.78 (MIC)Significant inhibition

Note: The effectiveness of this compound can be influenced by the food matrix. For instance, the presence of calcium can abolish the inhibitory effect of this compound on certain Aspergillus species.[2]

Experimental Protocols

Protocol for Recombinant this compound Expression and Purification from E. coli

This protocol is adapted from established methods for recombinant protein purification.

3.1.1. Expression

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the this compound gene fused to an affinity tag (e.g., His6-tag).

  • Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

  • Scale-up: Dilute the overnight culture 1:100 into fresh LB broth with antibiotic and grow at 37°C to an optical density (OD600) of 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM and continue to grow the culture overnight at a reduced temperature (e.g., 25°C) to enhance protein solubility.

  • Cell Harvest: Centrifuge the culture at 8,000 rpm for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

3.1.2. Purification

  • Cell Lysis: Resuspend the cell pellet in binding buffer (20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol, pH 7.4) containing a protease inhibitor cocktail.

  • Sonication: Disrupt the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 18,000 rpm for 40 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.22 µm filter.

  • Affinity Chromatography:

    • Equilibrate a HisTrap™ column (or similar Ni-NTA resin) with binding buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with binding buffer to remove unbound proteins.

    • Elute the bound this compound with a linear gradient of elution buffer (binding buffer with 500 mM imidazole).

  • Concentration and Storage: Concentrate the eluted fractions containing this compound using centrifugal filters. Freeze the purified protein in liquid nitrogen and store at -80°C.

  • Purity Check: Verify the purity and molecular weight of the purified this compound using SDS-PAGE.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Fungal Inoculum Preparation: Grow the target fungal strain on an appropriate agar medium. Prepare a spore suspension in sterile saline with 0.05% Tween 80 and adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Serial Dilution of this compound: Prepare a stock solution of purified this compound. Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

  • Inoculation: Add the fungal spore suspension to each well to achieve a final concentration of 0.5 x 10^4 spores/mL. Include a positive control (spores in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-30°C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Protocol for Application of this compound on Food Surfaces

This protocol provides a general guideline for applying this compound as a coating on fruits and meat products.

3.3.1. Preparation of this compound Coating Solution

  • Dissolve the purified this compound in a food-grade carrier solution (e.g., sterile distilled water, chitosan solution, or an edible wax emulsion) to the desired final concentration (e.g., 10-100 µg/mL). The choice of carrier can enhance the adherence and stability of the protein on the food surface.

3.3.2. Application Methods

  • Dipping: Immerse the food product (e.g., fruits, vegetables, or small cuts of meat) in the this compound coating solution for a defined period (e.g., 1-2 minutes). Allow the excess solution to drain off and let the coating dry.

  • Spraying: Uniformly spray the this compound solution onto the surface of the food product. This method is suitable for larger items or for application on a processing line.

3.3.3. Efficacy Assessment

  • Inoculation: After the coating has dried, inoculate the treated and untreated (control) food surfaces with a known concentration of the target mold spores.

  • Incubation: Store the inoculated food products under conditions that favor mold growth (e.g., high humidity and appropriate temperature).

  • Evaluation:

    • Visual Assessment: Regularly observe the food surfaces for visible mold growth. The efficacy can be quantified by measuring the diameter of the mold colonies or the percentage of the surface area covered by mold.

    • Microbial Counting: At specific time points, take swabs from the food surfaces, perform serial dilutions, and plate on an appropriate agar medium to determine the colony-forming units (CFU) per unit area.

Mechanism of Action: Signaling Pathway

This compound exerts its antifungal effect by inducing apoptosis-like programmed cell death. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), which act as key signaling molecules. This leads to a cascade of downstream events, including the involvement of G-proteins and Rho GTPases, ultimately resulting in fungal cell death.

PgAFP_Signaling_Pathway This compound This compound FungalCell Fungal Cell Membrane This compound->FungalCell Interaction ROS Increased Reactive Oxygen Species (ROS) FungalCell->ROS G_Protein G-Protein Signaling ROS->G_Protein Rho_GTPase Rho GTPase (e.g., Rho1) ROS->Rho_GTPase Mitochondria Mitochondrial Dysfunction G_Protein->Mitochondria Rho_GTPase->Mitochondria Apoptosis Apoptosis-like Cell Death Mitochondria->Apoptosis Caspase activation, DNA fragmentation

Caption: Proposed signaling pathway of this compound-induced apoptosis in fungal cells.

Experimental Workflow for Efficacy Testing

The following workflow outlines the key steps in evaluating the efficacy of this compound as a food preservative.

Efficacy_Workflow Purification This compound Expression & Purification MIC MIC Determination (in vitro) Purification->MIC Coating Preparation of This compound Coating Purification->Coating Application Application to Food Matrix Coating->Application Inoculation Challenge with Spoilage Mold Application->Inoculation Storage Controlled Storage Inoculation->Storage Assessment Efficacy Assessment (Visual & Microbial) Storage->Assessment Data Data Analysis & Conclusion Assessment->Data

Caption: Experimental workflow for testing the efficacy of this compound in food preservation.

Safety and Regulatory Considerations

The use of any new substance as a food preservative requires a thorough safety assessment. While Penicillium chrysogenum is a "Generally Recognized as Safe" (GRAS) organism for the production of certain enzymes and antibiotics, the direct application of its purified proteins in food may be subject to regulatory review. Fungal proteins are often classified as "novel foods" and require comprehensive safety data.

Key considerations include:

  • Toxicity: Acute and chronic toxicity studies are necessary to establish a safe level of consumption.

  • Allergenicity: The allergenic potential of this compound should be evaluated, especially considering that some proteins from Penicillium species can be allergenic.

  • Digestibility: In vitro digestibility studies simulating gastric fluid can provide insights into the fate of this compound in the digestive system.

Researchers and developers should consult with regulatory agencies such as the FDA (in the United States) or EFSA (in the European Union) to determine the specific requirements for the approval of this compound as a food preservative.

Conclusion

This compound presents a promising natural alternative to synthetic fungicides for the preservation of various food products. Its potent antifungal activity, stability, and unique mechanism of action make it a valuable candidate for further research and development. The protocols and information provided in this document are intended to serve as a comprehensive guide for scientists and professionals working to harness the potential of this compound in ensuring food safety and extending the shelf life of perishable goods. Further research should focus on optimizing application methods for different food matrices, conducting thorough safety assessments, and navigating the regulatory landscape to bring this innovative solution to the market.

References

High-Yield Production of Recombinant PgAFP in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Penicillium chrysogenum antifungal protein (PgAFP) is a small, cysteine-rich protein with potent activity against various filamentous fungi, making it a promising candidate for the development of novel antifungal therapeutics.[1] This document provides detailed application notes and protocols for the high-yield recombinant production of this compound in the methylotrophic yeast Pichia pastoris, a widely used and effective expression system for heterologous proteins.[2][3][4] P. pastoris offers several advantages, including the ability to grow to high cell densities, a strong and tightly regulated methanol-inducible promoter (AOX1), and the capacity for post-translational modifications, which can be crucial for the proper folding and activity of eukaryotic proteins.[2][4]

These protocols will guide researchers through the entire workflow, from expression vector construction and yeast transformation to high-density fermentation, protein purification, and functional characterization.

Data Presentation

Table 1: Expected Yield of Recombinant Antifungal Protein in Pichia pastoris**
Antifungal ProteinExpression SystemReported Yield (mg/L)Reference
AfpB (Penicillium digitatum)Pichia pastoris1.2–1.4[5]
This compound (Penicillium chrysogenum) ** Pichia pastoris **Estimated: 1.0 - 2.0 Based on similar proteins[5]

*Note: The yield for this compound is an estimation based on the production of a similar Class B antifungal protein, AfpB, in the same expression system. Actual yields may vary depending on the specific clone, fermentation conditions, and purification strategy.

Table 2: Fermentation Parameters for High-Density Culture of P. pastoris**
ParameterPhaseSetpoint
TemperatureGlycerol Batch & Fed-Batch28-30°C
Methanol Induction28-30°C
pHGlycerol Batch & Fed-Batch5.0-6.0
Methanol Induction5.0-6.0
Dissolved Oxygen (DO)All Phases> 20% saturation
AgitationAll Phases500-1000 rpm (variable to maintain DO)
AerationAll Phases1.0 VVM (vessel volumes per minute)

Signaling Pathways and Experimental Workflows

Methanol Utilization Pathway in Pichia pastoris

Methanol_Utilization_Pathway cluster_expression Recombinant Protein Expression Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde AOX (Alcohol Oxidase) AOX1_Promoter AOX1 Promoter Methanol->AOX1_Promoter Induces Dihydroxyacetone_Phosphate Dihydroxyacetone Phosphate (DHAP) Formaldehyde->Dihydroxyacetone_Phosphate DAS (Dihydroxyacetone Synthase) CO2 CO2 + 2NADH Formaldehyde->CO2 FLD/FGH/FDH Glyceraldehyde_3_Phosphate Glyceraldehyde-3-Phosphate (G3P) Dihydroxyacetone_Phosphate->Glyceraldehyde_3_Phosphate Cell_Biomass Cell Biomass Glyceraldehyde_3_Phosphate->Cell_Biomass Glycolysis PgAFP_Gene This compound Gene PgAFP_Protein This compound Protein PgAFP_Gene->PgAFP_Protein Transcription & Translation

Caption: Methanol-inducible expression of this compound in P. pastoris.

Recombinant this compound Production Workflow

Recombinant_Protein_Workflow cluster_cloning 1. Gene Cloning and Vector Construction cluster_transformation 2. Yeast Transformation and Selection cluster_expression 3. Expression and Fermentation cluster_purification 4. Protein Purification cluster_analysis 5. Analysis and Characterization A This compound Gene Synthesis (Codon Optimized for P. pastoris) B Cloning into pPICZαA Vector (with C-terminal His-tag) A->B C Linearization of pPICZαA-PgAFP D Electroporation into P. pastoris X-33 C->D E Selection on YPDS Plates with Zeocin™ D->E F Inoculum Preparation (BMGY Medium) E->F G High-Density Fermentation (Glycerol Fed-Batch) F->G H Methanol Induction (BMMY Medium) G->H I Cell Harvest and Supernatant Collection H->I J Affinity Chromatography (Ni-NTA Resin) I->J K Buffer Exchange and Concentration J->K L SDS-PAGE and Western Blot K->L M Antifungal Activity Assay (MIC) K->M N Protein Quantification (Bradford/BCA) L->N

Caption: Overall workflow for recombinant this compound production.

Experimental Protocols

Protocol 1: Cloning of this compound into P. pastoris Expression Vector
  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the mature this compound from Penicillium chrysogenum (GenBank accession for the precursor protein may be available). Codon-optimize the sequence for expression in Pichia pastoris. Incorporate appropriate restriction sites (e.g., EcoRI and XbaI) at the 5' and 3' ends, respectively, for cloning into the pPICZαA vector. Also, include a C-terminal 6x-Histidine tag sequence before the stop codon to facilitate purification.

  • Vector and Insert Preparation: Digest both the synthesized this compound gene and the pPICZαA vector with EcoRI and XbaI restriction enzymes. Purify the digested vector and insert using a gel purification kit.

  • Ligation: Ligate the digested this compound insert into the linearized pPICZαA vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli (e.g., DH5α) for plasmid amplification. Plate the transformed cells on Low Salt LB agar plates containing Zeocin™ (25 µg/mL) and incubate overnight at 37°C.

  • Colony PCR and Plasmid Purification: Screen individual colonies by colony PCR using AOX1 forward and reverse primers to confirm the presence of the insert. Culture positive colonies and purify the plasmid DNA using a plasmid miniprep kit.

  • Sequence Verification: Verify the sequence of the cloned this compound gene by Sanger sequencing.

  • Vector Linearization: Before transformation into P. pastoris, linearize the pPICZαA-PgAFP plasmid with a restriction enzyme that cuts within the 5' AOX1 region (e.g., SacI) to promote integration into the yeast genome.

Protocol 2: Pichia pastoris Transformation and Screening
  • Preparation of Electrocompetent Cells:

    • Inoculate 5 mL of YPD medium with a single colony of P. pastoris X-33 and grow overnight at 30°C with shaking (250 rpm).

    • Inoculate 500 mL of fresh YPD medium with the overnight culture to an OD600 of ~0.1 and grow to an OD600 of 1.3-1.5.

    • Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

    • Wash the cells twice with ice-cold, sterile water, and once with ice-cold 1 M sorbitol.

    • Resuspend the final cell pellet in 1 mL of ice-cold 1 M sorbitol.

  • Electroporation:

    • Mix 80 µL of competent cells with 5-10 µg of linearized pPICZαA-PgAFP DNA.

    • Transfer the mixture to an ice-cold 0.2 cm electroporation cuvette.

    • Pulse the cells using an electroporator with the following settings: 1.5 kV, 25 µF, 200 Ω.

    • Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette and transfer the cell suspension to a sterile tube.

  • Selection of Transformants:

    • Spread 100-200 µL of the transformed cells onto YPDS plates containing 100 µg/mL Zeocin™.

    • Incubate the plates at 30°C for 3-5 days until colonies appear.

  • Screening for High-Expressing Clones:

    • Inoculate individual colonies into 10 mL of BMGY medium in 50 mL baffled flasks.

    • Grow at 30°C with shaking (250 rpm) for 24 hours.

    • Harvest cells by centrifugation, discard the supernatant, and resuspend the cell pellet in 10 mL of BMMY medium to an OD600 of 1.0 to induce expression.

    • Add methanol to a final concentration of 0.5% every 24 hours.

    • After 48-72 hours of induction, harvest the supernatant and analyze for this compound expression by SDS-PAGE and Western blot using an anti-His tag antibody. Select the clone with the highest expression for scale-up.

Protocol 3: High-Density Fed-Batch Fermentation
  • Inoculum Preparation:

    • Inoculate 10 mL of BMGY medium with a glycerol stock of the high-expressing P. pastoris clone. Grow for 24 hours at 30°C with shaking.

    • Use this culture to inoculate 100 mL of BMGY in a 1 L baffled flask and grow for another 24 hours.

  • Bioreactor Setup and Batch Phase:

    • Prepare a 5 L bioreactor with 3 L of Basal Salts Medium (BSM) containing 4% glycerol and 4.35 mL/L of PTM1 trace salts.

    • Sterilize the bioreactor. After cooling, adjust the pH to 5.0 with 28% ammonium hydroxide.

    • Inoculate the bioreactor with the 100 mL seed culture.

    • Run the batch phase at 30°C, pH 5.0, and maintain a DO level above 20% by controlling agitation (500-1000 rpm) and aeration (1 VVM).

  • Glycerol Fed-Batch Phase:

    • When the initial glycerol is depleted (indicated by a sharp increase in DO), start a glycerol fed-batch phase.

    • Feed a 50% (w/v) glycerol solution containing 12 mL/L PTM1 trace salts at a rate of 15 mL/hr/L of initial culture volume.

    • Continue the fed-batch for 4-6 hours to increase cell biomass.

  • Methanol Induction Phase:

    • After the glycerol fed-batch, allow the cells to consume any remaining glycerol (indicated by another DO spike).

    • Start the methanol induction by feeding a solution of 100% methanol containing 12 mL/L PTM1 trace salts.

    • Begin with a feed rate of 3.6 mL/hr/L and gradually increase to 7.3 mL/hr/L over several hours, ensuring the DO remains above 20%.

    • Continue the induction for 48-72 hours, collecting samples periodically to monitor cell growth and this compound expression.

Protocol 4: Purification of Recombinant this compound
  • Harvesting and Clarification:

    • Harvest the culture by centrifugation at 5,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA agarose column with binding buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

    • Wash the column with 10-20 column volumes of wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

  • Buffer Exchange and Concentration:

    • Pool the fractions containing this compound.

    • Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) and concentrate the protein using centrifugal filter units with an appropriate molecular weight cutoff (e.g., 3 kDa).

  • Purity Analysis:

    • Assess the purity of the final protein preparation by SDS-PAGE. A single band corresponding to the expected molecular weight of this compound (approximately 6.5 kDa) should be observed.

Protocol 5: Antifungal Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol is adapted for testing the activity of recombinant this compound against Aspergillus fumigatus.

  • Preparation of Fungal Spore Suspension:

    • Grow Aspergillus fumigatus on potato dextrose agar (PDA) plates at 37°C for 5-7 days until sporulation.

    • Harvest conidia by flooding the plate with sterile 0.05% Tween 80 in saline.

    • Filter the spore suspension through sterile cheesecloth to remove hyphal fragments.

    • Wash the spores twice with sterile PBS and resuspend in RPMI-1640 medium.

    • Adjust the spore concentration to 1-5 x 10^5 spores/mL using a hemocytometer.

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the purified recombinant this compound in RPMI-1640 medium. The final concentration range should typically be from 100 µg/mL down to 0.1 µg/mL.

    • Add 100 µL of the fungal spore suspension to each well containing 100 µL of the diluted this compound.

    • Include a positive control (spores in medium without this compound) and a negative control (medium only).

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 48 hours.

    • The MIC is defined as the lowest concentration of this compound that causes a complete inhibition of visible fungal growth. The results can be read visually or by measuring the optical density at 530 nm.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful high-yield production and characterization of recombinant this compound in Pichia pastoris. By following these detailed methodologies, researchers can generate sufficient quantities of pure, active this compound for further investigation into its therapeutic potential. Optimization of specific steps, particularly fermentation conditions and purification strategies, may be required to maximize the final yield and purity of the protein.

References

Application Notes and Protocols: Mass Spectrometry Analysis of PgAFP Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picea glauca Antifreeze Protein (PgAFP), also identified as an antifungal protein from Penicillium chrysogenum, is a small, cysteine-rich protein with significant potential in various applications, including drug development and agriculture, due to its cryoprotective and antifungal properties. The biological activity and stability of this compound are intrinsically linked to its post-translational modifications (PTMs). A thorough characterization of these PTMs is therefore critical for understanding its mechanism of action, ensuring batch-to-batch consistency in production, and for any rational protein engineering efforts. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of the primary PTMs associated with this compound: proteolytic processing and disulfide bond formation. Additionally, a protocol for glycosylation analysis is included to confirm its previously reported absence.

Key Post-Translational Modifications of this compound

Current research indicates that the most significant PTMs for the mature and active form of this compound are:

  • Proteolytic Processing: The mature, 58-amino acid this compound is processed from a larger 92-amino acid precursor protein. This processing involves the cleavage of signal and pro-peptides to yield the final, active protein.

  • Disulfide Bonds: As a cysteine-rich protein, the formation of intramolecular disulfide bonds is crucial for the correct folding, stability, and biological activity of this compound.

  • Glycosylation: Notably, experimental evidence from chemical and enzymatic treatments has suggested the absence of N- or O-linked glycosylation on this compound. The inclusion of a glycosylation analysis protocol serves as a method for verification.

Quantitative Analysis of this compound PTMs

While specific quantitative data for this compound PTMs is not extensively available in the literature, the following tables provide representative data structures for the types of quantitative analyses that can be performed. These examples are based on analyses of similar cysteine-rich proteins and should be adapted for this compound-specific experimental results.

Table 1: Disulfide Bond Connectivity Analysis

Disulfide BondNon-Reduced Mass (Da)Reduced Mass (Da)Relative Abundance (%)
Cys1 - Cys42145.81050.5, 1100.395.2
Cys2 - Cys52350.11150.6, 1202.593.8
Cys3 - Cys62560.31250.7, 1312.696.1
Mismatched Pair2145.8-4.8

Table 2: Proteolytic Processing Site Verification

Peptide FragmentObserved Mass (m/z)Theoretical Mass (m/z)Mass Error (ppm)Cleavage Site
N-terminal Peptide856.42856.4111.7Pro-Ala
C-terminal Peptide987.51987.5010.1Gly-Stop
Precursor Fragment1234.561234.558.1Internal

Experimental Workflows and Protocols

The following sections detail the experimental workflows and protocols for the mass spectrometry-based analysis of this compound PTMs.

Disulfide Bond Mapping

The determination of disulfide bond connectivity is essential for confirming the correct three-dimensional structure of this compound. The following workflow outlines the key steps.

Disulfide_Bond_Mapping_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Protein Purified this compound Digest_NonReduced Non-reducing Enzymatic Digestion (e.g., Trypsin) Protein->Digest_NonReduced Digest_Reduced Reducing and Alkylating Digestion Protein->Digest_Reduced LCMS_NonReduced LC-MS/MS Analysis (Non-Reduced Peptides) Digest_NonReduced->LCMS_NonReduced LCMS_Reduced LC-MS/MS Analysis (Reduced & Alkylated Peptides) Digest_Reduced->LCMS_Reduced Data_Comparison Comparative Analysis of Mass Spectra LCMS_NonReduced->Data_Comparison LCMS_Reduced->Data_Comparison Disulfide_Mapping Disulfide Bond Assignment Data_Comparison->Disulfide_Mapping

Caption: Workflow for Disulfide Bond Mapping of this compound.

Protocol: Disulfide Bond Mapping by LC-MS/MS

  • Sample Preparation (Non-Reduced):

    • Dissolve 10 µg of purified this compound in 50 µL of 50 mM ammonium bicarbonate buffer, pH 8.0.

    • Add trypsin at a 1:20 enzyme-to-protein ratio (w/w).

    • Incubate at 37°C for 4-16 hours.

    • Quench the reaction by adding 1 µL of 10% trifluoroacetic acid (TFA).

  • Sample Preparation (Reduced and Alkylated Control):

    • Dissolve 10 µg of purified this compound in 50 µL of 50 mM ammonium bicarbonate buffer containing 6 M urea.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate free cysteines.

    • Dilute the solution 5-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.2 M.

    • Add trypsin at a 1:20 ratio and incubate at 37°C for 4-16 hours.

    • Quench the reaction with 1 µL of 10% TFA.

  • LC-MS/MS Analysis:

    • Inject the digested samples onto a C18 reverse-phase HPLC column.

    • Elute peptides using a gradient of acetonitrile in 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in data-dependent acquisition mode.

  • Data Analysis:

    • Process the raw data using disulfide bond analysis software (e.g., pLink, MassHunter).

    • Compare the peptide maps of the non-reduced and reduced/alkylated samples. Peptides present in the non-reduced sample but absent in the reduced sample are candidates for disulfide-linked peptides.

    • Identify disulfide-linked peptides based on their unique fragmentation patterns in the MS/MS spectra.

Proteolytic Processing Analysis

To confirm the N- and C-terminal sequences of the mature this compound and identify the cleavage sites from the precursor, a combination of top-down and bottom-up mass spectrometry approaches can be employed.

Proteolytic_Processing_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Intact_Protein Intact this compound Digested_Protein Enzymatic Digestion (e.g., Trypsin, Glu-C) Intact_Protein->Digested_Protein Top_Down_MS Top-Down MS/MS Intact_Protein->Top_Down_MS Bottom_Up_MS Bottom-Up LC-MS/MS Digested_Protein->Bottom_Up_MS Sequence_Verification Sequence Verification Top_Down_MS->Sequence_Verification Bottom_Up_MS->Sequence_Verification Terminal_ID N- & C-Terminal Identification Sequence_Verification->Terminal_ID Glycosylation_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Protein_Digest Tryptic Digest of this compound Deglycosylation Enzymatic Deglycosylation (PNGase F for N-glycans) Protein_Digest->Deglycosylation LCMS_Control LC-MS/MS of Untreated Digest Protein_Digest->LCMS_Control LCMS_Treated LC-MS/MS of Deglycosylated Digest Deglycosylation->LCMS_Treated Data_Comparison Comparative Analysis of Peptide Masses LCMS_Control->Data_Comparison LCMS_Treated->Data_Comparison Glycosylation_Conclusion Absence/Presence of Glycosylation Data_Comparison->Glycosylation_Conclusion

Application Notes and Protocols for Fluorescently Tagged PgAFP in Localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piscirickettsia salmonis antifreeze protein (PgAFP) is a biological macromolecule with the remarkable ability to inhibit the growth of ice crystals, a property of significant interest in cryopreservation, drug delivery, and various biotechnological applications.[1][2] Understanding the subcellular localization and interaction of this compound with cellular components is crucial for elucidating its mechanisms of action and for the development of novel therapeutic and biopreservation strategies.

These application notes provide a comprehensive overview and detailed protocols for the use of fluorescently tagged this compound in localization studies. By covalently attaching a fluorescent dye to this compound, researchers can visualize and quantify its distribution within cells and its association with specific organelles or the cell membrane.

Key Applications

  • Cryopreservation: Elucidating the interaction of this compound with cell membranes during freezing and thawing to optimize cryopreservation protocols for cells, tissues, and organs.[3][4]

  • Drug Delivery: Investigating the potential of this compound as a component of drug delivery systems, particularly for temperature-sensitive therapeutics, by tracking its uptake and intracellular trafficking.

  • Cellular Biology: Studying the fundamental interactions of an antifreeze protein with cellular structures to understand its mode of action in preventing ice-induced damage.

Data Presentation: Quantitative Analysis of this compound Localization

Quantitative analysis of fluorescence microscopy images is essential for obtaining objective and reproducible data on protein localization.[5][6][7] The following table summarizes key quantitative metrics that can be derived from such studies. Please note that the values presented here are illustrative examples; actual experimental data will vary depending on the cell type, experimental conditions, and the specific fluorescent tag used.

MetricExample ValueDescription
Binding Affinity (Kd) 50 nMThe equilibrium dissociation constant, indicating the strength of binding between fluorescently tagged this compound and a putative cellular receptor or binding partner. A lower Kd signifies stronger binding.
Membrane Localization Index 0.85 (Pearson's Correlation)A measure of the colocalization between the fluorescent signal of this compound and a fluorescent marker for the plasma membrane. Values closer to 1 indicate a high degree of colocalization.[8]
Internalization Efficiency 65%The percentage of cells in a population that show detectable intracellular fluorescence of tagged this compound after a defined incubation period, indicating cellular uptake.
Endosomal Escape Rate 15%The fraction of internalized this compound that is observed outside of endosomal compartments, suggesting it has reached the cytosol.
Nuclear Exclusion Factor 0.1The ratio of nuclear to cytoplasmic fluorescence intensity. A value significantly less than 1 indicates that the protein is actively excluded from the nucleus.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Recombinant this compound

This protocol describes the covalent attachment of an amine-reactive fluorescent dye to purified recombinant this compound.

Materials:

  • Purified recombinant this compound

  • Amine-reactive fluorescent dye (e.g., NHS-ester functionalized dye)

  • Dialysis tubing or desalting column

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Storage buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation: Dissolve the purified recombinant this compound in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMSO.

  • Conjugation Reaction: Add the dissolved fluorescent dye to the protein solution at a molar ratio of 10:1 (dye:protein). Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unconjugated dye by dialysis against PBS overnight at 4°C or by using a desalting column.

  • Characterization: Determine the degree of labeling and protein concentration by measuring the absorbance at the dye's maximum absorption wavelength and at 280 nm.

  • Storage: Store the fluorescently tagged this compound at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Live-Cell Imaging of Fluorescently Tagged this compound

This protocol outlines the procedure for visualizing the localization of fluorescently tagged this compound in living cells using confocal microscopy.

Materials:

  • Fluorescently tagged this compound

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium

  • Glass-bottom imaging dishes

  • Confocal microscope with environmental chamber

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom imaging dishes and allow them to adhere and grow to 70-80% confluency.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentration of fluorescently tagged this compound (e.g., 10-100 µg/mL).

  • Incubation: Incubate the cells with the tagged protein for the desired time points (e.g., 15 min, 1 hr, 4 hr) at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound protein.

  • Imaging: Add fresh, pre-warmed culture medium to the dishes and immediately transfer them to the confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

  • Image Acquisition: Acquire images using the appropriate laser lines and emission filters for the chosen fluorescent dye. Collect Z-stacks to visualize the protein's distribution throughout the cell volume.

  • Image Analysis: Analyze the acquired images to quantify the localization of the fluorescently tagged this compound using image analysis software (e.g., ImageJ/Fiji).[7]

Visualizations

Below are diagrams illustrating the key experimental workflows described in these application notes.

experimental_workflow_labeling start Start: Purified Recombinant this compound reconstitute Reconstitute this compound in Reaction Buffer start->reconstitute conjugate Conjugation Reaction (1 hr, RT) reconstitute->conjugate prep_dye Prepare Amine-Reactive Fluorescent Dye prep_dye->conjugate quench Quench Reaction with Tris-HCl conjugate->quench purify Purify by Dialysis or Desalting Column quench->purify characterize Characterize Degree of Labeling & Concentration purify->characterize end End: Fluorescently Tagged this compound characterize->end

Figure 1. Workflow for fluorescently labeling recombinant this compound.

experimental_workflow_imaging start Start: Seed Cells on Glass-Bottom Dishes treat Treat Cells with Fluorescently Tagged this compound start->treat incubate Incubate at 37°C treat->incubate wash Wash to Remove Unbound Protein incubate->wash image Live-Cell Imaging (Confocal Microscopy) wash->image analyze Image Analysis & Quantification image->analyze end End: Localization Data analyze->end

Figure 2. Workflow for live-cell imaging of fluorescently tagged this compound.

logical_relationship_quantification images Acquired Confocal Images (this compound & Organelle Markers) roi Define Regions of Interest (ROIs) (e.g., whole cell, membrane, nucleus) images->roi threshold Background Subtraction & Thresholding roi->threshold coloc Colocalization Analysis (e.g., Pearson's Coefficient) threshold->coloc intensity Intensity Measurements (MFI, Ratios) threshold->intensity stats Statistical Analysis coloc->stats intensity->stats data Quantitative Localization Data stats->data

Figure 3. Logical workflow for quantitative image analysis.

References

Application Notes and Protocols for In Vivo Efficacy Testing of PgAFP in a Murine Model of Aspergillosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening fungal infection in immunocompromised individuals, associated with high mortality rates. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. PgAFP, a small, cysteine-rich antifungal protein from Penicillium chrysogenum (also referred to as PAF in some literature), has demonstrated potent in vitro activity against Aspergillus species. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound's efficacy in a well-established murine model of invasive pulmonary aspergillosis. The provided methodologies are based on published studies and are intended to guide researchers in the preclinical assessment of this promising antifungal protein.

Data Presentation

Table 1: Survival of Immunosuppressed Mice with Invasive Pulmonary Aspergillosis Following Different Treatment Regimens
Treatment GroupRoute of AdministrationDosageMedian Survival (Days)Percent Survival at Day 6Reference
Untreated Control--5<20%[1]
This compound (PAF)Intranasal2.7 mg/kg (twice daily)~6~50%[1]
This compound (PAF)Intraperitoneal2.7 mg/kg (twice daily)6~50%[1]
Amphotericin B (AMB)Intraperitoneal1 mg/kg (daily)6~50%[1]
This compound (PAF) + AMBIntraperitoneal2.7 mg/kg (twice daily) + 1 mg/kg (daily)7>70%[1]

Note: Data is adapted from Palicz et al., 2016.[1] The study used an analogue of this compound, referred to as PAF.

Table 2: Representative Fungal Burden in Lungs of Immunosuppressed Mice with Invasive Pulmonary Aspergillosis (Comparative Data)
Treatment GroupFungal Burden MeasurementMean Log10 Fungal Burden (per gram of tissue) ± SDReference
Untreated ControlCFU4.5 ± 0.5[2]
Amphotericin B (1 mg/kg)CFU3.2 ± 0.4[2]
Untreated ControlqPCR (conidial equivalents)5.8 ± 0.6[2]
Amphotericin B (1 mg/kg)qPCR (conidial equivalents)4.1 ± 0.5[2]

Note: This table presents representative data from studies evaluating Amphotericin B to provide a comparative context for fungal burden reduction, as specific quantitative fungal burden data for this compound treatment was not available in the reviewed literature. The data is compiled from typical results seen in similar murine models.

Experimental Protocols

Murine Model of Invasive Pulmonary Aspergillosis

This protocol describes the establishment of a neutropenic mouse model to study invasive pulmonary aspergillosis.

Materials:

  • Male BALB/c mice (6-8 weeks old, 20-22 g)

  • Cyclophosphamide

  • Cortisone acetate

  • Sterile phosphate-buffered saline (PBS)

  • Sterile 0.9% saline

  • Aspergillus fumigatus conidia

  • Hemocytometer

  • Inhalation exposure system or intranasal administration supplies

Procedure:

  • Immunosuppression:

    • On day -3 and day +1 relative to infection, administer cyclophosphamide at a dose of 250 mg/kg via intraperitoneal injection.[1]

    • On day -1, administer cortisone acetate at a dose of 250 mg/kg via subcutaneous injection.

    • This regimen induces profound neutropenia, rendering the mice susceptible to Aspergillus infection.

  • Infection:

    • On day 0, infect the immunosuppressed mice with A. fumigatus conidia.

    • Intranasal Inoculation: Anesthetize mice lightly with isoflurane and instill 20-40 µL of a conidial suspension (e.g., 1 x 10^8 conidia/mL in sterile saline with 0.01% Tween 80) into the nares.[3]

    • Aerosol Inhalation: Alternatively, use a whole-body or nose-only inhalation chamber to deliver a controlled dose of aerosolized conidia. This method often provides more consistent lung deposition.

  • Monitoring:

    • Monitor the mice at least twice daily for clinical signs of illness, including ruffled fur, hunched posture, lethargy, and respiratory distress.

    • Record body weight daily.

    • Euthanize moribund animals or animals that have lost more than 20% of their initial body weight.

This compound Efficacy Testing

This protocol outlines the procedure for evaluating the therapeutic efficacy of this compound.

Materials:

  • This compound (lyophilized powder)

  • Sterile PBS or other suitable vehicle

  • Amphotericin B (for positive control group)

  • Infected mice from Protocol 1

Procedure:

  • Treatment Groups:

    • Divide the infected mice into the following groups (n=10-15 per group):

      • Vehicle control (e.g., PBS)

      • This compound treatment

      • Positive control (e.g., Amphotericin B)

      • Combination therapy (this compound + Amphotericin B), if applicable.

  • Drug Administration:

    • Initiate treatment 24 hours post-infection.

    • Intranasal Administration: Administer this compound (e.g., 2.7 mg/kg) in a volume of 20-50 µL intranasally twice daily.[1]

    • Intraperitoneal Administration: Administer this compound (e.g., 2.7 mg/kg) or Amphotericin B (e.g., 1 mg/kg) via intraperitoneal injection.[1]

  • Efficacy Endpoints:

    • Survival: Monitor and record survival daily for up to 14-21 days post-infection.

    • Fungal Burden: At defined time points (e.g., day 3 or 5 post-infection), euthanize a subset of mice from each group and harvest the lungs aseptically.

      • CFU Quantification: Homogenize the lungs in sterile saline, perform serial dilutions, and plate on appropriate agar medium (e.g., Sabouraud dextrose agar). Incubate at 37°C for 24-48 hours and count the colony-forming units (CFUs).

      • qPCR Quantification: Extract total DNA from the lung homogenates and perform quantitative PCR using primers and probes specific for A. fumigatus DNA.[2][4][5][6] This method can provide a more accurate measure of total fungal biomass.

    • Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Gomori's methenamine silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.

Visualizations

experimental_workflow Experimental Workflow for this compound Efficacy Testing cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints Mouse BALB/c Mice Immunosuppression Cyclophosphamide & Cortisone Acetate Mouse->Immunosuppression Day -3 to +1 Infection A. fumigatus Infection (Intranasal/Aerosol) Immunosuppression->Infection Day 0 Control Vehicle Control Infection->Control Day 1 onwards PgAFP_Tx This compound Treatment Infection->PgAFP_Tx Day 1 onwards AMB_Tx Amphotericin B (Positive Control) Infection->AMB_Tx Day 1 onwards Combo_Tx Combination Therapy Infection->Combo_Tx Day 1 onwards Survival Survival Analysis Control->Survival Fungal_Burden Fungal Burden (CFU/qPCR) Control->Fungal_Burden Histopathology Histopathology Control->Histopathology PgAFP_Tx->Survival PgAFP_Tx->Fungal_Burden PgAFP_Tx->Histopathology AMB_Tx->Survival AMB_Tx->Fungal_Burden AMB_Tx->Histopathology Combo_Tx->Survival Combo_Tx->Fungal_Burden Combo_Tx->Histopathology

Caption: Workflow for in vivo testing of this compound efficacy.

proposed_signaling_pathway Proposed Mechanism of Action of this compound on Aspergillus fumigatus This compound This compound Membrane Fungal Plasma Membrane This compound->Membrane Interaction Endocytosis Endocytosis This compound->Endocytosis Internalization Ion_Channels Ion Channels Membrane->Ion_Channels Activation Hyperpolarization Membrane Hyperpolarization Ion_Channels->Hyperpolarization Calcium_Influx Ca2+ Influx Ion_Channels->Calcium_Influx ROS Increased ROS Production Hyperpolarization->ROS Calcium_Influx->ROS Disruption of Ca2+ homeostasis Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Cytoplasm Cytoplasm Endocytosis->Cytoplasm Cytoplasm->ROS Internal Targets?

Caption: Proposed signaling pathway of this compound in A. fumigatus.

References

Application Note & Protocol: Development of a Quantitative Sandwich ELISA for Pichia guilliermondii Antifungal Protein (PgAFP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pichia guilliermondii, a yeast species, is known to produce an Antifungal Protein (PgAFP) with potential therapeutic applications. Accurate quantification of this compound is crucial for research, process development, and quality control in the manufacturing of this compound-based antifungal agents. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying proteins in various samples.[1][2] This document provides a detailed protocol for the development and validation of a sandwich ELISA for the quantification of this compound.

Principle of the Assay

This sandwich ELISA is a quantitative immunoassay designed to measure the concentration of this compound in a sample. A capture antibody specific for this compound is pre-coated onto the wells of a microplate. When the sample is added, this compound binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on this compound is then added, forming a "sandwich" complex. Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently added and binds to the biotin on the detection antibody. Finally, a chromogenic substrate for HRP is added, and the resulting color development is proportional to the amount of this compound captured. The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of purified this compound.

I. Key Experimental Protocols

Production and Purification of Recombinant this compound (Standard)

Recombinant this compound for use as a standard can be expressed in an expression system like Pichia pastoris.[3]

Protocol:

  • Gene Cloning and Expression Vector Construction:

    • Synthesize the gene encoding this compound with appropriate codon optimization for the chosen expression host.

    • Clone the this compound gene into a suitable expression vector (e.g., pPICZα A for secretion from P. pastoris). The vector may include a polyhistidine (6xHis) tag to facilitate purification.

  • Transformation of Expression Host:

    • Transform the expression vector into the chosen host cells (e.g., Pichia pastoris X-33) by electroporation.

  • Screening for High-Producing Clones:

    • Select for transformed cells on appropriate selection media.

    • Screen individual colonies for this compound expression levels by small-scale induction followed by SDS-PAGE and Western blot analysis.

  • Large-Scale Expression:

    • Inoculate a high-producing clone into buffered minimal glycerol medium (BMGY) and grow to a dense culture.

    • Induce protein expression by transferring the cells to buffered minimal methanol medium (BMMY).

  • Purification:

    • Harvest the culture supernatant containing the secreted this compound.

    • Purify the His-tagged this compound using immobilized metal affinity chromatography (IMAC).

    • Further purify the protein using size-exclusion chromatography to obtain a highly pure and monomeric preparation.

  • Concentration and Purity Assessment:

    • Determine the protein concentration using a BCA assay.

    • Assess purity by SDS-PAGE and Coomassie blue staining.

Monoclonal Antibody Development

The development of specific monoclonal antibodies is a critical step for a sensitive and specific ELISA.[2]

Protocol:

  • Immunization:

    • Immunize mice with the purified recombinant this compound mixed with an appropriate adjuvant over a period of several weeks.

  • Hybridoma Production:

    • Fuse spleen cells from the immunized mice with myeloma cells to create hybridomas.

  • Screening:

    • Screen the hybridoma supernatants for the presence of antibodies that bind to this compound using an indirect ELISA.

  • Cloning and Antibody Production:

    • Select and sub-clone the hybridomas producing high-affinity antibodies.

    • Expand the selected clones and purify the monoclonal antibodies from the culture supernatant using Protein A/G chromatography.

  • Antibody Characterization:

    • Characterize the antibodies for their specificity, affinity, and isotype.

    • Select two non-competing antibodies for use as the capture and detection pair in the sandwich ELISA.

Sandwich ELISA Protocol

Materials:

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., PBST with 1% BSA)

  • Assay Diluent (e.g., PBST with 0.5% BSA)

  • Capture Anti-PgAFP Monoclonal Antibody

  • Biotinylated Detection Anti-PgAFP Monoclonal Antibody

  • Recombinant this compound Standard

  • Streptavidin-HRP

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • 96-well ELISA plates

Protocol:

  • Coating:

    • Dilute the capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare a serial dilution of the this compound standard in Assay Diluent (e.g., from 100 ng/mL to 0 ng/mL).

    • Dilute the samples in Assay Diluent.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Assay Diluent.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

II. Data Presentation

Assay Performance Characteristics

The developed ELISA should be validated for its performance characteristics to ensure reliable and reproducible results.[4][5]

Parameter Result Acceptance Criteria
Linear Range 0.78 - 50 ng/mLR² ≥ 0.99
Limit of Detection (LOD) 0.5 ng/mLCalculated as Mean of Blank + 3*SD
Limit of Quantification (LOQ) 0.78 ng/mLLowest standard on the curve with acceptable precision and accuracy
Intra-Assay Precision (%CV) 4.5% - 8.2%%CV ≤ 15%
Inter-Assay Precision (%CV) 6.8% - 11.5%%CV ≤ 20%
Accuracy (Spike and Recovery) 92% - 108%80% - 120%
Specificity No significant cross-reactivity with other yeast proteinsSignal < LOD
Sample Standard Curve

A typical standard curve is generated by plotting the mean absorbance for each standard concentration against the known concentration. A four-parameter logistic (4-PL) curve fit is commonly used.

This compound Concentration (ng/mL) Mean Absorbance (450 nm) Standard Deviation %CV
502.8500.1144.0
251.9800.0995.0
12.51.1500.0696.0
6.250.6500.0467.1
3.130.3800.0307.9
1.560.2100.0199.0
0.780.1500.01510.0
0 (Blank)0.0500.00510.0

III. Visualizations

Sandwich ELISA Workflow

ELISA_Workflow cluster_plate Microplate Well cluster_reagents Reagents A 1. Coating B 2. Blocking C 3. Sample Incubation D 4. Detection Ab E 5. Streptavidin-HRP F 6. Substrate Addition G 7. Read Absorbance CaptureAb Capture Antibody CaptureAb->A Blocker Blocking Agent Blocker->B This compound This compound (Antigen) This compound->C DetectionAb Biotinylated Detection Ab DetectionAb->D Strep_HRP Streptavidin-HRP Strep_HRP->E Substrate TMB Substrate Substrate->F

Caption: Workflow of the Sandwich ELISA for this compound quantification.

Logical Relationship of Assay Development

Assay_Development cluster_protein Antigen & Antibody Production cluster_assay Assay Optimization & Validation PgAFP_Prod This compound Production & Purification MAb_Dev Monoclonal Antibody Development PgAFP_Prod->MAb_Dev Optimization Assay Optimization (Concentrations, Times, Buffers) PgAFP_Prod->Optimization MAb_Dev->Optimization Validation Assay Validation (Precision, Accuracy, Specificity) Optimization->Validation Quantification Quantitative Analysis of Samples Validation->Quantification

Caption: Logical flow of this compound ELISA development and validation.

Disclaimer: This document provides a general protocol and application note. The specific concentrations, incubation times, and other parameters will need to be optimized for the specific antibodies and reagents used.

References

Troubleshooting & Optimization

Technical Support Center: Improving Recombinant PgAFP Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of recombinant Penicillium chrysogenum Antifungal Protein (PgAFP).

Troubleshooting Guide

Issue: Recombinant this compound is Expressed in Inclusion Bodies

Problem: After induction of expression in E. coli, you observe a very faint band or no band corresponding to this compound in the soluble fraction on an SDS-PAGE gel, while a prominent band is present in the insoluble (pellet) fraction. This indicates that the majority of your recombinant this compound is misfolded and aggregated into inclusion bodies.

Possible Causes and Solutions:

CauseRecommended SolutionDetailed Protocol
High Expression Rate Reduce the rate of protein synthesis to allow more time for proper folding.1. Lower Induction Temperature: After adding the inducer (e.g., IPTG), reduce the incubation temperature to 15-25°C and express for a longer period (16-24 hours).[1] 2. Reduce Inducer Concentration: Titrate the inducer concentration. For IPTG, try a range from 0.05 mM to 0.5 mM.[2]
Improper Disulfide Bond Formation This compound is a cysteine-rich protein, suggesting the importance of disulfide bonds for its native structure. The reducing environment of the E. coli cytoplasm can inhibit their formation.1. Periplasmic Expression: Use a vector with a signal peptide (e.g., pelB) to direct this compound to the more oxidizing environment of the periplasm. 2. Use Engineered Strains: Employ E. coli strains engineered to promote disulfide bond formation in the cytoplasm, such as SHuffle® or Origami™.
Suboptimal Codon Usage The codon usage of the this compound gene may not be optimal for E. coli, leading to translational pausing and misfolding.Codon Optimization: Synthesize a new version of the this compound gene with codons optimized for E. coli expression. This can improve translation efficiency and protein folding.[2]
Lack of Chaperone Assistance High levels of recombinant protein expression can overwhelm the host cell's native chaperone machinery.Co-express Chaperones: Use a plasmid system to co-express molecular chaperones like DnaK/DnaJ/GrpE or GroEL/GroES.[3] These can assist in the proper folding of this compound.

Frequently Asked Questions (FAQs)

Expression and Culture Conditions

Q1: What is the first thing I should try if my recombinant this compound is insoluble?

A1: The simplest and often most effective first step is to lower the expression temperature. Reducing the temperature from 37°C to a range of 15-25°C slows down the rate of protein synthesis, which can give the newly synthesized this compound polypeptide chain more time to fold correctly.[1]

Q2: How does the choice of E. coli strain affect this compound solubility?

A2: Different E. coli strains have different characteristics that can impact protein solubility. For instance, strains like BL21(DE3) are general-purpose expression hosts. However, for a cysteine-rich protein like this compound, strains such as SHuffle® or Origami™, which have a more oxidizing cytoplasm, can facilitate the formation of correct disulfide bonds and thereby improve solubility.

Q3: Can adding supplements to the growth media improve solubility?

A3: Yes, certain additives can act as chemical chaperones or osmolytes to improve protein folding and solubility. Consider adding the following to your culture medium prior to induction:

  • Sorbitol: 0.3 M

  • Glycine betaine: 1-2 mM

  • L-Arginine: 0.2 M[2]

Fusion Tags and Constructs

Q4: Can a fusion tag help solubilize my recombinant this compound?

A4: Absolutely. Fusing this compound to a highly soluble protein partner is a very common and effective strategy. The fusion partner can help to keep this compound in solution and facilitate its proper folding.

Q5: Which solubility-enhancing fusion tag is best for this compound?

A5: The choice of tag can be protein-dependent, so it may be necessary to screen a few options. Given that this compound is a small protein, some good choices to start with include:

Fusion TagSizeMechanism of ActionConsiderations
MBP (Maltose-Binding Protein) ~42 kDaActs as a molecular chaperone, promoting proper folding.[4]Large size may interfere with downstream applications. Cleavage is often required.
GST (Glutathione S-Transferase) ~26 kDaHighly soluble and can be used for affinity purification.[4]Can form dimers, which might be undesirable depending on the application.
SUMO (Small Ubiquitin-like Modifier) ~11 kDaActs as a chaperonin and can improve both solubility and expression.[4]SUMO-specific proteases are available for efficient and precise cleavage.
Trx (Thioredoxin) ~12 kDaCan promote disulfide bond formation and increase solubility.Its small size is advantageous.

Q6: Where should I place the solubility tag, at the N-terminus or C-terminus?

A6: It is generally recommended to place the solubility tag at the N-terminus. This allows the tag to emerge from the ribosome first and begin to fold, potentially creating a soluble "anchor" that can assist in the folding of the subsequently translated this compound protein.[5]

Protein Refolding from Inclusion Bodies

Q7: If I can't get soluble expression, can I recover active this compound from inclusion bodies?

A7: Yes, it is often possible to recover functional protein from inclusion bodies through a process of denaturation and refolding. This involves isolating the inclusion bodies, solubilizing them with a strong denaturant (like urea or guanidine hydrochloride), and then gradually removing the denaturant to allow the protein to refold.[6]

Q8: Can you provide a basic protocol for refolding this compound from inclusion bodies?

A8: Here is a general workflow. Note that optimization of buffer components, pH, and refolding time is crucial for success.

  • Inclusion Body Isolation: Lyse the E. coli cells and centrifuge to pellet the inclusion bodies. Wash the pellet multiple times to remove contaminating proteins and cell debris.

  • Solubilization: Resuspend the washed inclusion bodies in a buffer containing a high concentration of a denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds.[7] Incubate until the pellet is fully dissolved.

  • Refolding: Gradually remove the denaturant to allow the protein to refold. Common methods include:

    • Dilution: Slowly add the solubilized protein solution to a large volume of refolding buffer.

    • Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant. The refolding buffer should ideally contain additives that promote proper folding, such as L-arginine, and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

  • Purification: Purify the refolded, soluble this compound using standard chromatography techniques.

Visualized Workflows and Pathways

experimental_workflow cluster_expression Expression Optimization cluster_construct Construct Modification cluster_refolding Inclusion Body Refolding start Insoluble this compound Expression temp Lower Temperature (15-25°C) start->temp inducer Reduce Inducer (e.g., IPTG) start->inducer strain Change E. coli Strain (e.g., SHuffle) start->strain tags Add Solubility Tag (MBP, GST, SUMO) start->tags ib Isolate Inclusion Bodies start->ib end Soluble, Active this compound temp->end inducer->end strain->end tags->end codon Codon Optimization codon->end solubilize Solubilize (8M Urea) ib->solubilize refold Refold (Dilution/Dialysis) solubilize->refold refold->end

Caption: Troubleshooting workflow for improving recombinant this compound solubility.

logical_relationship cluster_factors Factors Influencing Solubility cluster_strategies Improvement Strategies rate Protein Synthesis Rate conditions Optimize Culture Conditions rate->conditions folding_env Cellular Folding Environment host Host Engineering & Chaperones folding_env->host protein_props Inherent Protein Properties construct Construct Design (Tags, Codons) protein_props->construct soluble_pg_afp Soluble this compound conditions->soluble_pg_afp host->soluble_pg_afp construct->soluble_pg_afp

Caption: Key factors and strategies for enhancing recombinant protein solubility.

References

Technical Support Center: Optimizing PgAFP Expression in Pichia pastoris

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the expression of Pleurotus giganteus Antifreeze Protein (PgAFP) in Pichia pastoris. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with low expression levels of recombinant this compound.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and step-by-step troubleshooting guides for common issues encountered during the expression of this compound in P. pastoris.

FAQ 1: My this compound expression is very low or undetectable. What are the initial troubleshooting steps?

Low or undetectable expression is a common issue. A systematic approach to troubleshooting is crucial. Here are the initial steps:

  • Verify Gene Integration: Confirm the successful integration of the this compound expression cassette into the P. pastoris genome using PCR on the genomic DNA of your transformants.

  • Check for In-Frame Cloning: Ensure that the pg-afp gene is correctly cloned in-frame with the secretion signal (e.g., α-factor) and any tags in your expression vector. A sequencing error can lead to a frameshift mutation and a truncated, non-functional protein.

  • Analyze mRNA Levels: Perform RT-qPCR to determine if the pg-afp gene is being transcribed. Low or absent mRNA levels could indicate issues with the promoter or the stability of the transcript.

  • Check Intracellular Expression: Before assuming secretion has failed, analyze the cell lysate. The protein might be expressed but retained within the cell due to issues with the signal peptide or stress on the secretory pathway. Run both the supernatant and the cell lysate on an SDS-PAGE gel and perform a Western blot if you have an anti-PgAFP antibody or if your protein is tagged.

FAQ 2: How can I optimize the codon usage of the pg-afp gene for P. pastoris?

Codon optimization is a critical step to enhance protein expression by adapting the codon usage of the foreign gene to that of the expression host. This can improve translation efficiency and mRNA stability.

Answer: Codon optimization involves replacing rare codons in the native pg-afp gene with codons that are more frequently used in P. pastoris. This can lead to a significant increase in expression levels. For example, codon optimization of a keratinase gene resulted in a 1.66-fold increase in enzyme activity when expressed in P. pastoris.[1] Similarly, optimizing the codons for human cystatin C led to a 3- to 5-fold increase in secreted protein.

Strategy:

  • Utilize commercially available gene synthesis services that offer codon optimization algorithms specifically for P. pastoris.

  • These services will synthesize a new version of the pg-afp gene with an optimized codon sequence.

  • This optimized gene can then be cloned into your P. pastoris expression vector.

It is important to note that codon optimization can sometimes lead to unexpected transcriptional repression by altering chromatin accessibility.[2][3] Therefore, it is recommended to test both the native and the codon-optimized gene if possible.

FAQ 3: Which promoter should I use for expressing this compound in P. pastoris?

The choice of promoter is critical as it dictates the timing and level of gene expression. P. pastoris offers a range of strong inducible and constitutive promoters.

Answer:

  • Methanol-Inducible Promoters (e.g., PAOX1): The alcohol oxidase 1 (AOX1) promoter is one of the strongest and most commonly used promoters in P. pastoris.[4] It is tightly regulated and induced by methanol. This allows for the accumulation of biomass to high densities before inducing protein expression, which can be beneficial if the recombinant protein is toxic to the cells.

  • Constitutive Promoters (e.g., PGAP): The glyceraldehyde-3-phosphate dehydrogenase (GAP) promoter allows for continuous expression of the target protein during cell growth.[4] This can simplify fermentation processes as no methanol handling is required. However, it may not be suitable for toxic proteins.

  • Novel Promoters: Recent research has identified and engineered a variety of other promoters with different strengths and regulatory properties that can be used to fine-tune gene expression.[5][6][7]

The optimal promoter for this compound expression should be determined empirically. It is advisable to test both an inducible and a constitutive promoter to see which gives a better yield.

FAQ 4: My this compound is being degraded. How can I minimize proteolysis?

Proteolytic degradation of the secreted recombinant protein is a common problem in P. pastoris cultures, especially during high-density fermentation.

Answer: Here are several strategies to mitigate proteolysis:

  • Use Protease-Deficient Strains: Employ P. pastoris strains deficient in key proteases (e.g., SMD1168).

  • Optimize Culture pH: The activity of many proteases is pH-dependent. Maintaining a specific pH in the culture medium can reduce protease activity. This needs to be balanced with the optimal pH for this compound stability and cell growth.

  • Lower Induction Temperature: Reducing the temperature during the induction phase can decrease the activity of proteases and also aid in proper protein folding.[3][8]

  • Add Protease Inhibitors: While generally expensive for large-scale cultures, adding protease inhibitors like PMSF to the culture medium can be effective.[9][10]

  • Minimize Induction Time: Harvest the culture as soon as the optimal expression level is reached to minimize the exposure of the protein to proteases.

FAQ 5: Should I be concerned about glycosylation of this compound?

As a eukaryotic expression system, P. pastoris can perform post-translational modifications, including glycosylation. While this can be beneficial for some proteins, it can be detrimental to the activity of others, such as antifreeze proteins.

Answer: Yes, glycosylation is a critical consideration. Unwanted glycosylation can interfere with the ice-binding activity of antifreeze proteins. It has been shown that removing N-glycosylation from another antifreeze protein, FfIBP, expressed in P. pastoris, significantly enhanced its antifreeze activity.

Troubleshooting Steps:

  • Predict Glycosylation Sites: Use bioinformatics tools to predict potential N-linked and O-linked glycosylation sites in the this compound amino acid sequence.

  • Site-Directed Mutagenesis: If potential glycosylation sites are identified, use site-directed mutagenesis to alter the amino acid sequence and remove these sites. For example, changing an asparagine (N) in an N-X-S/T motif can prevent N-linked glycosylation.

  • Endoglycosidase Treatment: Treat the purified this compound with endoglycosidases (e.g., Endo H) to remove N-linked glycans and assess any changes in activity.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound expression in the public domain, the following tables present illustrative data from the expression of other recombinant proteins in P. pastoris. This data is intended to provide a comparative baseline for optimization experiments.

Table 1: Comparison of Promoters on Recombinant Protein Expression

PromoterReporter ProteinExpression LevelReference
PAOX1Keratinase324 U/ml[1]
PGAPeGFP~100% (relative)[11]
PFDH1LacZHigher than PGAP[5]
PADH2eGFPVariable with ethanol conc.[12]

Table 2: Effect of Cultivation Conditions on Recombinant Protein Yield

ParameterProteinConditionYieldReference
TemperatureHerring AFP20°CDramatically Increased[3]
TemperaturehEGF29°C2.371 µg/mL[13]
pHhEGF7.02.371 µg/mL[13]
Methanol Conc.hEGF0.5% (v/v)~2.27 µg/mL[13]

Experimental Protocols & Methodologies

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the this compound sequence: Start with the amino acid sequence of this compound.

  • Submit for analysis: Use a gene synthesis service provider's online tool to analyze the codon usage.

  • Select Pichia pastoris as the expression host: The tool will replace the native codons with those most frequently used in P. pastoris.

  • Review and order: Review the optimized gene sequence and place an order for gene synthesis. The synthesized gene will typically be delivered cloned into a standard vector.

  • Subclone into expression vector: Subclone the codon-optimized pg-afp gene into your chosen P. pastoris expression vector.

Protocol 2: Shake Flask Cultivation and Methanol Induction (PAOX1)
  • Inoculation: Inoculate 25 mL of BMGY medium in a 250 mL baffled flask with a single colony of your recombinant P. pastoris strain.

  • Growth Phase: Grow at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD600 of 2-6.

  • Induction Phase: Harvest the cells by centrifugation (1500 x g for 5 minutes).

  • Resuspend in BMMY: Discard the supernatant and resuspend the cell pellet in 100 mL of BMMY medium in a 1 L baffled flask.

  • Methanol Addition: Add methanol to a final concentration of 0.5-1.0% (v/v) to induce expression.

  • Continued Incubation: Continue to incubate at a reduced temperature (e.g., 20-25°C) with shaking.

  • Maintain Methanol Concentration: Add methanol every 24 hours to maintain the final concentration of 0.5-1.0%.

  • Sampling: Take samples at regular intervals (e.g., 24, 48, 72, 96 hours) to analyze for protein expression.

Visualizations

Diagrams of Experimental Workflows and Pathways

experimental_workflow cluster_gene_prep Gene Preparation cluster_pichia_prep Pichia Preparation cluster_expression Expression & Analysis codon_opt Codon Optimization of pg-afp Gene gene_synthesis Gene Synthesis codon_opt->gene_synthesis cloning Cloning into Pichia Vector gene_synthesis->cloning transformation Transformation into P. pastoris cloning->transformation selection Selection of Transformants transformation->selection screening Screening for High Expressing Clones selection->screening cultivation Shake Flask/ Bioreactor Cultivation screening->cultivation induction Methanol Induction (if applicable) cultivation->induction analysis Expression Analysis (SDS-PAGE, Western) induction->analysis

Caption: A typical experimental workflow for expressing recombinant this compound in Pichia pastoris.

signaling_pathway methanol Methanol AOX1_promoter AOX1 Promoter methanol->AOX1_promoter induces transcription Transcription AOX1_promoter->transcription pg_afp_mrna pg-afp mRNA transcription->pg_afp_mrna translation Translation pg_afp_mrna->translation ribosome Ribosome translation->ribosome er Endoplasmic Reticulum (Folding, Glycosylation) ribosome->er translocation golgi Golgi Apparatus (Processing) er->golgi secretion Secretion golgi->secretion This compound Secreted this compound secretion->this compound

Caption: A simplified diagram of the methanol-induced expression pathway in P. pastoris.

troubleshooting_logic start Low/No this compound Expression check_integration PCR Verification of Gene Integration start->check_integration check_mrna RT-qPCR for pg-afp transcript check_integration->check_mrna Integration OK cloning Re-transform check_integration->cloning No Integration check_intracellular Western Blot of Cell Lysate check_mrna->check_intracellular mRNA present change_promoter Test Different Promoters (e.g., PGAP) check_mrna->change_promoter No mRNA optimize_codons Codon Optimization check_intracellular->optimize_codons No Intracellular Protein optimize_conditions Optimize Cultivation (Temp, pH, Methanol) check_intracellular->optimize_conditions Intracellular Protein Present proteolysis_issue Address Proteolysis (Protease-deficient strain, lower temp) optimize_conditions->proteolysis_issue glycosylation_issue Investigate Glycosylation (Mutagenesis, Deglycosylation) optimize_conditions->glycosylation_issue

Caption: A logical troubleshooting guide for overcoming low this compound expression in P. pastoris.

References

Preventing proteolytic degradation of PgAFP during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the proteolytic degradation of Pseudeurotium glaciale Antifreeze Protein (PgAFP) during its purification from recombinant expression systems, particularly Pichia pastoris.

Frequently Asked Questions (FAQs)

Q1: What is proteolytic degradation and why is it a concern during this compound purification?

A: Proteolytic degradation is the breakdown of proteins into smaller peptides or single amino acids by enzymes called proteases. During protein purification, cell lysis releases proteases from their cellular compartments, which can then degrade the target protein, this compound. This leads to lower yields of intact, functional protein and can complicate downstream applications.

Q2: I've heard this compound is resistant to proteolysis. Do I still need to take precautions?

A: While studies on an antifungal protein from Penicillium chrysogenum (a fungus related to Pseudeurotium glaciale) have shown it to be highly resistant to most proteases, intense heat, and a wide range of pH values, it is still best practice to take preventative measures.[1] Recombinantly expressed proteins can sometimes be more susceptible to degradation, and the specific proteases present in your expression host might differ. Implementing strategies to minimize proteolytic activity is a crucial step in ensuring a high-quality final product.

Q3: What are the primary strategies to prevent proteolytic degradation during this compound purification?

A: The core strategies revolve around inhibiting protease activity and minimizing the time your protein is exposed to active proteases. This includes:

  • Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to your lysis buffer is the most direct way to inactivate proteases.

  • Low-Temperature Processing: Performing all purification steps at low temperatures (e.g., 4°C) significantly slows down the activity of most proteases.

  • Optimized pH: Maintaining a buffer pH where your protein is stable and most proteases are less active can be beneficial.

  • Rapid Purification Workflow: A streamlined and efficient purification protocol will reduce the time this compound is in the presence of proteases.

  • Expression Host Selection: Using protease-deficient expression strains of Pichia pastoris can reduce the overall protease load from the start.

Q4: Should I use a commercially available protease inhibitor cocktail or make my own?

A: Commercially available cocktails are convenient and formulated for broad-spectrum protease inhibition. However, preparing your own can be more cost-effective and allows for customization. For purification of a His-tagged this compound, it is crucial to use an EDTA-free cocktail if you are using Immobilized Metal Affinity Chromatography (IMAC), as EDTA will strip the nickel ions from the column.

Troubleshooting Guide

This guide addresses common issues encountered during this compound purification related to proteolytic degradation.

Observed Problem Potential Cause Recommended Solution
Low yield of full-length this compound Proteolytic degradation during cell lysis and purification.1. Add a protease inhibitor cocktail to your lysis buffer immediately before use. See the recommended formulation below.2. Work quickly and at low temperatures (4°C) throughout the entire purification process.3. Optimize the pH of your buffers. While this compound is stable across a wide pH range, ensure your buffer pH is not optimal for common yeast proteases (e.g., avoid highly acidic conditions).
Multiple bands appear on SDS-PAGE below the expected size of this compound Partial degradation of this compound by proteases.1. Increase the concentration of your protease inhibitor cocktail. 2. Ensure thorough mixing of the protease inhibitor cocktail in the lysis buffer just before cell disruption.3. Minimize freeze-thaw cycles of your cell pellet and lysate, as this can cause further cell lysis and protease release.
Loss of this compound activity after purification Degradation at specific sites critical for function, or protein instability.1. Confirm the integrity of your purified this compound using SDS-PAGE and Western blot.2. Perform a pH and temperature stability study to determine the optimal conditions for your purified this compound (see protocol below).3. Consider adding stabilizing agents to your final storage buffer, such as glycerol (5-20% v/v).
His-tagged this compound does not bind to the IMAC column The His-tag has been cleaved off by proteases.1. Analyze a sample of your crude lysate by Western blot using an anti-His-tag antibody to confirm the presence of the tag before purification.2. Use a protease inhibitor cocktail that is effective against a broad range of proteases , including those that might cleave near the N- or C-terminus.3. Consider moving the His-tag to the other end of the protein if one terminus proves to be particularly susceptible to cleavage.

Experimental Protocols

Recommended Protease Inhibitor Cocktail for Pichia pastoris (EDTA-Free)

For the purification of His-tagged this compound from Pichia pastoris, an EDTA-free protease inhibitor cocktail is recommended to avoid interference with the IMAC step. The following is a suggested formulation to be added to the lysis buffer immediately before use.

Inhibitor Target Protease Class Stock Solution Final Concentration
PMSFSerine proteases100 mM in isopropanol1 mM
Pepstatin AAspartic proteases1 mg/mL in ethanol1 µg/mL
LeupeptinSerine and Cysteine proteases10 mg/mL in water1 µg/mL
AprotininSerine proteases10 mg/mL in water1 µg/mL
BestatinAminopeptidases1 mg/mL in methanol40 µg/mL
Protocol: Quantification of this compound Degradation using SDS-PAGE and Densitometry

This protocol allows for a quantitative assessment of this compound degradation at different stages of the purification process.

1. Sample Collection:

  • Collect samples from key steps of your purification process (e.g., crude lysate, clarified lysate, column flow-through, wash fractions, and elution fractions).

  • Immediately add 4X SDS-PAGE sample loading buffer to each sample and heat at 95°C for 5-10 minutes to inactivate all enzymatic activity.

2. SDS-PAGE:

  • Load equal amounts of total protein for each sample onto a polyacrylamide gel.

  • Include a lane with purified, intact this compound as a standard if available.

  • Run the gel according to standard procedures.

  • Stain the gel with a sensitive protein stain such as Coomassie Brilliant Blue or a silver stain.

3. Densitometry Analysis:

  • Image the stained gel using a gel documentation system.

  • Use image analysis software (e.g., ImageJ) to measure the intensity of the protein bands.

  • For each lane, quantify the intensity of the band corresponding to full-length this compound and any visible degradation bands.

  • Calculate the percentage of intact this compound in each sample using the following formula: % Intact this compound = (Intensity of full-length this compound band) / (Total intensity of all this compound-related bands) x 100

4. Data Presentation:

Purification Step Total Protein Loaded (µg) Intensity of Full-Length this compound Band Intensity of Degradation Bands % Intact this compound
Crude Lysate20User-defined valueUser-defined valueCalculated value
Clarified Lysate20User-defined valueUser-defined valueCalculated value
Elution Fraction 15User-defined valueUser-defined valueCalculated value
Elution Fraction 25User-defined valueUser-defined valueCalculated value
General Protocol: His-tag this compound Purification from Pichia pastoris

This is a general protocol for the purification of a His-tagged protein from Pichia pastoris and may require optimization for this compound. All steps should be performed at 4°C.

1. Cell Lysis:

  • Resuspend the Pichia pastoris cell pellet in ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Add the recommended protease inhibitor cocktail immediately before lysis.

  • Lyse the cells using a method of choice (e.g., bead beating, sonication, or high-pressure homogenization).

  • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes to pellet cell debris.

2. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

3. Analysis and Buffer Exchange:

  • Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound.

  • Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.

Visualizations

Proteolytic_Degradation_Pathway cluster_purification Purification Process cluster_degradation Degradation Events CellLysis Cell Lysis ProteaseRelease Protease Release CellLysis->ProteaseRelease releases Clarification Clarification Chromatography Chromatography Clarification->Chromatography Elution Elution Chromatography->Elution PgAFP_Degradation This compound Degradation ProteaseRelease->PgAFP_Degradation causes LowerYield Lower Yield PgAFP_Degradation->LowerYield results in Troubleshooting_Workflow Start Problem: Low Yield of Intact this compound CheckDegradation Run SDS-PAGE of Lysate Start->CheckDegradation AddInhibitors Add/Optimize Protease Inhibitors CheckDegradation->AddInhibitors Degradation Observed CheckTag Western Blot for His-tag CheckDegradation->CheckTag No Degradation, Low Yield LowTemp Work at 4°C AddInhibitors->LowTemp OptimizepH Optimize Buffer pH LowTemp->OptimizepH SuccessfulPurification Successful Purification OptimizepH->SuccessfulPurification CheckTag->AddInhibitors Tag Cleaved CheckTag->SuccessfulPurification Tag Intact

References

Technical Support Center: Expression of PgAFP in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the expression of the Picea glauca antifreeze protein (PgAFP) in Escherichia coli. While specific literature detailing the heterologous expression of a protein precisely named "this compound" is limited, the principles, protocols, and troubleshooting strategies outlined here are based on established methods for other antifreeze proteins (AFPs) and are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it critical for this compound expression in E. coli?

A1: Codon optimization is the process of modifying the nucleotide sequence of a gene from a source organism (e.g., Picea glauca) to match the codon usage preferences of a host organism (e.g., E. coli) without altering the amino acid sequence of the final protein.[1][2] This is crucial because different organisms exhibit "codon bias," favoring certain codons for the same amino acid.[3] Expressing a plant gene like this compound directly in E. coli can lead to translational stalls, low protein yield, and misfolding due to the host's tRNA pool being ill-suited for the native gene's rare codons.[4] Optimization enhances translational efficiency, leading to higher expression levels of soluble, functional protein.[5]

Q2: What are the key parameters to consider when optimizing a gene sequence for E. coli?

A2: Beyond adapting to the host's codon usage, a robust optimization algorithm will also address several other factors:

  • GC Content: The overall GC percentage of the gene is adjusted to fall within a range optimal for E. coli stability and expression (typically 45-65%).[6]

  • mRNA Secondary Structures: Stable stem-loop structures, especially near the ribosome binding site, can hinder translation initiation. These are minimized during optimization.[1]

  • Repetitive Sequences: Long repeats can lead to genetic instability and are often removed.

  • Cis-acting Motifs: Sequences that could interfere with transcription or translation in E. coli (e.g., cryptic splice sites, Shine-Dalgarno-like sequences) are eliminated.

Q3: Which E. coli strain is best for expressing this compound?

A3: The BL21(DE3) strain and its derivatives are the most common and recommended choice for protein expression. These strains are deficient in Lon and OmpT proteases, which minimizes the degradation of the recombinant protein. For proteins that may be toxic, strains like BL21(DE3)pLysS or C41(DE3) offer tighter control over basal expression levels, preventing unwanted expression before induction.

Q4: Should I include a fusion tag with my this compound construct?

A4: Yes, using a fusion tag is highly recommended. An N-terminal His-tag (e.g., 6xHis) is standard and facilitates straightforward purification using immobilized metal affinity chromatography (IMAC). Other tags, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can also enhance the solubility of the target protein, which is a common challenge with recombinant AFPs.[7]

Codon Optimization Data Summary

The following table presents data from a study on optimizing two different antifreeze proteins (AFP01 and AFP02) for expression in E. coli. It illustrates the typical improvements in the Codon Adaptation Index (CAI) and adjustments in GC content that are the goal of the optimization process. A CAI value closer to 1.0 indicates a higher level of gene expression.

GeneParameterBefore OptimizationAfter Optimization
AFP01 Codon Adaptation Index (CAI)0.700.83
GC Content (%)72.6%65.4%
AFP02 Codon Adaptation Index (CAI)0.640.84
GC Content (%)67.5%68.2%
Data adapted from a study on computer-based codon optimization for AFP production.[6]

Experimental Workflow for this compound Expression

The diagram below outlines the key phases of expressing this compound in E. coli, from initial sequence design to final protein validation.

G cluster_design Phase 1: Gene Design & Synthesis cluster_cloning Phase 2: Cloning & Transformation cluster_expression Phase 3: Protein Expression & Purification cluster_validation Phase 4: Validation a Native this compound Sequence b Codon Optimization a->b c Gene Synthesis b->c d Ligation into pET Vector c->d e Transformation into E. coli BL21(DE3) d->e f Colony Screening & Sequence Verification e->f g Small-Scale Expression Trial f->g h Large-Scale Culture & IPTG Induction g->h i Cell Lysis & His-Tag Purification (IMAC) h->i j SDS-PAGE & Western Blot Analysis i->j k Antifreeze Activity Assay j->k

Caption: Workflow for recombinant this compound production in E. coli.

Troubleshooting Guide

This section addresses common issues encountered during the expression and purification of recombinant antifreeze proteins.

Q: Why am I getting little to no this compound expression after IPTG induction?

A: Several factors could be responsible for low or no protein expression. Use the following checklist to diagnose the issue:

  • Sequence Verification: Did you confirm the sequence of your final plasmid construct? An unintentional mutation (e.g., frameshift, premature stop codon) could abolish expression.

  • Codon Optimization: Was the gene properly optimized for E. coli? Sub-optimal codon usage is a primary cause of expression failure.

  • Promoter Integrity: Ensure the T7 promoter region in your vector is intact.

  • Induction Conditions: Verify the concentration and viability of your IPTG stock. Test a range of IPTG concentrations (0.1 mM to 1.0 mM) and induction times (4 hours to overnight).

  • Protein Toxicity: The expressed this compound might be toxic to the E. coli cells, leading to cell death post-induction. Try lowering the induction temperature to 16-25°C, reducing the IPTG concentration, or using a strain with tighter expression control like BL21(DE3)pLysS.[8]

Q: My this compound is being expressed, but it's all in insoluble inclusion bodies. What should I do?

A: Inclusion body formation is common for overexpressed recombinant proteins and suggests the protein is misfolding and aggregating.[9] Here are the most effective strategies to improve solubility:

  • Lower the Induction Temperature: This is the most critical parameter. Reducing the temperature to 16-25°C slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[3]

  • Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., to 0.1 mM) can decrease the rate of synthesis and reduce aggregation.

  • Use a Solubility-Enhancing Tag: Fuse the this compound to a highly soluble partner like MBP (Maltose Binding Protein).

  • Co-express Chaperones: Transform your cells with a second plasmid that expresses molecular chaperones (e.g., GroEL/GroES), which can assist in proper protein folding.

  • Refolding from Inclusion Bodies: As a last resort, you can purify the inclusion bodies under denaturing conditions (e.g., using 6 M urea) and then attempt to refold the protein by gradually removing the denaturant via dialysis.

Q: I have purified my this compound, but it shows no antifreeze activity. What went wrong?

A: A lack of activity in a purified protein usually points to issues with its structure or the assay itself.

  • Incorrect Folding: The protein may be soluble but not folded into its correct, active conformation. This can be a side effect of using a strong fusion tag or harsh purification conditions. Try a different solubility tag or optimize your purification buffers.

  • Fusion Tag Interference: The fusion tag, while helpful for expression and purification, might be sterically hindering the protein's ice-binding face. The tag should be cleaved off using a site-specific protease (e.g., TEV or Thrombin) before functional assays.

  • Protein Degradation: Ensure protease inhibitors were used during cell lysis and purification to prevent degradation. Run an SDS-PAGE to confirm the protein is intact.

  • Assay Conditions: Antifreeze activity assays are sensitive. Confirm that the buffer composition and pH are appropriate and that your control samples (buffer only) are behaving as expected.

Troubleshooting Flowchart

This diagram provides a logical path for diagnosing and solving common this compound expression problems.

G start Problem: Low/No Soluble this compound q1 Protein detected in total cell lysate? start->q1 q2 Is the protein in the soluble or insoluble fraction? q1->q2 a1_yes no_exp Issue: No Expression q1->no_exp a1_no a1_yes Yes a1_no No sol_low Issue: Low Yield q2->sol_low a2_sol insoluble Issue: Inclusion Bodies q2->insoluble a2_insol a2_sol Soluble a2_insol Insoluble sol_fix Solution: - Optimize induction time/temp - Check for protein degradation - Use a richer growth medium sol_low->sol_fix insol_fix Solution: - Lower induction temp (16-25°C) - Reduce IPTG concentration - Use solubility tag (e.g., MBP) - Co-express chaperones insoluble->insol_fix no_exp_fix Solution: - Sequence verify plasmid - Check IPTG/inducer viability - Test for protein toxicity - Re-optimize gene sequence no_exp->no_exp_fix

Caption: A decision tree for troubleshooting this compound expression issues.

Detailed Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain Sequence: Start with the native cDNA or amino acid sequence of Picea glauca AFP.

  • In Silico Optimization: Use a commercial or web-based codon optimization tool. Input the amino acid sequence and select E. coli (K-12 strain) as the target host. The tool will generate an optimized DNA sequence.

  • Add Flanking Regions: Add restriction enzyme sites to the 5' and 3' ends of the optimized sequence that are compatible with your chosen expression vector (e.g., pET-28a). Also, add a 6xHis-tag sequence immediately after the start codon for purification.

  • Gene Synthesis: Order the full, optimized gene sequence from a commercial gene synthesis provider. They will deliver the synthetic gene cloned into a shipping vector.

Protocol 2: Cloning, Transformation, and Expression
  • Vector Preparation: Digest the pET expression vector and the shipping vector containing your synthetic this compound gene with the chosen restriction enzymes. Purify the vector backbone and the this compound insert using a gel extraction kit.

  • Ligation: Ligate the purified this compound insert into the prepared pET vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and plate on LB agar with the appropriate antibiotic (e.g., kanamycin for pET-28a).

  • Screening: Screen colonies using colony PCR and confirm the correct construct by Sanger sequencing.

  • Expression Strain Transformation: Transform the sequence-verified plasmid into an expression strain like E. coli BL21(DE3).

  • Small-Scale Expression:

    • Inoculate 5 mL of LB medium (with antibiotic) with a single colony and grow overnight at 37°C.

    • The next day, inoculate 50 mL of fresh LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Remove a 1 mL "pre-induction" sample.

    • Induce the remaining culture with IPTG (final concentration 0.5 mM).

    • Incubate the culture for 4 hours at 30°C or overnight at 18°C.

  • Analysis: Harvest the cells by centrifugation. Analyze the pre- and post-induction samples via SDS-PAGE to confirm expression.

Protocol 3: Protein Purification
  • Cell Lysis: Resuspend the cell pellet from a large-scale culture (1 L) in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) with lysozyme and a protease inhibitor cocktail. Sonicate the mixture on ice to lyse the cells and shear DNA.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

  • IMAC: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash: Wash the column with Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound from the column using Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Desalt the eluted protein and exchange it into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

  • Purity Check: Assess the purity of the final protein product by SDS-PAGE.

Protocol 4: Antifreeze Activity Assay (Nanoliter Osmometry)
  • Sample Preparation: Prepare serial dilutions of the purified this compound in a buffer solution (e.g., PBS).

  • Loading: Load a nanoliter-scale droplet of each dilution onto the sample holder of a nanoliter osmometer.

  • Freezing and Melting Cycle:

    • The instrument rapidly cools the sample to induce freezing.

    • The temperature is then slowly raised until the last ice crystal melts. This temperature is recorded as the melting point (Tm).

    • The sample is then slowly cooled again until ice crystal growth resumes. This temperature is recorded as the freezing point (Tf).

  • Calculate Thermal Hysteresis: The antifreeze activity is quantified as the thermal hysteresis (TH) value, calculated as TH = Tm - Tf. A buffer-only sample should have a TH value near zero. Active this compound will produce a positive TH value, indicating a depression of the freezing point.[10]

References

Technical Support Center: Troubleshooting PgAFP Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Piscicolin glycoprotein antifreeze protein (PgAFP) during storage. The information is presented in a question-and-answer format to directly address specific problems.

Troubleshooting Guide

Question 1: I observed visible precipitates in my this compound solution after storing it at 4°C. What could be the cause and how can I resolve it?

Answer: Visible precipitation in your this compound solution is a clear indicator of aggregation. Several factors could be contributing to this issue. The primary suspects are inappropriate buffer conditions, high protein concentration, or temperature-related stress.

Initial Troubleshooting Steps:

  • Re-evaluate your storage buffer: The pH and ionic strength of your buffer are critical for maintaining this compound stability. Proteins are often least soluble at their isoelectric point (pI). Storing this compound at a pH at least one unit away from its pI can help maintain its solubility. Adjusting the salt concentration can also prevent aggregation; both very low and very high salt concentrations can be problematic.

  • Assess the protein concentration: High protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[1] If you are working with a highly concentrated stock, consider diluting it for long-term storage.

  • Consider the storage temperature: While 4°C is a common storage temperature for many proteins, some antifreeze glycoproteins can be sensitive to cold denaturation or may be more stable when stored frozen at -80°C. However, it is crucial to be aware that freeze-thaw cycles can also induce aggregation.[1] If you choose to store your this compound frozen, it is recommended to aliquot the protein into single-use volumes to minimize the number of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent aggregation?

A1: The optimal storage conditions for this compound, like other antifreeze glycoproteins (AFGPs), are highly dependent on the specific characteristics of the protein. However, some general guidelines can be followed. AFGPs are known to be highly soluble, with some reaching concentrations of over 100 mg/mL.[1] For long-term storage, it is generally recommended to store this compound at -80°C in a buffer containing a cryoprotectant.

Q2: Which buffer components are recommended for storing this compound?

A2: A well-chosen storage buffer is essential for preventing this compound aggregation. The buffer should maintain a stable pH and include excipients that promote protein stability. A summary of recommended buffer components can be found in the table below.

Q3: How can I detect and quantify this compound aggregation?

A3: Several analytical techniques can be used to detect and quantify protein aggregation. The most common methods for soluble aggregates are Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).[2][3][4][5] SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.[3][4][5] DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[2]

Q4: Can freeze-thaw cycles cause this compound to aggregate?

A4: Yes, freeze-thaw cycles are a common cause of protein aggregation. The formation of ice crystals can create interfaces that denature proteins, and the concentration of solutes in the unfrozen liquid phase can also lead to instability. To minimize aggregation due to freeze-thaw stress, it is best to store this compound in single-use aliquots at -80°C. Adding a cryoprotectant, such as glycerol, to the storage buffer can also help protect the protein during freezing and thawing.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -80°C (long-term) or 4°C (short-term)Minimizes chemical degradation and microbial growth. Aliquoting is crucial for -80°C storage to avoid freeze-thaw cycles.
pH 6.0 - 8.0 (at least 1 pH unit away from pI)Maintains protein charge to prevent aggregation at the isoelectric point.
Protein Concentration < 10 mg/mL for long-term storageReduces the probability of intermolecular interactions leading to aggregation.[1]

Table 2: Common Buffer Components for this compound Storage

ComponentTypical ConcentrationPurpose
Buffering Agent 20-50 mM (e.g., Phosphate, Tris, Histidine)Maintains a stable pH.
Salt 50-150 mM (e.g., NaCl, KCl)Modulates ionic strength to enhance solubility.
Cryoprotectant 5-20% (v/v) (e.g., Glycerol)Protects against freeze-thaw stress.
Surfactant 0.01-0.1% (v/v) (e.g., Polysorbate 80)Prevents surface adsorption and aggregation.
Chelating Agent 1-2 mM (e.g., EDTA)Sequesters divalent cations that can promote aggregation.

Experimental Protocols

Protocol 1: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify soluble aggregates of this compound.

Materials:

  • This compound sample

  • SEC column (e.g., silica-based with a pore size suitable for separating proteins in the expected size range of this compound and its aggregates)

  • UHPLC or HPLC system with a UV detector

  • Mobile phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Molecular weight standards

Method:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Thaw the this compound sample on ice. If necessary, centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any insoluble aggregates.

  • Injection: Inject a known concentration of the this compound sample onto the column.

  • Chromatography: Run the separation under isocratic conditions.

  • Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Detection of this compound Aggregates by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in a this compound solution and detect the presence of aggregates.

Materials:

  • This compound sample

  • DLS instrument

  • Low-volume cuvette

  • Buffer for dilution (must be filtered to remove dust and other particulates)

Method:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Sample Preparation: Thaw the this compound sample on ice. Centrifuge the sample at high speed to remove any large, insoluble aggregates. Dilute the sample to an appropriate concentration for DLS analysis using a filtered buffer.

  • Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and initiate the measurement.

  • Data Analysis: The instrument software will generate a size distribution profile. Analyze the profile to identify the presence of larger particles, which indicate aggregation. The polydispersity index (PDI) will provide an indication of the heterogeneity of the sample; a higher PDI suggests a greater degree of aggregation.

Mandatory Visualizations

TroubleshootingWorkflow start Start: this compound Aggregation Observed check_buffer Step 1: Check Storage Buffer (pH, Ionic Strength) start->check_buffer check_conc Step 2: Check Protein Concentration check_buffer->check_conc check_temp Step 3: Evaluate Storage Temperature (4°C vs. -80°C, Freeze-Thaw) check_conc->check_temp analyze_agg Step 4: Analyze Aggregation (SEC, DLS) check_temp->analyze_agg optimize_buffer Optimize Buffer: - Adjust pH - Modify Salt Conc. - Add Excipients analyze_agg->optimize_buffer Buffer Issue dilute_protein Dilute Protein for Storage analyze_agg->dilute_protein Concentration Issue aliquot_freeze Aliquot and Store at -80°C with Cryoprotectant analyze_agg->aliquot_freeze Temperature Issue end_further_investigation Further Investigation Needed analyze_agg->end_further_investigation Complex Issue end_resolved Issue Resolved optimize_buffer->end_resolved dilute_protein->end_resolved aliquot_freeze->end_resolved

Caption: Troubleshooting workflow for this compound aggregation.

ExperimentalWorkflow start This compound Sample (Post-Storage) centrifuge Centrifuge to remove insoluble aggregates start->centrifuge sec_analysis Size Exclusion Chromatography (SEC) centrifuge->sec_analysis dls_analysis Dynamic Light Scattering (DLS) centrifuge->dls_analysis sec_results Quantify Monomer, Dimer, Aggregates sec_analysis->sec_results dls_results Determine Size Distribution & PDI dls_analysis->dls_results conclusion Assess Stability and Optimize Storage sec_results->conclusion dls_results->conclusion

Caption: Experimental workflow for assessing this compound stability.

References

Improving the long-term stability of purified PgAFP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and maintaining the long-term stability of purified Porphyromonas gingivalis Antifungal Protein (PgAFP) from Penicillium chrysogenum.

Note on Protein Identity: The abbreviated name "this compound" is used in scientific literature to refer to the antifungal protein from Penicillium chrysogenum. This guide pertains to this well-characterized protein.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and storage of purified this compound.

Question 1: My purified this compound is showing reduced antifungal activity over time. What are the potential causes?

Answer: Reduced activity in purified this compound, while uncommon due to its high intrinsic stability, can be indicative of several factors:

  • Suboptimal Storage Conditions: Extended storage at temperatures above -20°C can lead to a gradual loss of activity. For long-term storage (months to years), -80°C or lyophilization is recommended.

  • Buffer Composition: The pH and composition of the storage buffer are critical. Although this compound is stable over a wide pH range, extreme deviations from its optimal pH could affect its tertiary structure over extended periods.[1] The presence of certain salts or additives might also influence its stability.

  • Repeated Freeze-Thaw Cycles: Subjecting the protein to multiple freeze-thaw cycles can lead to aggregation and denaturation, thereby reducing its activity. It is advisable to aliquot the purified protein into single-use volumes.

  • Proteolytic Degradation: While this compound is resistant to most common proteases, contamination with a specific or novel protease during purification could lead to degradation.[1]

  • Oxidation: If the storage buffer lacks reducing agents, oxidative damage to amino acid residues can occur over time, potentially affecting the protein's active site or overall conformation.

Question 2: I observe precipitation in my purified this compound solution after thawing. Why is this happening and how can I prevent it?

Answer: Precipitation is a common sign of protein aggregation. Potential causes and solutions include:

  • High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation. Consider diluting the protein to a lower concentration for storage if aggregation is a persistent issue.

  • Freeze-Thaw Stress: As mentioned, the process of freezing and thawing can expose hydrophobic regions of the protein, leading to aggregation. Flash-freezing in liquid nitrogen and storing as aliquots can mitigate this.

  • Buffer Incompatibility: The buffer composition may not be optimal for long-term storage. Consider screening different buffers or adding stabilizing excipients.

  • pH Shift: A shift in the pH of the buffer to the protein's isoelectric point can significantly reduce its solubility and cause precipitation.

Question 3: How can I improve the long-term stability of my purified this compound?

Answer: To enhance the long-term stability of your purified this compound, consider the following strategies:

  • Optimize Storage Buffer:

    • pH: While this compound is stable across a broad pH range (1-12), for long-term storage, a buffer in the neutral to slightly acidic range (e.g., pH 6.0-7.5) is generally recommended for proteins.

    • Additives/Excipients: The inclusion of certain additives can significantly improve stability:

      • Glycerol or Ethylene Glycol: At concentrations of 20-50%, these cryoprotectants can prevent the formation of ice crystals during freezing and stabilize the protein structure.

      • Sugars (e.g., Trehalose, Sucrose): These can act as cryo- and lyo-protectants, stabilizing the protein during freezing and lyophilization.

      • Reducing Agents (e.g., DTT, TCEP): To prevent oxidation, especially if the protein contains cysteine residues that are not involved in disulfide bonds.

      • Non-ionic Detergents (low concentrations): Can help to prevent aggregation by stabilizing hydrophobic regions.

  • Storage Temperature: For long-term storage, -80°C is preferable to -20°C. For the longest shelf-life, lyophilization (freeze-drying) is the gold standard.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Question 4: Is this compound sensitive to proteolytic degradation during purification and storage?

Answer: this compound has demonstrated high resistance to a wide range of common proteases.[1] However, to ensure the highest purity and stability, it is still best practice to include a protease inhibitor cocktail during the initial stages of cell lysis and purification. This is particularly important if you suspect contamination with less common or highly aggressive proteases.

Quantitative Stability Data

The following tables summarize the stability profile of this compound under various stress conditions. The data is compiled from published literature and represents typical stability characteristics.

Table 1: Thermal Stability of this compound

Temperature (°C)Incubation TimeResidual Activity (%)
8060 minutes> 95%
955 minutes> 90%
10010 minutes~80%

Table 2: pH Stability of this compound

pHIncubation TimeResidual Activity (%)
1.024 hours> 98%
4.024 hours> 98%
7.024 hours100% (Control)
10.024 hours> 98%
12.024 hours> 95%

Table 3: Protease Resistance of this compound

ProteaseIncubation TimeResidual Activity (%)
Trypsin18 hours> 95%
Chymotrypsin18 hours> 95%
Proteinase K18 hours> 90%

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of purified this compound.

Protocol 1: Thermal Stability Assay

Objective: To determine the effect of heat treatment on the antifungal activity of this compound.

Materials:

  • Purified this compound solution (e.g., 1 mg/mL in 20 mM sodium phosphate buffer, pH 7.0)

  • Sterile microcentrifuge tubes

  • Heating block or water bath

  • Ice

  • Antifungal activity assay components (e.g., fungal spores, appropriate growth medium, microtiter plates)

Procedure:

  • Aliquot 50 µL of the purified this compound solution into several sterile microcentrifuge tubes.

  • Prepare a control tube to be kept on ice (no heat treatment).

  • Place the other tubes in a heating block or water bath pre-set to the desired temperatures (e.g., 60°C, 80°C, 100°C).

  • Incubate for a defined period (e.g., 15, 30, 60 minutes).

  • After incubation, immediately transfer the tubes to ice to cool for at least 5 minutes.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any aggregated protein.

  • Carefully transfer the supernatant to fresh, pre-chilled tubes.

  • Determine the residual antifungal activity of the heat-treated samples and the control sample using a standard antifungal activity assay.

  • Calculate the percentage of residual activity relative to the non-heated control.

Protocol 2: pH Stability Assay

Objective: To evaluate the stability of this compound over a wide range of pH values.

Materials:

  • Purified this compound solution

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10, 12)

  • Neutralization buffer (if necessary, e.g., 1 M Tris-HCl, pH 7.5)

  • Antifungal activity assay components

Procedure:

  • Dilute the purified this compound into each of the different pH buffers to a final concentration suitable for the activity assay.

  • Prepare a control sample by diluting the this compound in a neutral pH buffer (e.g., pH 7.0).

  • Incubate all samples at a constant temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 2, 12, 24 hours).

  • After incubation, if necessary, adjust the pH of all samples back to the optimal pH for the antifungal activity assay using a neutralization buffer.

  • Determine the antifungal activity of each sample.

  • Calculate the percentage of residual activity for each pH-treated sample relative to the control.

Protocol 3: Protease Resistance Assay

Objective: To assess the susceptibility of this compound to digestion by common proteases.

Materials:

  • Purified this compound solution

  • Protease solutions (e.g., Trypsin, Chymotrypsin, Proteinase K) at a known concentration

  • Appropriate reaction buffers for each protease

  • Protease inhibitor (e.g., PMSF for serine proteases)

  • SDS-PAGE analysis equipment

  • Antifungal activity assay components

Procedure:

  • Set up reaction tubes containing the purified this compound in the appropriate reaction buffer for the chosen protease.

  • Prepare a control tube with this compound and buffer, but no protease.

  • Add the protease to the experimental tubes at a specific enzyme-to-substrate ratio (e.g., 1:20 or 1:100 w/w).

  • Incubate all tubes at the optimal temperature for the protease (e.g., 37°C) for a set time (e.g., 2, 6, 18 hours).

  • Stop the reaction by adding a specific protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.

  • Analyze the samples by SDS-PAGE to visually inspect for protein degradation (disappearance of the this compound band and appearance of smaller fragments).

  • In a parallel experiment, stop the reaction with a protease inhibitor and measure the residual antifungal activity.

  • Calculate the percentage of residual activity compared to the control sample that was incubated without protease.

Visualizations

Experimental Workflows and Logical Relationships

Experimental_Workflow_for_PgAFP_Stability_Testing cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Analysis start Start: Purified this compound aliquot Aliquot into single-use tubes start->aliquot thermal Thermal Stability Assay (e.g., 60, 80, 100°C) aliquot->thermal ph pH Stability Assay (e.g., pH 2, 4, 7, 10, 12) aliquot->ph protease Protease Resistance Assay (e.g., Trypsin, Proteinase K) aliquot->protease freeze_thaw Freeze-Thaw Stability (1-5 cycles) aliquot->freeze_thaw activity_assay Antifungal Activity Assay thermal->activity_assay ph->activity_assay protease->activity_assay sds_page SDS-PAGE Analysis protease->sds_page freeze_thaw->activity_assay data_analysis Data Analysis: Calculate % Residual Activity activity_assay->data_analysis sds_page->data_analysis end End: Stability Profile Determined data_analysis->end

Caption: Workflow for assessing the stability of purified this compound.

Troubleshooting_PgAFP_Stability start Problem: Loss of this compound Activity or Precipitation check_storage Check Storage Conditions start->check_storage check_buffer Check Storage Buffer start->check_buffer check_handling Review Handling Procedures start->check_handling temp_issue Temperature > -20°C? check_storage->temp_issue Temperature ph_issue pH outside optimal range? check_buffer->ph_issue pH additives_issue Lacking stabilizers? check_buffer->additives_issue Additives ft_issue Repeated Freeze-Thaw? check_handling->ft_issue Freeze-Thaw contamination_issue Potential protease contamination? check_handling->contamination_issue Purity solution_temp Solution: Store at -80°C or lyophilize temp_issue->solution_temp Yes solution_ft Solution: Aliquot into single-use tubes ft_issue->solution_ft Yes solution_ph Solution: Adjust pH to 6.0-7.5 ph_issue->solution_ph Yes solution_additives Solution: Add cryoprotectants (e.g., glycerol) additives_issue->solution_additives Yes solution_contamination Solution: Use protease inhibitors during purification contamination_issue->solution_contamination Yes

Caption: Troubleshooting decision tree for this compound stability issues.

General_Protein_Degradation_Pathways cluster_stress Stress Factors cluster_degradation Degradation/Aggregation native_protein Native this compound (Stable Conformation) unfolded_protein Unfolded/Misfolded Protein native_protein->unfolded_protein Denaturation thermal_stress Extreme Heat thermal_stress->unfolded_protein ph_stress Extreme pH ph_stress->unfolded_protein chemical_stress Harsh Chemicals chemical_stress->unfolded_protein aggregation Aggregation (Precipitation) unfolded_protein->aggregation proteolysis Proteolytic Cleavage (If specific proteases are present) unfolded_protein->proteolysis loss_of_activity Loss of Antifungal Activity aggregation->loss_of_activity proteolysis->loss_of_activity

References

Technical Support Center: Refolding Insoluble PgAFP from Inclusion Bodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refolding of insoluble Penicillium chrysogenum Antifungal Protein (PgAFP) from inclusion bodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it often expressed in inclusion bodies?

A1: this compound is a small, cationic, cysteine-rich antifungal protein produced by the fungus Penicillium chrysogenum.[1] When overexpressed recombinantly, particularly in bacterial hosts like E. coli, it often accumulates in dense, insoluble aggregates known as inclusion bodies. This is a common issue for many recombinant proteins, especially those with multiple disulfide bonds like this compound, as the cellular machinery of the expression host may be overwhelmed, leading to protein misfolding and aggregation.

Q2: What is the general workflow for recovering active this compound from inclusion bodies?

A2: The process involves several key stages:

  • Cell Lysis and Inclusion Body Isolation: Disrupting the host cells to release the inclusion bodies and then separating them from soluble proteins and cellular debris.

  • Inclusion Body Solubilization: Using strong denaturants to dissolve the aggregated protein and unfold it completely.

  • Protein Refolding: Removing the denaturant under controlled conditions to allow the protein to fold into its native, biologically active conformation.

  • Purification and Characterization: Purifying the refolded protein and verifying its structure and function.

Q3: What are the critical parameters to consider for successful this compound refolding?

A3: Several factors significantly influence the refolding yield of active this compound:

  • Protein Concentration: Keeping the protein concentration low during refolding (typically in the range of 10-100 µg/mL) is crucial to minimize aggregation.[2]

  • Refolding Buffer Composition: The pH, ionic strength, and presence of additives in the refolding buffer are critical.

  • Redox Environment: For cysteine-rich proteins like this compound, a proper redox system (e.g., a mixture of reduced and oxidized glutathione) is essential for correct disulfide bond formation.

  • Temperature: Refolding is often performed at low temperatures (e.g., 4°C) to reduce the rate of aggregation.[2]

  • Method of Denaturant Removal: The rate and method of denaturant removal (e.g., dilution, dialysis) can impact the competition between proper folding and aggregation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the refolding of this compound.

Problem 1: Low Yield of Solubilized this compound from Inclusion Bodies
Possible Cause Suggested Solution
Incomplete cell lysis.Ensure complete cell disruption by optimizing the lysis method (e.g., sonication, high-pressure homogenization).
Loss of inclusion bodies during washing steps.Use lower centrifugation speeds or shorter washing times.
Inefficient solubilization.Increase the concentration of the denaturant (e.g., 6-8 M Guanidine Hydrochloride or 8 M Urea). Ensure the inclusion body pellet is fully resuspended in the solubilization buffer.
Problem 2: Aggregation During the Refolding Process
Possible Cause Suggested Solution
High protein concentration.Decrease the final protein concentration in the refolding buffer (e.g., to 10-50 µg/mL).[2]
Rapid removal of denaturant.Use a slower method for denaturant removal, such as stepwise dialysis against decreasing concentrations of the denaturant.[3]
Unfavorable refolding buffer conditions.Optimize the pH of the refolding buffer. Add aggregation suppressors like L-arginine (0.4-1.0 M) or polyethylene glycol (PEG).
Incorrect disulfide bond formation.Optimize the ratio of reduced to oxidized glutathione (GSH:GSSG) in the refolding buffer. A common starting point is a 10:1 ratio.
Problem 3: Refolded this compound has Low or No Antifungal Activity
Possible Cause Suggested Solution
Incorrect protein folding.Screen different refolding buffer compositions, including varying pH, ionic strength, and additives.
Incorrect disulfide bond formation.Optimize the redox shuttle (e.g., GSH/GSSG ratio) in the refolding buffer.
Protein degradation.Add protease inhibitors to the lysis and solubilization buffers.
Inaccurate activity assay.Verify the antifungal activity assay protocol and ensure all reagents and fungal strains are viable.

Experimental Protocols

The following are representative protocols for the refolding of insoluble this compound. Note that optimization is often necessary for each specific protein and expression system.

Protocol 1: Isolation and Solubilization of this compound Inclusion Bodies
  • Cell Lysis: Resuspend the E. coli cell paste expressing this compound in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors). Disrupt the cells by sonication or high-pressure homogenization on ice.

  • Inclusion Body Collection: Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.

  • Washing: Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) and then with a buffer without detergent to remove contaminants.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine Hydrochloride, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM DTT). Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

Protocol 2: Refolding of this compound by Dilution
  • Prepare Refolding Buffer: Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 5 mM reduced glutathione (GSH), 0.5 mM oxidized glutathione (GSSG)).

  • Rapid Dilution: Slowly add the solubilized this compound solution to a large volume of the refolding buffer (e.g., 1:100 ratio) with gentle stirring at 4°C. The final protein concentration should be low (e.g., 20 µg/mL).

  • Incubation: Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.

  • Concentration and Purification: Concentrate the refolded protein using ultrafiltration and purify it further using chromatography techniques such as ion-exchange and size-exclusion chromatography.

Protocol 3: Antifungal Activity Assay (Broth Microdilution Method)
  • Fungal Inoculum Preparation: Prepare a standardized suspension of a susceptible fungal strain (e.g., Aspergillus flavus) in a suitable growth medium (e.g., RPMI-1640).

  • Serial Dilutions: Perform serial dilutions of the refolded and purified this compound in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Add the fungal inoculum to each well. Include positive (fungus without this compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.[4][5][6][7]

Data Presentation

Table 1: Hypothetical Refolding Yield of this compound under Different Conditions

Refolding Method Protein Conc. (µg/mL) L-arginine (M) GSH:GSSG Ratio Refolding Yield (%)
Dilution200.510:135
Dilution500.510:120
Dilution201.010:145
Stepwise Dialysis1000.55:125

Visualizations

Refolding_Workflow cluster_0 Inclusion Body Preparation cluster_1 Solubilization & Refolding cluster_2 Purification & Analysis Expression Recombinant this compound Expression Lysis Cell Lysis Expression->Lysis Isolation Inclusion Body Isolation & Washing Lysis->Isolation Solubilization Solubilization in Denaturant (e.g., 6M GdnHCl) Isolation->Solubilization Refolding Refolding (Dilution/Dialysis) Solubilization->Refolding Purification Purification of Refolded this compound Refolding->Purification Characterization Characterization (SDS-PAGE, Activity Assay) Purification->Characterization

Caption: Experimental workflow for refolding this compound from inclusion bodies.

Troubleshooting_Aggregation Start Problem: Aggregation during refolding HighConc Is protein concentration high (>50 µg/mL)? Start->HighConc ReduceConc Action: Decrease protein concentration HighConc->ReduceConc Yes BufferOpt Are refolding buffer conditions optimized? HighConc->BufferOpt No ReduceConc->BufferOpt Additives Action: Add aggregation suppressors (e.g., L-arginine) BufferOpt->Additives No RedoxOpt Is the redox environment optimal? BufferOpt->RedoxOpt Yes Additives->RedoxOpt AdjustRedox Action: Optimize GSH:GSSG ratio RedoxOpt->AdjustRedox No Success Aggregation Reduced RedoxOpt->Success Yes AdjustRedox->Success

Caption: Troubleshooting guide for aggregation during this compound refolding.

PgAFP_Signaling_Pathway This compound This compound CellWall Fungal Cell Wall This compound->CellWall Interacts with ROS Reactive Oxygen Species (ROS) Production This compound->ROS CWI_Pathway Cell Wall Integrity (CWI) Pathway CellWall->CWI_Pathway Stress Signal Apoptosis Apoptosis CWI_Pathway->Apoptosis ROS->Apoptosis

References

Reducing non-specific binding in PgAFP affinity chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Pichia pastoris antifreeze protein (PgAFP) affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding in affinity chromatography?

A1: Non-specific binding in affinity chromatography is primarily caused by unintended interactions between proteins in the sample and the chromatography matrix. The main types of interactions responsible for this are:

  • Ionic Interactions: Electrostatic attraction between charged molecules on the target protein or contaminants and oppositely charged groups on the affinity resin.

  • Hydrophobic Interactions: Association of non-polar regions on proteins with hydrophobic parts of the ligand or matrix. This is often enhanced at high salt concentrations.[1][2][3]

  • Inadequate Blocking: If the sites on the resin not occupied by the affinity ligand are not properly blocked, they can non-specifically bind proteins.[4]

  • Contaminants in the Sample: The presence of DNA, lipids, or aggregated proteins in the sample can lead to high background and non-specific binding.

Q2: How do pH and ionic strength of the buffers affect non-specific binding?

A2: Both pH and ionic strength are critical parameters that influence protein interactions with the chromatography resin.

  • pH: The pH of the buffer determines the net charge of both the target protein and any contaminants.[5] If the pH is close to the isoelectric point (pI) of a contaminating protein, its net charge will be close to zero, which can reduce ionic interactions but may increase hydrophobic interactions. For this compound, which is a highly basic protein, using a buffer with a pH that maximizes its positive charge while neutralizing the charge of common contaminants can be beneficial.

  • Ionic Strength: The salt concentration in the buffer can modulate both ionic and hydrophobic interactions.[6][7][8]

    • Low Ionic Strength: Promotes stronger electrostatic interactions, which can increase non-specific binding if contaminants have opposite charges to the resin.

    • High Ionic Strength: Disrupts ionic interactions, which can reduce non-specific binding of contaminants that bind through charge.[8] However, very high salt concentrations can promote hydrophobic interactions, leading to a different type of non-specific binding.[1][2][3][9]

Q3: Can additives in my buffers help reduce non-specific binding?

A3: Yes, adding specific reagents to your binding, wash, and elution buffers can significantly reduce non-specific interactions. Common additives include:

  • Non-ionic detergents (e.g., Tween 20, Triton X-100): These are used at low concentrations (typically 0.01-0.1%) to disrupt hydrophobic interactions.[10]

  • Salts (e.g., NaCl, KCl): As mentioned above, optimizing the salt concentration can minimize ionic interactions.

  • Reducing agents (e.g., DTT, β-mercaptoethanol): These can be important if your target protein or contaminants are prone to forming disulfide-linked aggregates.[11]

  • Glycerol or Ethylene Glycol: These agents can reduce hydrophobic interactions and help to solubilize proteins.

Troubleshooting Guides

Problem 1: High levels of contaminating proteins in the eluate.

This is a classic sign of non-specific binding. The following steps can help you troubleshoot and optimize your purification protocol.

NoBinding NoBinding This compound Does Not Bind BufferIssue Incorrect Buffer Conditions NoBinding->BufferIssue ProteinIssue Protein Conformation/Aggregation NoBinding->ProteinIssue FlowRateIssue High Flow Rate NoBinding->FlowRateIssue CheckpH Verify Buffer pH BufferIssue->CheckpH CheckSalt Verify Ionic Strength BufferIssue->CheckSalt CheckConformation Assess Protein Folding ProteinIssue->CheckConformation ReduceFlow Decrease Flow Rate FlowRateIssue->ReduceFlow

References

Troubleshooting Inconsistent PgAFP MIC Assay Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter when performing Minimum Inhibitory Concentration (MIC) assays with antimicrobial peptides (AMPs) against Porphyromonas gingivalis.

Frequently Asked Questions (FAQs)

Q1: My MIC values for the same antimicrobial peptide against P. gingivalis are inconsistent between experiments. What are the most likely causes?

Inconsistent MIC values in assays involving P. gingivalis and antimicrobial peptides can stem from several factors. Key areas to investigate include:

  • Inoculum Variability: The density and growth phase of the bacterial inoculum are critical. Using bacteria from different growth phases or having inconsistent final inoculum concentrations will lead to variable MICs. It is crucial to standardize the inoculum preparation process.

  • Peptide Stability and Adsorption: Antimicrobial peptides are prone to degradation by proteases and can adsorb to surfaces like polystyrene microtiter plates. This loss of active peptide leads to artificially high MIC values.

  • Media Composition: The components of the growth medium can significantly impact the activity of antimicrobial peptides. Divalent cations (e.g., Ca²⁺, Mg²⁺) and serum proteins can interfere with peptide function.

  • Anaerobic Conditions: P. gingivalis is an obligate anaerobe. Inadequate anaerobic conditions during incubation can stress the bacteria, affecting their growth and susceptibility to the antimicrobial peptide, leading to unreliable results.

  • Incubation Time: Due to the relatively slow growth of P. gingivalis, incubation times can be long (48-168 hours). Variations in incubation time can lead to different MIC endpoints.[1]

Q2: I suspect my antimicrobial peptide is being lost due to adsorption to the microtiter plate. How can I prevent this?

This is a common issue with cationic antimicrobial peptides. To mitigate this, it is recommended to:

  • Use Polypropylene Plates: Switch from polystyrene to polypropylene 96-well plates, as peptides are less likely to bind to this material.

  • Incorporate Bovine Serum Albumin (BSA): Adding a small amount of BSA (e.g., 0.01% - 0.2%) to the assay buffer can help to block non-specific binding sites on the plasticware, preventing the loss of your peptide.

Q3: My positive control antibiotic shows consistent MICs, but my peptide does not. What could be the reason?

This scenario strongly suggests an issue specific to the antimicrobial peptide itself. Consider the following:

  • Peptide Solubility and Aggregation: Ensure your peptide is fully solubilized in the appropriate solvent before adding it to the assay medium. Peptides can aggregate, especially at higher concentrations, which reduces their effective concentration.

  • Susceptibility to Media Components: Unlike many standard antibiotics, the activity of antimicrobial peptides can be inhibited by components in the growth medium. High salt concentrations or the presence of serum proteins can interfere with the peptide's mechanism of action. Consider testing the peptide's activity in a simpler, low-salt buffer as a control.

  • Proteolytic Degradation: P. gingivalis is known to produce proteases (gingipains) that could potentially degrade the antimicrobial peptide. The stability of your peptide in the presence of the bacteria and media over the long incubation period should be considered.

Q4: What is the recommended growth medium for P. gingivalis in an MIC assay?

While various media have been used, a common and effective choice is:

  • Brain Heart Infusion (BHI) broth supplemented with hemin and menadione. This enriched medium supports the fastidious growth of P. gingivalis. For antimicrobial peptide testing, it is crucial to be aware that BHI is a complex medium and its components could potentially interact with the peptide. If inconsistent results persist, consider a more defined minimal medium, although this may affect the growth rate of the bacterium.

Q5: How should I prepare the bacterial inoculum for a P. gingivalis MIC assay?

Standardization of the inoculum is critical for reproducible results.

  • Culture Preparation: Grow P. gingivalis in supplemented BHI broth under strict anaerobic conditions (e.g., 80% N₂, 10% H₂, 10% CO₂) at 37°C.

  • Growth Phase: Harvest bacteria during the mid-logarithmic growth phase. For P. gingivalis, this can be determined by monitoring the optical density (OD) at 660 nm. An OD₆₆₀ of approximately 0.7 corresponds to the mid-log phase.

  • Inoculum Density: Adjust the bacterial suspension to a McFarland standard of 0.5, which is equivalent to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted in the assay medium to achieve the final desired inoculum concentration in the wells.

Experimental Protocols & Data Presentation

Standardized Protocol for PgAFP MIC Assay

This protocol integrates best practices for handling P. gingivalis and antimicrobial peptides to improve consistency.

1. Preparation of Antimicrobial Peptide Stock Solution:

  • Dissolve the lyophilized peptide in sterile, nuclease-free water or a buffer recommended by the manufacturer to create a high-concentration stock solution (e.g., 1 mg/mL).
  • For serial dilutions, use a diluent containing 0.01% acetic acid and 0.2% BSA to prevent peptide adsorption.

2. Inoculum Preparation:

  • In an anaerobic chamber, inoculate P. gingivalis into 5 mL of BHI broth supplemented with hemin (5 µg/mL) and menadione (1 µg/mL).
  • Incubate at 37°C in an anaerobic environment for 48-72 hours, or until the culture reaches an OD₆₆₀ of ~0.7.
  • Dilute the culture in fresh, pre-reduced BHI broth to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

3. MIC Plate Setup (in a 96-well polypropylene plate):

  • Add 100 µL of supplemented BHI broth to wells 2 through 12.
  • Add 200 µL of the highest concentration of the antimicrobial peptide to well 1.
  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.
  • Well 11 serves as the growth control (no peptide).
  • Well 12 serves as the sterility control (no bacteria).
  • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

4. Incubation and Reading:

  • Seal the plate and incubate under anaerobic conditions at 37°C for 48 to 72 hours.
  • The MIC is the lowest concentration of the antimicrobial peptide that completely inhibits visible growth of P. gingivalis.

Key Experimental Parameters
ParameterRecommended Value/ConditionCommon Variations/Issues
Bacterial Strain Porphyromonas gingivalis (e.g., ATCC 33277)Strain-to-strain variability in susceptibility.
Growth Medium BHI broth + 5 µg/mL hemin + 1 µg/mL menadioneMedia components can interfere with peptide activity.
Inoculum Density 5 x 10⁵ CFU/mL in final well volumeInconsistent inoculum leads to variable MICs.
Plate Type 96-well polypropylenePeptides can adsorb to polystyrene plates.
Peptide Diluent 0.01% acetic acid + 0.2% BSAPrevents peptide loss due to adsorption.
Incubation 37°C, 48-72 hours, anaerobic conditionsInadequate anaerobiosis or inconsistent timing.
MIC Endpoint Lowest concentration with no visible growthSubjective reading; use of a plate reader can help.

Visualizing Experimental Workflows

MIC_Assay_Workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup (Polypropylene Plate) cluster_incubation Incubation & Reading peptide_prep Prepare Peptide Stock (in 0.01% Acetic Acid + 0.2% BSA) serial_dilution Perform 2-fold Serial Dilution of Peptide peptide_prep->serial_dilution inoculum_prep Prepare P. gingivalis Inoculum (Mid-log phase, McFarland 0.5) add_inoculum Add Standardized Inoculum to Wells inoculum_prep->add_inoculum serial_dilution->add_inoculum incubation Incubate Anaerobically (37°C, 48-72h) add_inoculum->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for performing a this compound MIC assay.

Troubleshooting_Logic Troubleshooting Inconsistent MICs start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (Growth Phase, Density) start->check_inoculum check_peptide Investigate Peptide Stability (Adsorption, Degradation) start->check_peptide check_conditions Confirm Assay Conditions (Anaerobiosis, Incubation Time) start->check_conditions solution_inoculum Standardize Inoculum Prep: - Use Mid-log Phase - Adjust to McFarland 0.5 check_inoculum->solution_inoculum Issue Found solution_peptide Mitigate Peptide Loss: - Use Polypropylene Plates - Add BSA to Diluent check_peptide->solution_peptide Issue Found solution_conditions Maintain Consistent Conditions: - Ensure Strict Anaerobiosis - Standardize Incubation Time check_conditions->solution_conditions Issue Found

Caption: Logical flow for troubleshooting inconsistent results.

References

Technical Support Center: Strategies to Increase Secreted PgAFP Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the production of secreted Penicillium digitatum antifungal protein (PgAFP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges and enhance the yield of recombinant this compound.

Frequently Asked Questions (FAQs)

Section 1: Expression Systems and Genetic Optimization

Q1: I am not getting any detectable expression of this compound. What are the initial troubleshooting steps?

A: Lack of expression is a common issue. Begin by verifying the integrity of your expression construct. Sequence the plasmid to ensure the this compound gene is in-frame with the promoter, signal peptide, and any tags. Confirm that the correct antibiotic resistance is being used for selection. For inducible systems, such as the AOX1 promoter in Pichia pastoris, ensure the induction is performed correctly with the appropriate concentration of the inducer (e.g., methanol)[1][2]. Finally, analyze the mRNA levels of your target gene using RT-qPCR to determine if the issue is at the transcriptional level.

Q2: How can I systematically improve the transcription and translation of the this compound gene in my host system?

A: To enhance protein expression, a multi-faceted approach at the genetic level is recommended:

  • Promoter Selection: The choice of promoter is critical. Utilize strong, well-characterized promoters for your host system. For example, the alcohol oxidase 1 (AOX1) promoter is highly effective for methanol-induced expression in Pichia pastoris[1], while the glucoamylase (glaA) promoter is powerful in Aspergillus species[3]. Constitutive promoters like those from actin or ubiquitin genes can also provide high-level expression[4].

  • Codon Optimization: The codon usage of the native this compound gene may not be optimal for your expression host. Synthesizing a new version of the gene that matches the host's codon bias can significantly increase translation efficiency and protein yield by preventing ribosome stalling[5][6]. Several online tools and services are available for codon optimization[7].

  • mRNA Stability: The 5' and 3' untranslated regions (UTRs) of the mRNA transcript influence its stability. Ensure the 5' end is unlikely to form stable hairpin structures, which can impede ribosome loading and reduce protein translation[5].

Q3: I have good intracellular this compound expression, but very little is secreted into the medium. How can I improve secretion efficiency?

A: Poor secretion is a major bottleneck for extracellular proteins. The signal peptide is the most critical element for directing the protein into the secretory pathway.

  • Signal Peptide Engineering: The native this compound signal peptide may not be efficiently recognized by the host's secretion machinery. Replacing it with a highly efficient, host-compatible signal peptide is a powerful strategy[8]. For instance, the α-factor secretion signal is commonly used in Pichia pastoris[2], and the glucoamylase signal peptide has been shown to be effective in Aspergillus niger[8].

  • Signal Peptide Screening: A systematic approach involves creating a library of different signal peptides fused to this compound to identify the one that yields the highest secretion level[9][10]. This empirical method often yields the best results as signal peptide performance can be protein-specific. The INU signal peptides from Kluyveromyces marxianus have shown high secretion efficiency (around 95%) for heterologous proteins in Saccharomyces cerevisiae[11].

Section 2: Host Physiology and Fermentation

Q4: My secreted this compound appears to be degraded in the culture medium. How can I prevent this?

A: Proteolytic degradation is a significant problem, especially in fungal expression systems known for secreting proteases[12][13].

  • Use Protease-Deficient Strains: The most effective solution is to use a host strain where key protease genes have been deleted[14][15].

  • Optimize Culture Conditions: Protease activity is often dependent on pH and temperature. Maintaining a culture pH that inactivates major proteases can be beneficial[16][17]. For example, a pH pulse to a lower value (e.g., 3.0) can inactivate certain proteases at the end of fermentation[17].

  • Medium Composition: The addition of specific components to the medium, like excess ammonium, can sometimes repress the expression of proteases in fungal cultures[18].

Q5: How can I engineer the host cell's secretory pathway to better handle this compound production?

A: High-level expression can overwhelm the cell's protein folding and transport capacity, leading to bottlenecks in the endoplasmic reticulum (ER).

  • Induce the Unfolded Protein Response (UPR): The UPR is a cellular stress response that increases the folding capacity of the ER. Constitutively activating the UPR, for example by overexpressing an activated form of the HacA/HAC1 transcription factor, can enhance the secretion of complex proteins[8][14]. This strategy has been shown to increase laccase production by up to sevenfold in Aspergillus niger[14].

  • Optimize Kex2 Cleavage (in Yeast): In yeast systems like Pichia, the Kex2 endoprotease is often responsible for cleaving the pro-peptide from the mature protein. The efficiency of this cleavage can be a rate-limiting step. Optimizing the amino acid residues at the Kex2 cleavage site can significantly improve processing and final yield[19][20].

Q6: What are the key fermentation parameters to optimize for maximizing secreted this compound yield?

A: Moving from shake flasks to a controlled bioreactor environment is crucial for high yields. Key parameters to optimize include:

  • Temperature: A lower cultivation temperature (e.g., 19-25°C) often improves the folding and stability of recombinant proteins, leading to higher yields of active product[3][21].

  • pH: Maintain a constant, optimal pH using automated acid/base feeding. This improves cell viability and can reduce the activity of extracellular proteases[17].

  • Dissolved Oxygen: Maintain sufficient oxygen levels through controlled agitation and aeration, as oxygen limitation can trigger stress responses that negatively impact protein production[21].

  • Fed-Batch Strategy: High-cell-density fermentation is essential for maximizing volumetric productivity[22][23]. A fed-batch strategy, where a limiting carbon source is fed at a controlled rate, prevents the accumulation of inhibitory byproducts and allows the culture to reach a very high density before or during induction[24][25].

Quantitative Data Summary

Table 1: Reported Improvements in Recombinant Protein Yield from Various Strategies

Strategy Host System Target Protein Reported Improvement Reference
UPR Induction (HacA overexpression) Aspergillus niger Laccase Up to 7-fold increase [14]
Fed-Batch Fermentation vs. Shake Flask Bacillus subtilis Alkaline Pectin Lyase 7.4-fold increase [24]
Low-Temperature Cultivation Pichia pastoris Antifreeze Protein Dramatically increased yield [21]
Low-Temperature Cultivation Saccharomyces cerevisiae Laccase 16-fold higher activity at 19°C vs 28°C [21]
Signal Peptide Replacement Aspergillus niger α-galactosidase Nearly 9-fold increase in activity [8]
Diploid vs. Haploid Strain Pichia pastoris mCherry >43% increase in purified protein [22][23]

| Codon Optimization | Tobacco Chloroplasts | CNTB-VP1 | Up to 125-fold increase |[26] |

Visualized Workflows and Pathways

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield cluster_transcription Transcription/Translation Issues cluster_secretion Secretion & Stability Issues start Start: Low or No Secreted this compound check_mrna Check mRNA Levels (RT-qPCR) start->check_mrna Is gene transcribed? check_intra Check Intracellular Protein (Western Blot) check_mrna->check_intra Yes opt_promoter Optimize Promoter check_mrna->opt_promoter No / Low opt_codon Optimize Codon Usage check_intra->opt_codon No / Low intracellular protein opt_sp Screen Signal Peptides check_intra->opt_sp Yes, high intracellular protein opt_promoter->opt_codon opt_ferm Optimize Fermentation (Temp, pH, Fed-batch) opt_codon->opt_ferm opt_folding Enhance Folding (UPR) opt_sp->opt_folding check_protease Address Proteolysis (Protease-deficient strain, pH control) opt_folding->check_protease check_protease->opt_ferm success High Yield of Secreted this compound opt_ferm->success

Caption: A logical workflow for diagnosing and solving common issues encountered during this compound expression and secretion.

Secretory_Pathway Key Optimization Points in the Eukaryotic Secretory Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus gene This compound Gene mrna mRNA gene->mrna Transcription ribosome Ribosome mrna->ribosome er Protein Folding & Disulfide Bonds ribosome->er Translation & Translocation golgi Processing & Sorting er->golgi Vesicular Transport extracellular Extracellular Space golgi->extracellular Secretion opt_node opt_node opt1 Promoter Choice opt1->gene opt2 Codon Optimization opt2->mrna opt3 Signal Peptide opt3->ribosome opt4 UPR / ERAD Engineering opt4->er opt5 Protease Control opt5->extracellular

Caption: The eukaryotic secretory pathway with key intervention points for enhancing this compound yield.

Experimental Protocols

Protocol 1: High-Throughput Screening of Signal Peptides

This protocol outlines a method to empirically determine the most effective signal peptide for this compound secretion in your chosen host system.

1. Objective: To identify a signal peptide that maximizes the secretion of recombinant this compound.

2. Materials:

  • Expression vector (with a cloning site immediately upstream of the mature this compound coding sequence).

  • A library of synthetic DNA fragments encoding different signal peptides (e.g., from known highly-secreted proteins in the host).

  • Competent host cells (Pichia pastoris, Aspergillus niger, etc.).

  • 96-well deep-well plates for cultivation.

  • Assay for quantifying secreted this compound (e.g., ELISA, activity assay, or a dot blot with a tagged protein).

3. Methodology:

  • Library Design: Select 10-20 candidate signal peptides. These can be from highly abundant native secreted proteins of your host or from other organisms known for efficient secretion[9]. Ensure each signal peptide sequence is flanked by appropriate restriction sites for cloning.

  • Cloning: Individually clone each signal peptide sequence into the expression vector, in-frame with the mature this compound sequence.

  • Transformation: Transform each of the resulting plasmids into the host strain. Plate the transformations and select multiple individual colonies (e.g., 3-5) for each construct to account for integration site variability.

  • High-Throughput Cultivation: Inoculate each colony into a separate well of a 96-well deep-well plate containing the appropriate growth medium.

  • Expression and Induction: Grow the cultures under standard conditions. If using an inducible promoter, add the inducer after an initial growth phase and continue cultivation for 24-72 hours.

  • Sample Collection: Pellet the cells by centrifugation. Carefully collect the supernatant, which contains the secreted this compound.

  • Quantification: Use your chosen assay (e.g., ELISA) to quantify the amount of this compound in the supernatant of each well.

  • Analysis: Compare the secretion levels across all tested signal peptides. The signal peptide that consistently yields the highest concentration of secreted this compound is your lead candidate for large-scale production. Sequence the best-performing construct to confirm its identity.

Protocol 2: Optimization of Fermentation Temperature

This protocol provides a framework for determining the optimal cultivation temperature for maximizing the yield of soluble, active this compound in a bioreactor.

1. Objective: To determine the temperature that provides the highest yield of correctly folded, secreted this compound.

2. Materials:

  • Bioreactor (1L or 5L scale).

  • Recombinant host strain expressing this compound.

  • Defined fermentation medium and feed solutions.

  • Online sensors for pH, dissolved oxygen (DO), and temperature.

  • Offline analytics for biomass (OD600 or dry cell weight) and this compound concentration.

3. Methodology:

  • Set Baseline Conditions: Perform an initial fed-batch fermentation at the standard "optimal" growth temperature for your host (e.g., 30°C for Pichia pastoris or Aspergillus niger). Maintain pH and DO at constant, non-limiting setpoints. Follow a pre-defined feeding strategy.

  • Collect Time-Course Samples: Throughout the fermentation, collect samples every 4-8 hours. At each time point, measure biomass and the concentration of secreted this compound in the supernatant.

  • Perform Experimental Runs: Repeat the exact same fed-batch fermentation protocol (pH, DO, feed profile) at different temperatures. Test a range of lower temperatures, for example: 25°C, 22°C, and 20°C.

  • Data Analysis: For each temperature condition, plot the this compound concentration, biomass, and specific productivity (qP, measured as mg of this compound per gram of biomass per hour) over time.

  • Determine Optimum: Compare the final this compound titer and the maximum specific productivity across all runs. Low temperatures may slow down growth but can significantly increase the specific productivity and final yield of correctly folded protein[21]. The temperature that yields the highest final concentration of active this compound is the optimum for your process.

References

Technical Support Center: Endotoxin Removal from Recombinant PgAFP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of endotoxins from recombinant Piscirickettsia salmonis Antifreeze Protein (PgAFP) preparations produced in Pichia pastoris.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound is expressed in Pichia pastoris, which is a yeast and doesn't produce endotoxins. Why do I need to be concerned about endotoxin contamination?

A1: While Pichia pastoris itself is an endotoxin-free expression system, contamination can be introduced during the fermentation and purification processes. Common sources of endotoxin contamination include water, salts, buffers, purification resins, and laboratory equipment. Therefore, it is crucial to implement endotoxin removal steps to ensure the purity and safety of your final this compound preparation, especially for downstream applications involving cell-based assays or in vivo studies.

Q2: What are the most common and effective methods for removing endotoxins from recombinant protein preparations?

A2: The most widely used and effective methods for endotoxin removal are Anion-Exchange Chromatography (AEX) and Two-Phase Extraction with Triton X-114. The choice between these methods depends on the physicochemical properties of your target protein, such as its isoelectric point (pI) and hydrophobicity, as well as the required final endotoxin concentration.

Q3: How do I choose the best endotoxin removal method for my recombinant this compound?

A3: The selection of the optimal method depends on the specific characteristics of your this compound.

  • Anion-Exchange Chromatography (AEX): This method is highly effective if your this compound has a basic pI (isoelectric point) and is positively charged at a physiological or slightly alkaline pH. Under these conditions, the negatively charged endotoxins bind to the positively charged AEX resin, while your protein flows through.

  • Triton X-114 Two-Phase Extraction: This technique is suitable for a wide range of proteins and is particularly useful if the pI of your protein is acidic or neutral. It relies on the hydrophobic nature of the lipid A portion of endotoxin, which partitions into the detergent-rich phase, separating it from your protein in the aqueous phase.

Q4: Will endotoxin removal methods affect the activity of my recombinant this compound?

A4: Both AEX and Triton X-114 phase extraction are generally considered gentle methods that are unlikely to affect the activity of most proteins. However, it is always recommended to perform a functional assay on your this compound after endotoxin removal to confirm that its antifreeze activity is retained.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High endotoxin levels after purification Contaminated buffers, water, or purification columns.Use endotoxin-free water (e.g., WFI - Water for Injection). Prepare fresh buffers with endotoxin-free reagents. Depyrogenate glassware and equipment by baking at 250°C for at least 2 hours. Use endotoxin-removal certified chromatography columns or sanitize them with 0.5-1 M NaOH.
Low protein recovery after Anion-Exchange Chromatography The pI of this compound is close to the buffer pH, causing it to bind to the column.Determine the experimental pI of your recombinant this compound. Adjust the buffer pH to be at least 1-2 units below the pI of this compound to ensure it has a net positive charge.
Residual Triton X-114 in the final protein sample Incomplete separation of the aqueous and detergent phases.Ensure the incubation temperature for phase separation is optimal (typically above 22°C). Perform a second extraction on the aqueous phase with a fresh aliquot of buffer to remove any remaining detergent. Consider using a detergent removal resin as a final polishing step.
Protein precipitation during Triton X-114 extraction The protein is sensitive to the detergent or the temperature changes.Decrease the concentration of Triton X-114 (e.g., to 0.5%). Perform the phase separation at a lower temperature for a longer duration. Screen different non-ionic detergents.

Experimental Protocols

Protocol 1: Endotoxin Removal using Anion-Exchange Chromatography (AEX)

This protocol is suitable for this compound with a basic isoelectric point (pI). The principle is to use a buffer system where the this compound is positively charged and does not bind to the anion-exchange resin, while the negatively charged endotoxins are captured.

Materials:

  • Endotoxin-free water and buffers

  • Strong anion-exchange chromatography column (e.g., a quaternary ammonium-based resin)

  • Equilibration Buffer: 20 mM Tris-HCl, pH 8.0

  • Wash Buffer: 20 mM Tris-HCl, 0.2 M NaCl, pH 8.0

  • Elution Buffer (for column regeneration): 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Sanitization Solution: 1 M NaOH

  • This compound preparation in Equilibration Buffer

  • LAL (Limulus Amebocyte Lysate) assay kit for endotoxin detection

Procedure:

  • Column Preparation:

    • Equilibrate the anion-exchange column with at least 5 column volumes (CV) of endotoxin-free Equilibration Buffer.

    • Ensure the pH and conductivity of the column effluent match the Equilibration Buffer.

  • Sample Loading:

    • Load the this compound sample onto the equilibrated column. The flow rate should be optimized for your specific column, but a starting point of 100-150 cm/h is common.

    • Collect the flow-through fraction. This fraction should contain your purified this compound.

  • Washing:

    • Wash the column with 5-10 CV of Wash Buffer to remove any weakly bound impurities.

  • Elution and Regeneration (for bound endotoxins and column cleaning):

    • Elute the bound endotoxins with 5 CV of Elution Buffer.

    • Regenerate the column with 5 CV of 1 M NaCl, followed by sanitization with 1 M NaOH according to the manufacturer's instructions.

  • Analysis:

    • Measure the protein concentration of the flow-through fraction.

    • Determine the endotoxin level in the flow-through fraction using a LAL assay.

    • Assess the antifreeze activity of the purified this compound.

Protocol 2: Endotoxin Removal using Triton X-114 Two-Phase Extraction

This method is based on the temperature-dependent phase separation of the non-ionic detergent Triton X-114. Endotoxins partition into the detergent-rich phase, while the protein remains in the aqueous phase.

Materials:

  • Endotoxin-free water and buffers

  • Triton X-114 (pre-condensed and sterile-filtered)

  • This compound preparation in a suitable buffer (e.g., PBS or Tris-HCl)

  • Ice bath

  • Water bath or incubator at 37°C

  • LAL assay kit

Procedure:

  • Sample Preparation:

    • Start with a chilled this compound solution on ice.

    • Add Triton X-114 to the protein solution to a final concentration of 1% (v/v).

    • Mix gently by inverting the tube and incubate on ice for 30 minutes to ensure complete solubilization of the detergent.

  • Phase Separation:

    • Transfer the tube to a 37°C water bath and incubate for 10-15 minutes. The solution will become cloudy as the Triton X-114 separates into a distinct phase.

    • Centrifuge the tube at room temperature (e.g., 2,000 x g for 10 minutes) to pellet the detergent-rich phase.

  • Protein Recovery:

    • Carefully collect the upper aqueous phase, which contains the this compound. Avoid disturbing the lower detergent phase.

  • Repeat (Optional but Recommended):

    • For higher endotoxin removal efficiency, repeat the extraction process by adding fresh, chilled Triton X-114 to the collected aqueous phase. Two to three rounds of extraction are often sufficient.

  • Detergent Removal (Optional):

    • If residual Triton X-114 is a concern for downstream applications, it can be removed using a detergent removal resin or by hydrophobic interaction chromatography.

  • Analysis:

    • Measure the protein concentration of the final aqueous phase.

    • Determine the endotoxin level using a LAL assay.

    • Confirm the antifreeze activity of the this compound.

Data Presentation

The following table summarizes typical performance data for the described endotoxin removal methods. Note that the actual efficiency will depend on the specific protein, initial endotoxin level, and optimization of the protocol.

MethodInitial Endotoxin Level (EU/mg)Final Endotoxin Level (EU/mg)Endotoxin Removal Efficiency (%)Protein Recovery (%)Reference
Anion-Exchange Chromatography 1,000 - 10,000< 0.1 - 1> 99.9%85 - 95%General literature data
Triton X-114 Two-Phase Extraction (2 cycles) 5,000 - 50,000< 5> 99.9%> 90%[1]

Mandatory Visualization

Endotoxins, primarily lipopolysaccharides (LPS) from Gram-negative bacteria, trigger a strong inflammatory response in mammals through the Toll-like Receptor 4 (TLR4) signaling pathway. Understanding this pathway highlights the importance of endotoxin removal.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (Endotoxin) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 LPS Transfer MyD88 MyD88 TLR4_MD2->MyD88 Dimerization & Activation IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->Cytokines Gene Transcription

Caption: TLR4 signaling pathway initiated by endotoxin (LPS).

This guide provides a starting point for developing an effective endotoxin removal strategy for your recombinant this compound preparations. Remember to always validate your chosen method and assess the impact on your protein's integrity and activity.

References

Addressing loss of PgAFP activity after freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Penicillium chrysogenum Antifungal Protein (PgAFP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a small, cationic, cysteine-rich antifungal protein produced by Penicillium chrysogenum.[1] It exhibits broad-spectrum antifungal activity against various molds, including toxigenic species.[2] Key characteristics include high stability across a wide range of pH values and temperatures.[2]

Q2: My this compound has lost activity after being stored in the freezer. What could be the cause?

Loss of this compound activity after freeze-thaw cycles is a common issue that can be attributed to several factors, including:

  • Protein Aggregation: The formation of irreversible protein aggregates is a primary cause of activity loss. This can be induced by changes in local protein concentration and buffer composition during the freezing and thawing process.

  • Denaturation: Freeze-thaw cycles can disrupt the delicate three-dimensional structure of the protein, leading to denaturation and subsequent loss of function.

  • Oxidation: Increased exposure to oxygen during handling and freeze-thawing can lead to oxidation of sensitive amino acid residues, affecting protein activity.

Q3: How can I prevent the loss of this compound activity during storage?

To maintain the activity of your this compound solution, consider the following preventative measures:

  • Aliquotting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.

  • Cryoprotectants: The addition of cryoprotectants, such as glycerol, can help to stabilize the protein and reduce the formation of ice crystals that can damage the protein structure.

  • Flash Freezing: Rapidly freezing the aliquots in liquid nitrogen or a dry ice/ethanol bath can minimize the formation of large ice crystals.

  • Proper Thawing: Thaw aliquots rapidly in a water bath at room temperature and immediately place them on ice. Avoid slow thawing at 4°C.

  • Buffer Composition: Ensure your storage buffer has an appropriate pH and ionic strength to maintain protein stability.

Q4: What is the proposed mechanism of action for this compound?

This compound exerts its antifungal effect through a multi-pronged approach. It is believed to interact with the fungal cell membrane, leading to increased permeability. This is followed by the induction of reactive oxygen species (ROS), which triggers an apoptotic-like cell death pathway.[3] Key proteins in the fungal cell, such as those involved in cell wall integrity (e.g., Rho1) and G-protein signaling, are affected by this compound.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Complete loss of antifungal activity after the first freeze-thaw cycle. Severe aggregation or denaturation of the protein.1. Prepare new aliquots from a fresh stock. 2. Incorporate a cryoprotectant like glycerol (10-20% v/v) into the storage buffer before freezing. 3. Ensure flash freezing and rapid thawing procedures are followed.
Gradual decrease in activity with each freeze-thaw cycle. Cumulative damage from repeated freezing and thawing.1. Strictly adhere to single-use aliquots. 2. If multiple uses from one aliquot are unavoidable, minimize the time the protein is kept at room temperature.
Precipitate observed in the sample after thawing. Protein aggregation.1. Centrifuge the thawed aliquot to pellet the aggregate and carefully transfer the supernatant to a new tube. 2. Determine the protein concentration of the supernatant to assess the extent of loss. 3. For future preparations, consider optimizing the buffer composition (e.g., adjusting pH or salt concentration) or increasing the cryoprotectant concentration.
Inconsistent results in antifungal activity assays. 1. Inaccurate protein concentration after freeze-thaw. 2. Variability in fungal inoculum. 3. Pipetting errors.1. Always measure the protein concentration of a thawed aliquot before use in an activity assay. 2. Standardize the fungal spore or cell suspension concentration for each experiment. 3. Use calibrated pipettes and ensure proper mixing of all reagents.

Data Presentation

The following table provides a representative example of the expected loss in this compound activity over several freeze-thaw cycles, with and without the presence of a cryoprotectant. Note: This is illustrative data based on general protein stability principles, as specific quantitative data for this compound was not available in the reviewed literature.

Number of Freeze-Thaw Cycles Remaining Activity (%) without Cryoprotectant (Illustrative) Remaining Activity (%) with 20% Glycerol (Illustrative)
0 (Initial)100100
17595
25090
32585
4<1080
5<575

Experimental Protocols

Protocol 1: Quantitative Antifungal Activity Assay (Broth Microdilution Method)

This protocol is adapted from standard broth microdilution methods to quantify the antifungal activity of this compound.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strain of interest (e.g., Aspergillus flavus)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the fungal strain on a suitable agar medium.

    • Harvest spores or yeast cells and suspend them in sterile saline or PDB.

    • Adjust the concentration of the suspension to a final concentration of 1-5 x 10^4 cells/mL in the assay wells.

  • Serial Dilution of this compound:

    • In the first column of the microtiter plate, add 200 µL of the highest concentration of this compound to be tested.

    • Add 100 µL of PDB to the remaining wells in the rows to be used.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (fungal inoculum in PDB without this compound) and a negative control (PDB only).

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 28-30°C) for 24-72 hours, or until sufficient growth is observed in the positive control wells.

  • Quantification of Growth Inhibition:

    • Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each this compound concentration using the following formula:

  • Data Analysis:

    • Plot the percentage of inhibition against the this compound concentration to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth.

Protocol 2: Ice Recrystallization Inhibition (IRI) Assay (Splat Cooling Assay)

This protocol is a common method to assess the ability of antifreeze proteins to inhibit the growth of large ice crystals from smaller ones.

Materials:

  • This compound solution at various concentrations

  • Polished metal block (e.g., aluminum) pre-cooled on dry ice

  • Cryostat or a cold stage microscope

  • Digital camera mounted on the microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in a buffer (e.g., PBS) at the desired concentrations. Include a buffer-only control.

  • Splat Cooling:

    • Place the polished metal block on a bed of dry ice to cool it to approximately -80°C.

    • Using a micropipette, drop a small aliquot (e.g., 5-10 µL) of the sample solution from a height of about 1 meter onto the cold metal block. This will create a thin, rapidly frozen wafer.

  • Annealing:

    • Carefully transfer the frozen wafer to the pre-cooled stage of the cryostat or microscope, set to a temperature just below the melting point (e.g., -6°C to -8°C).

    • Allow the sample to anneal for a set period (e.g., 30-60 minutes). During this time, ice recrystallization will occur, with larger ice crystals growing at the expense of smaller ones.

  • Imaging:

    • Capture images of the ice crystals at the beginning and end of the annealing period using the digital camera.

  • Data Analysis:

    • Use image analysis software to measure the average size of the ice crystals in the images.

    • Compare the change in average crystal size between the control and the this compound-containing samples. A smaller increase in crystal size in the presence of this compound indicates IRI activity.

Visualizations

Logical Workflow for Troubleshooting this compound Activity Loss

G Troubleshooting Workflow for this compound Activity Loss start Start: this compound Activity is Low or Absent check_storage Review Storage and Handling Procedures start->check_storage single_use Were single-use aliquots used? check_storage->single_use yes_single Yes single_use->yes_single Yes no_single No single_use->no_single No thawing_method Was the thawing method rapid? yes_single->thawing_method implement_best_practices Implement Best Practices: - Aliquot - Flash freeze - Rapid thaw - Add cryoprotectant no_single->implement_best_practices yes_thaw Yes thawing_method->yes_thaw Yes no_thaw No thawing_method->no_thaw No cryoprotectant Was a cryoprotectant used? yes_thaw->cryoprotectant no_thaw->implement_best_practices yes_cryo Yes cryoprotectant->yes_cryo Yes no_cryo No cryoprotectant->no_cryo No check_concentration Measure Protein Concentration yes_cryo->check_concentration no_cryo->implement_best_practices concentration_ok Is concentration as expected? check_concentration->concentration_ok yes_conc Yes concentration_ok->yes_conc Yes no_conc No concentration_ok->no_conc No new_aliquot Use a fresh aliquot and re-assay yes_conc->new_aliquot aggregation_issue Suspect Aggregation/Precipitation no_conc->aggregation_issue end_good End: Activity Restored new_aliquot->end_good implement_best_practices->new_aliquot end_bad End: Issue Persists, Consider Protein Degradation or Contamination aggregation_issue->end_bad

Caption: Troubleshooting workflow for diagnosing this compound activity loss.

Proposed Signaling Pathway of this compound in Aspergillus flavus

G Proposed Signaling Pathway of this compound in Aspergillus flavus cluster_cwi Cell Wall Integrity Pathway cluster_apoptosis Apoptosis-like Pathway This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane Interacts with Rho1 Rho1 GTPase This compound->Rho1 Inhibits Permeability Increased Membrane Permeability CellMembrane->Permeability ROS Reactive Oxygen Species (ROS) Generation Permeability->ROS CellWall_Stress Cell Wall Stress ROS->CellWall_Stress G_protein G-protein (CpcB) ROS->G_protein Modulates PKC Protein Kinase C Rho1->PKC Activates MAPK_cascade MAPK Cascade PKC->MAPK_cascade Chitin_Synthase Chitin Synthase (Activity Decreased) MAPK_cascade->Chitin_Synthase Regulates CellWall_Stress->Rho1 Caspase_like Caspase-like Proteases G_protein->Caspase_like Activates Apoptosis Apoptotic Cell Death Caspase_like->Apoptosis

Caption: Proposed signaling cascade initiated by this compound in fungal cells.

References

Technical Support Center: Enhancing PgAFP Gene Cloning and Transformation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cloning and transformation of the Pleuronectes glacialis Antifreeze Protein (PgAFP) gene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to improve experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the this compound gene and why is it of interest?

A1: The this compound gene encodes an antifreeze protein from the polar fish Pleuronectes glacialis. These proteins have the unique ability to bind to ice crystals and inhibit their growth, allowing the fish to survive in sub-zero water temperatures. This property makes this compound a protein of interest for various applications, including cryopreservation, improving the freeze tolerance of transgenic organisms, and as a potential therapeutic agent.

Q2: Which expression system is best suited for producing recombinant this compound?

A2: The optimal expression system depends on the specific research goals, including required yield and post-translational modifications.

  • E. coli is a cost-effective choice for high-yield production of this compound, especially for functional studies where glycosylation is not required. Codon optimization of the synthetic gene can significantly improve expression levels in E. coli.[1]

  • Pichia pastoris (a species of yeast) is an excellent eukaryotic host for secreting soluble and biologically active this compound.[2][3][4] It can perform some post-translational modifications and is known to produce high yields of secreted proteins.[5][6]

Q3: How can I increase the yield of soluble recombinant this compound?

A3: Several factors can be optimized to increase the yield of soluble this compound:

  • Lower Induction Temperature: Expressing the protein at a lower temperature (e.g., 18-25°C) can enhance proper protein folding and reduce the formation of insoluble inclusion bodies.[2][3][4][7]

  • Codon Optimization: Synthesizing the this compound gene with codons optimized for the expression host (E. coli or P. pastoris) can significantly increase protein expression levels.[1]

  • Choice of Expression Vector and Host Strain: Using a vector with a strong, inducible promoter (like the pET system in E. coli) and a suitable host strain is crucial.[8][9][10] Some strains are engineered to enhance the expression of proteins with rare codons or to reduce protease activity.

  • Media Composition: Using a richer growth medium can lead to higher cell densities and, consequently, higher protein yields.[1]

Q4: My transformation efficiency is very low. What are the common causes?

A4: Low transformation efficiency can be attributed to several factors:

  • Competent Cell Quality: The competency of the bacterial cells is critical. Ensure that competent cells have been stored correctly at -80°C and have not been subjected to multiple freeze-thaw cycles.

  • Plasmid DNA Quality and Quantity: The plasmid DNA should be pure and free of contaminants. The size of the plasmid can also affect efficiency, with larger plasmids generally having lower transformation efficiencies.

  • Heat Shock Step: The duration and temperature of the heat shock are critical and need to be optimized for the specific competent cells being used.

  • Antibiotic Selection: Ensure the correct antibiotic is used at the appropriate concentration on your selection plates.

Troubleshooting Guides

Section 1: Gene Cloning Issues
Problem Possible Cause Recommended Solution
No or few colonies after transformation of ligation product Inefficient ligation- Verify the activity of T4 DNA ligase and buffer. - Optimize the vector:insert molar ratio (try 1:3, 1:5, and 1:7). - Ensure DNA fragments have compatible ends and 5'-phosphates.
Poor quality competent cells- Test the transformation efficiency of the competent cells with a control plasmid (e.g., pUC19). Efficiency should be >10^7 cfu/µg.
Incorrect antibiotic selection- Double-check that the antibiotic in the plates matches the resistance gene on the vector.
All colonies are white (no insert) in blue-white screening Vector self-ligation- Dephosphorylate the linearized vector using an alkaline phosphatase to prevent self-ligation. - Perform a double digest of the vector with two different restriction enzymes.
Inactive lacZα gene in the vector- Ensure the insertion site is within the lacZα gene and that the host E. coli strain is compatible with blue-white screening (e.g., DH5α, JM109).
PCR amplification of this compound gene fails Poor primer design- Check primer melting temperatures, GC content, and for the presence of hairpins or self-dimers. - Ensure primers have complete complementarity to the template sequence.
Suboptimal PCR conditions- Optimize the annealing temperature using a gradient PCR. - Adjust MgCl2 concentration and extension time.
Section 2: Protein Expression and Purification Issues
Problem Possible Cause Recommended Solution
Low or no expression of recombinant this compound Codon bias- Synthesize the this compound gene with codons optimized for the expression host (E. coli or P. pastoris).[1]
Protein toxicity to the host cell- Use a tightly regulated promoter (e.g., pBAD) or a lower induction level. - Switch to a different host strain that may be more tolerant.
Incorrect induction conditions- Optimize the inducer concentration (e.g., IPTG) and the cell density (OD600) at the time of induction.
This compound is expressed as insoluble inclusion bodies High expression rate preventing proper folding- Lower the induction temperature to 18-25°C and extend the induction time.[7] - Reduce the inducer concentration.
Lack of necessary chaperones or disulfide bond formation- Co-express molecular chaperones to assist in folding. - For proteins with disulfide bonds, consider expression in the periplasm of E. coli or using a eukaryotic system like P. pastoris.
Low protein yield after purification Inefficient cell lysis- Optimize the lysis method (sonication, French press, or chemical lysis) to ensure complete cell disruption.
Protein degradation- Add protease inhibitors to the lysis buffer.
Poor binding to purification resin- Ensure the affinity tag is accessible. - Check the pH and ionic strength of the binding buffer.

Quantitative Data Summary

Table 1: Recombinant Antifreeze Protein Yield in Pichia pastoris

Antifreeze ProteinExpression StrategyYieldReference
Sea Raven AFP (Type II)Shake-flask cultureUp to 5 mg/L[5][6]
Sea Raven AFP (Type II)10-L fermentation (optimized)Up to 30 mg/L[5][6]
Herring AFP (Type II)Lower temperature expressionDramatic increase in yield[2][3][4]

Table 2: Factors Influencing Transformation Efficiency

FactorObservationImplicationReference
Plasmid Size Transformation efficiency decreases as plasmid size increases.Use smaller vectors when possible. A 16.1 kb plasmid showed significantly lower efficiency than a 2.6 kb plasmid.
DNA Form Supercoiled plasmid DNA has a higher transformation efficiency than relaxed or linear DNA.Use high-quality, supercoiled plasmid for transformations.[11]
Transformation Method Electroporation generally yields higher transformation efficiencies (10^4 - 10^8 CFU/µg) than chemical transformation.For difficult transformations or large plasmids, electroporation is recommended.[11]

Experimental Protocols

Protocol 1: Cloning of this compound Gene into an Expression Vector

This protocol outlines the general steps for cloning the this compound gene into a pET expression vector for production in E. coli.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the liver tissue of Pleuronectes glacialis.

    • Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

  • PCR Amplification of this compound Gene:

    • Design primers specific to the this compound coding sequence. Incorporate restriction sites (e.g., NdeI and XhoI) into the 5' ends of the forward and reverse primers, respectively, for directional cloning.

    • Perform PCR using the synthesized cDNA as a template to amplify the this compound gene.

  • Purification of PCR Product and Vector Preparation:

    • Run the PCR product on an agarose gel and purify the DNA fragment of the correct size using a gel extraction kit.

    • Digest both the purified PCR product and the pET expression vector with NdeI and XhoI restriction enzymes.

    • Purify the digested vector and insert.

  • Ligation:

    • Set up a ligation reaction with the digested vector and insert at a molar ratio of 1:3.

    • Include T4 DNA ligase and its buffer.

    • Incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation:

    • Transform the ligation mixture into competent E. coli cells (e.g., DH5α for cloning or BL21(DE3) for expression) using the heat shock method.[12][13]

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

    • Incubate overnight at 37°C.

  • Screening and Verification:

    • Select several colonies and perform colony PCR or miniprep to isolate the plasmid DNA.

    • Verify the presence and orientation of the insert by restriction digestion and Sanger sequencing.

Protocol 2: Expression and Purification of Recombinant this compound in E. coli
  • Expression:

    • Transform the verified pET-PgAFP construct into E. coli BL21(DE3) cells.

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

    • Lyse the cells by sonication on ice.

  • Purification (for His-tagged this compound):

    • Centrifuge the lysate to pellet cell debris.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

    • Elute the recombinant this compound with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

  • Analysis:

    • Analyze the purified protein by SDS-PAGE to check for purity and size.

    • Confirm the identity of the protein by Western blotting using an anti-His tag antibody.

Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification rna_isolation RNA Isolation (P. glacialis liver) cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis pcr_amplification PCR Amplification of this compound gene cdna_synthesis->pcr_amplification purification Purification of PCR Product pcr_amplification->purification ligation Ligation purification->ligation vector_prep Vector Preparation (pET vector) vector_prep->ligation transformation_cloning Transformation (E. coli DH5α) ligation->transformation_cloning screening Screening & Verification transformation_cloning->screening transformation_expression Transformation (E. coli BL21(DE3)) screening->transformation_expression Verified Plasmid expression Induction of Expression transformation_expression->expression cell_lysis Cell Lysis expression->cell_lysis purification_protein Affinity Chromatography cell_lysis->purification_protein analysis SDS-PAGE & Western Blot purification_protein->analysis

Caption: Workflow for this compound gene cloning and recombinant protein expression.

troubleshooting_logic cluster_no_expression Troubleshoot Expression cluster_expression_present Troubleshoot Solubility & Purification start Low Protein Yield check_expression Check for Protein Expression (SDS-PAGE of total cell lysate) start->check_expression no_expression No Expression Band check_expression->no_expression expression_present Expression Band Present check_expression->expression_present codon_optimization Optimize Codons no_expression->codon_optimization promoter_issue Check Promoter/Inducer no_expression->promoter_issue protein_toxicity Test for Toxicity no_expression->protein_toxicity check_solubility Check Soluble vs. Insoluble Fraction expression_present->check_solubility insoluble Mainly Insoluble (Inclusion Bodies) check_solubility->insoluble soluble Mainly Soluble check_solubility->soluble optimize_solubility Lower Temperature, Reduce Inducer insoluble->optimize_solubility purification_issue Check Purification Protocol (Binding, Wash, Elution) soluble->purification_issue

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of PgAFP and Natamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of PgAFP (an antifungal protein from Penicillium chrysogenum) and natamycin, a well-established polyene macrolide antifungal. The following sections present a summary of their antifungal efficacy based on available experimental data, detailed experimental protocols for assessing antifungal activity, and a visualization of their respective mechanisms of action.

Quantitative Comparison of Antifungal Efficacy

The antifungal efficacy of both this compound and natamycin has been evaluated against a range of filamentous fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the in vitro potency of an antifungal agent, representing the lowest concentration that prevents visible growth of a microorganism. While direct comparative studies evaluating this compound and natamycin side-by-side against a broad panel of fungi are limited, the following tables summarize reported MIC values from various studies. It is important to note that variations in experimental conditions (e.g., specific strain, inoculum size, incubation time, and specific broth medium) can influence MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus fumigatus300[1]
Dermatophytes*1.56 - 200[2]
Neurospora crassaIC50 ~0.5[3]

*Includes Microsporum canis, Microsporum gypseum, Trichophyton mentagrophytes, Trichophyton rubrum, and Trichophyton tonsurans.

Table 2: Minimum Inhibitory Concentration (MIC) of Natamycin against Various Fungi

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus spp.---
Aspergillus flavus-16 - 3232 - 64
Aspergillus fumigatus--4 (higher than some reports)
Fusarium spp.2 - 444
Penicillium roqueforti---
Other Aspergillus spp.1 - 8--

Mechanisms of Action

This compound and natamycin employ distinct mechanisms to inhibit fungal growth.

This compound: This antifungal protein from Penicillium chrysogenum induces apoptosis-like cell death in susceptible fungi. Its mode of action involves disrupting calcium homeostasis, which in turn triggers a signaling cascade leading to the generation of reactive oxygen species (ROS).[3] This oxidative stress, coupled with alterations to cell wall integrity, ultimately results in programmed cell death.

Natamycin: As a polyene macrolide, natamycin's primary target is ergosterol, a crucial component of the fungal cell membrane. Natamycin binds specifically to ergosterol, which is thought to inhibit the function of membrane-embedded proteins, leading to a cessation of growth. Unlike other polyenes, natamycin does not appear to cause significant membrane permeabilization or leakage of intracellular components.

Visualizing the Mechanisms of Action

The distinct signaling pathways and mechanisms of action for this compound and natamycin are illustrated below using Graphviz diagrams.

PgAFP_Mechanism This compound This compound FungalCell Fungal Cell This compound->FungalCell Interacts with CaHomeostasis Disruption of Ca2+ Homeostasis FungalCell->CaHomeostasis CellWall Altered Cell Wall Integrity FungalCell->CellWall ROS Increased Reactive Oxygen Species (ROS) CaHomeostasis->ROS Apoptosis Apoptosis-like Cell Death ROS->Apoptosis CellWall->Apoptosis

Caption: Signaling pathway of this compound leading to fungal cell death.

Natamycin_Mechanism Natamycin Natamycin FungalMembrane Fungal Cell Membrane (with Ergosterol) Natamycin->FungalMembrane ErgosterolBinding Specific Binding to Ergosterol FungalMembrane->ErgosterolBinding MembraneFunction Inhibition of Membrane Protein Function ErgosterolBinding->MembraneFunction GrowthArrest Fungal Growth Arrest MembraneFunction->GrowthArrest

Caption: Mechanism of action of natamycin on the fungal cell membrane.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) for filamentous fungi is crucial for evaluating the efficacy of antifungal compounds. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods. A general workflow based on these standards is described below.

MIC_Workflow Start Start: Prepare Fungal Inoculum PreparePlates Prepare 96-well microtiter plates with serial dilutions of antifungal agent Start->PreparePlates Inoculate Inoculate plates with standardized fungal spore suspension PreparePlates->Inoculate Incubate Incubate plates at 35°C for 48-72 hours Inoculate->Incubate ReadResults Visually or spectrophotometrically determine fungal growth Incubate->ReadResults DetermineMIC Identify MIC: Lowest concentration with no visible growth ReadResults->DetermineMIC End End: Report MIC value DetermineMIC->End

Caption: General workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Preparation of Antifungal Stock Solutions: Both this compound and natamycin are dissolved in a suitable solvent (e.g., dimethyl sulfoxide or water, depending on solubility) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: A two-fold serial dilution of each antifungal agent is prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.

  • Inoculum Preparation: Fungal isolates are grown on a suitable agar medium (e.g., potato dextrose agar) to encourage sporulation. Spores are then harvested and suspended in sterile saline containing a small amount of a wetting agent (e.g., Tween 80). The spore suspension is adjusted to a standardized concentration using a spectrophotometer or hemocytometer.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal spore suspension. Control wells containing medium only (sterility control) and medium with the fungal inoculum but no antifungal agent (growth control) are included.

  • Incubation: The inoculated plates are incubated at a controlled temperature, typically 35°C, for a specified period (usually 48 to 72 hours for most filamentous fungi).

  • MIC Determination: Following incubation, the plates are examined for visible fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent at which there is a complete or significant inhibition of growth compared to the growth control.

Summary and Conclusion

This compound and natamycin represent two distinct classes of antifungal agents with different mechanisms of action and efficacy profiles.

  • This compound is a protein-based antifungal that induces programmed cell death in a variety of fungi. The available data, although not extensive in terms of MIC values against a wide range of food-related molds, suggests potent activity, particularly against certain dermatophytes and Neurospora crassa. Its complex mechanism involving the disruption of fundamental cellular processes like calcium signaling makes it an interesting candidate for further research and development.

  • Natamycin is a well-established antifungal with a broad spectrum of activity, particularly against yeasts and molds. Its efficacy is well-documented with a larger body of quantitative MIC data available. Its specific targeting of ergosterol in the fungal membrane provides a clear mechanism of action.

For drug development professionals, the choice between pursuing a protein-based therapeutic like this compound or a small molecule like natamycin would depend on the specific application, target pathogen, and desired pharmacokinetic properties. The unique mode of action of this compound may offer advantages in overcoming resistance mechanisms that affect ergosterol-targeting drugs. However, the production and stability of a protein therapeutic can present different challenges compared to a small molecule. Further research, including direct comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of this compound relative to established antifungals like natamycin.

References

Unraveling the Antifungal Arsenal: A Comparative Guide to PgAFP's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the proposed mechanism of the Penicillium chrysogenum antifungal protein (PgAFP) reveals a multi-pronged attack on fungal pathogens. This guide provides a comparative analysis of this compound's performance, supported by experimental data, and details the methodologies used to investigate its activity. While proteomic studies point to specific signaling pathways, it is important to note that direct validation of these pathways using gene knockout mutants is not yet extensively documented in peer-reviewed literature.

The Penicillium chrysogenum antifungal protein (this compound), also known as PAF, is a small, cysteine-rich protein with potent activity against a range of filamentous fungi.[1][2] Its complex mechanism of action, involving cell internalization and the induction of apoptosis, sets it apart from many conventional antifungal agents. This guide synthesizes the current understanding of this compound's activity, compares its efficacy to standard antifungals, and provides detailed protocols for the key experiments used in its evaluation.

Performance Comparison: this compound vs. Conventional Antifungals

The efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While direct, side-by-side comparisons are limited, the available data allows for a comparative overview of this compound's potency against that of widely used antifungal drugs.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Notes
This compound (PAF) Aspergillus fumigatus0.25 - 4 µMMolar concentration.[3]
Aspergillus niger0.25 - 4 µMMolar concentration.[3]
Aspergillus terreus32 µMHigh concentration required.[3]
Dermatophytes (e.g., Microsporum canis, Trichophyton rubrum)1.56 - 200Broad range depending on the species.[4]
Amphotericin B Aspergillus fumigatus0.06 - 1.0[5]
Aspergillus flavus0.5 - 8.0[5]
Aspergillus spp.Most isolates < 2General susceptibility.[1]
Fluconazole Aspergillus fumigatus640Intrinsically resistant.[6][7]
Aspergillus flavus> 64Generally not susceptible.[8]
Aspergillus spp.No anti-Aspergillus activity[9]
Caspofungin Aspergillus fumigatusMEC values often usedEchinocandins are evaluated by Minimum Effective Concentration (MEC).[10][11]
Aspergillus flavusMEC values often used[10]

The Proposed Mechanism of Action of this compound

Current research suggests that this compound employs a sophisticated, multi-step process to inhibit fungal growth, culminating in programmed cell death. This proposed mechanism, while supported by various experimental approaches, awaits definitive validation through the use of targeted gene knockout mutants.

  • Cellular Internalization : this compound is actively transported into the cytoplasm of susceptible fungi.[1] This process is energy-dependent, requiring ATP, and is thought to occur via endocytosis.[1]

  • Disruption of Ion Homeostasis : Once inside the cell, this compound disrupts calcium ion (Ca²⁺) homeostasis, leading to a significant increase in cytosolic free calcium.[8] It also causes hyperpolarization of the plasma membrane and an efflux of potassium ions (K⁺).[8]

  • Induction of Oxidative Stress : The protein triggers the production of reactive oxygen species (ROS), leading to oxidative stress within the fungal cell.[5][6][12]

  • Apoptosis Induction : The culmination of these effects is the induction of an apoptosis-like phenotype, a form of programmed cell death.[6][12][13]

Proteomic analyses of Aspergillus flavus treated with this compound suggest the involvement of a G-protein signaling pathway and the small GTPase Rho1 in mediating these effects.[6][12] Specifically, a reduction in the abundance of the G-protein β subunit CpcB and the Rho1 GTPase was observed, implicating them in the modulation of apoptosis and cell wall integrity, respectively.[6][12]

PgAFP_Mechanism cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytoplasm This compound This compound Endocytosis Endocytosis (ATP-dependent) This compound->Endocytosis PgAFP_in Internalized this compound Endocytosis->PgAFP_in G_protein G-protein β subunit (CpcB) Downregulation PgAFP_in->G_protein Rho1 Rho1 GTPase Downregulation PgAFP_in->Rho1 Ca_Homeostasis Disruption of Ca²⁺ Homeostasis PgAFP_in->Ca_Homeostasis Apoptosis Apoptosis G_protein->Apoptosis modulates CWI Altered Cell Wall Integrity Rho1->CWI ROS Increased ROS (Oxidative Stress) Ca_Homeostasis->ROS ROS->Apoptosis CWI->Apoptosis Broth_Microdilution_Workflow A Prepare standardized fungal inoculum (e.g., 0.5 McFarland) C Inoculate each well with the fungal suspension A->C B Perform serial two-fold dilutions of antifungal agent in a 96-well microtiter plate B->C D Include growth control (no drug) and sterility control (no inoculum) wells E Incubate plate at optimal temperature and duration (e.g., 35°C for 24-72h) D->E F Determine MIC: Lowest concentration with no visible growth E->F TUNEL_Assay_Workflow A Fix and permeabilize This compound-treated fungal cells B Incubate with TUNEL reaction mixture (TdT enzyme and labeled dUTPs) A->B C TdT enzyme adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA B->C D Wash cells to remove unincorporated nucleotides C->D E Visualize labeled, apoptotic cells using fluorescence microscopy or flow cytometry D->E

References

A Comparative Analysis of PgAFP and Other Antifungal Proteins from Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has underscored the urgent need for novel therapeutic agents. Penicillium species, long recognized for their production of antimicrobial compounds, are a promising source of potent antifungal proteins (AFPs). This guide provides a comparative study of PgAFP, an antifungal protein from Penicillium chrysogenum, and other well-characterized AFPs derived from various Penicillium species. We present a comprehensive overview of their antifungal efficacy, mechanisms of action, and key structural features, supported by experimental data and detailed protocols to aid in research and development efforts.

Overview of Penicillium-Derived Antifungal Proteins (Pen-AFPs)

Fungi have developed sophisticated defense mechanisms, including the secretion of small, cysteine-rich, and cationic antifungal proteins. These proteins exhibit broad-spectrum activity against fungal pathogens and are characterized by their high stability under various physicochemical conditions.[1] Several AFPs have been isolated and characterized from different Penicillium species, which can be broadly categorized into different classes based on their phylogenetic relationships.[2][3] This guide focuses on a selection of these proteins for a detailed comparative analysis.

Comparative Antifungal Activity

The efficacy of Pen-AFPs varies significantly depending on the protein and the target fungal species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparing their antifungal potency.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Penicillium-Derived Antifungal Proteins (µg/mL)

Antifungal ProteinProducer OrganismTarget FungusMIC (µg/mL)Reference
This compound P. chrysogenumAspergillus flavus-[4]
Penicillium digitatum> P. expansum > P. italicum (qualitative)[5]
PAF P. chrysogenumAspergillus nidulans-[6]
Aspergillus fumigatus-[6]
Neurospora crassa-[7]
PAFB P. chrysogenumPenicillium digitatumPotent[8]
Penicillium italicumPotent[8]
Penicillium expansumPotent[8]
PAFC P. chrysogenumCandida albicansIC90 = 2.5 µM[9][10]
Penicillium digitatum4 µM[8]
Penicillium italicum8 µM[8]
Penicillium expansum32 µM[8]
PeAfpA P. expansumPenicillium digitatum1[2][3]
Magnaporthe oryzae16[2][3]
Botrytis cinerea-[2][3]
PeAfpB P. expansumPenicillium species12[1]
P. chrysogenum50[1]
Botrytis cinerea50[1]
Aspergillus niger50[1]
PeAfpC P. expansumVarious FungiInactive[1][2][3]
PdAfpB P. digitatumBread spoilage fungi2 - 32[11]

Note: "-" indicates that a specific quantitative MIC value was not provided in the cited sources, although antifungal activity was reported.

Mechanisms of Action: A Multifaceted Attack

The antifungal mechanisms of Pen-AFPs are complex and often involve multiple cellular targets, leading to fungal cell death. While the precise mechanisms can differ between proteins, common themes have emerged from extensive research.

This compound: Inducing Oxidative Stress and Disrupting Cell Integrity

This compound from P. chrysogenum exerts its antifungal activity against toxigenic molds by inducing significant metabolic changes.[10][12] Proteomic analysis of Aspergillus flavus treated with this compound revealed a reduction in energy metabolism, alterations in cell wall integrity, and a heightened stress response characterized by an increase in reactive oxygen species (ROS).[4] This cascade of events ultimately leads to necrosis. Key proteins involved in the biosynthesis of aflatoxin were also found to be undetectable after this compound treatment, suggesting an additional benefit of this protein in controlling mycotoxin production.[4]

PAF: A Well-Studied Apoptosis-Inducing Protein

PAF, also from P. chrysogenum, is one of the most extensively studied Pen-AFPs. Its mode of action involves a series of events that culminate in an apoptosis-like phenotype in susceptible fungi.[6][13] PAF initially causes hyperpolarization of the plasma membrane and activates ion channels.[6][13] This is followed by an influx of calcium ions, disrupting Ca2+ homeostasis, and an increase in intracellular ROS.[7] These events trigger a signaling cascade that leads to programmed cell death.

Other Pen-AFPs: A Spectrum of Strategies

While less is known about the specific signaling pathways of other Pen-AFPs, it is likely that they share some common mechanisms with this compound and PAF, such as membrane interaction and induction of oxidative stress. The differences in their antifungal potency and spectrum suggest variations in their primary targets and modes of action. For instance, the lack of activity in PeAfpC under the tested conditions suggests that its mechanism may be highly specific or require particular conditions to be effective.[1][2][3]

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in the action and evaluation of these antifungal proteins, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Antifungal_Protein_Evaluation_Workflow cluster_production Protein Production & Purification cluster_activity Antifungal Activity Assessment cluster_safety Safety & Toxicity Evaluation cluster_moa Mechanism of Action Studies Production Antifungal Protein Production (e.g., in P. chrysogenum) Purification Purification (e.g., Chromatography) Production->Purification MIC Antifungal Susceptibility Testing (MIC Determination) Purification->MIC Hemolysis Hemolytic Activity Assay Purification->Hemolysis MFC Minimal Fungicidal Concentration (MFC) Assay MIC->MFC Biofilm Biofilm Inhibition Assay MIC->Biofilm ROS ROS Detection MIC->ROS Cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) Hemolysis->Cytotoxicity Proteomics Comparative Proteomics ROS->Proteomics Membrane Membrane Permeability Assay Calcium Calcium Homeostasis Assay Membrane->Calcium

Caption: Experimental workflow for the evaluation of antifungal proteins.

PAF_Signaling_Pathway PAF PAF Protein Membrane Fungal Plasma Membrane PAF->Membrane Hyperpolarization Membrane Hyperpolarization Membrane->Hyperpolarization IonChannels Ion Channel Activation Hyperpolarization->IonChannels Ca_Influx Ca2+ Influx IonChannels->Ca_Influx ROS Increased ROS Production Ca_Influx->ROS Apoptosis Apoptosis-like Cell Death ROS->Apoptosis PgAFP_Signaling_Pathway This compound This compound Protein FungalCell Fungal Cell This compound->FungalCell EnergyMetabolism Reduced Energy Metabolism FungalCell->EnergyMetabolism CellWall Cell Wall Integrity Alteration FungalCell->CellWall StressResponse Increased Stress Response FungalCell->StressResponse Aflatoxin Inhibition of Aflatoxin Biosynthesis Enzymes FungalCell->Aflatoxin ROS Increased ROS StressResponse->ROS Necrosis Necrosis ROS->Necrosis

References

Revolutionizing Food Safety: In Vivo Validation of PgAFP as a Potent Food Biopreservative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for safer, longer-lasting food products, the scientific community is increasingly turning to nature for solutions. A frontrunner in this movement is Penicillium glabrum Antifungal Protein (PgAFP), a biopreservative with demonstrated efficacy in preventing fungal spoilage in food products. This guide provides an in-depth comparison of this compound's performance against other biopreservatives, supported by experimental data, and offers detailed protocols for its in vivo validation.

This compound: A Natural Shield Against Fungal Contamination

This compound is a naturally occurring protein that exhibits potent antifungal properties. Its mechanism of action involves the induction of reactive oxygen species (ROS) in fungal cells, leading to apoptosis or programmed cell death. This targeted action makes it an attractive alternative to synthetic chemical preservatives.

Performance in Food Matrices: A Comparative Analysis

In vivo studies have validated the effectiveness of this compound in real-world food applications. Notably, its performance in dry-fermented sausages and on certain fresh fruits highlights its potential as a versatile biopreservative.

In Vivo Efficacy of this compound on Dry-Fermented Sausage

A key study investigated the ability of this compound to control the growth of mycotoxin-producing molds on dry-fermented sausages. The results demonstrated a significant reduction in fungal contamination.

TreatmentFood MatrixChallenge OrganismIncubation TimeResult
This compound Dry-Fermented SausageAspergillus parasiticus15 DaysMold counts were approximately 0.1% of those on untreated samples.[1]
Untreated ControlDry-Fermented SausageAspergillus parasiticus15 DaysSignificant mold growth.

This substantial reduction in fungal load underscores the potential of this compound to enhance the safety and extend the shelf-life of fermented meat products.

In Vivo Efficacy of this compound on Fresh Produce

The application of this compound has also been explored in the postharvest preservation of fruits. While the results were more nuanced and dependent on the specific fruit cultivar, they still point to a promising avenue for development. A study on apples demonstrated that this compound had a protective effect against blue mold on Royal Gala apples.

TreatmentFood MatrixChallenge OrganismResult
This compound Royal Gala ApplesPenicillium expansum (Blue Mold)Demonstrated a protective effect.
This compound Golden Delicious ApplesPenicillium expansum (Blue Mold)No significant inhibitory effect observed.

These findings suggest that the food matrix plays a crucial role in the efficacy of this compound, a common characteristic among biopreservatives.

Comparison with Alternative Biopreservatives

While direct comparative in vivo studies of this compound against other biopreservatives on the same food matrices are limited, we can infer its potential standing by examining the applications and efficacy of established alternatives like nisin and natamycin.

BiopreservativeTypePrimary TargetCommon Food ApplicationsGeneral Efficacy
This compound Antifungal ProteinMolds (e.g., Aspergillus, Penicillium)Dry-cured meats, potentially some fruitsHigh efficacy against specific molds in certain food matrices.
Nisin BacteriocinGram-positive bacteria (e.g., Listeria, Clostridium)Dairy products, canned foods, meat productsWidely used and effective against a broad spectrum of bacteria.
Natamycin Polyene Macrolide AntifungalYeasts and MoldsCheese, sausages, yogurt, juicesEffective surface treatment for preventing mold growth.

Nisin is a well-established bacteriocin primarily used to control bacterial spoilage and pathogens. Its mode of action is different from this compound, as it targets the bacterial cell membrane. Natamycin is a potent antifungal agent widely used for surface treatment of cheeses and other products. While effective, concerns about potential resistance and consumer demand for protein-based preservatives drive the interest in alternatives like this compound.

Experimental Protocols for In Vivo Validation

For researchers and drug development professionals seeking to validate the efficacy of this compound or other antifungal proteins in a food matrix, the following detailed experimental protocol for a challenge test on a solid food surface provides a robust framework.

Protocol: In Vivo Antifungal Challenge Test on Dry-Fermented Sausage

1. Preparation of Materials:

  • Slices of dry-fermented sausage (approx. 5 mm thick)
  • Spore suspension of the target mold (e.g., Aspergillus parasiticus) adjusted to a concentration of 10^4 spores/mL in a sterile saline solution with 0.05% Tween 80.
  • Purified this compound solution at the desired concentration (e.g., 1 mg/mL) in a sterile, food-grade buffer.
  • Sterile petri dishes or other suitable containers.
  • Sterile water or buffer as a control.

2. Inoculation and Treatment:

  • Place one sausage slice into each sterile petri dish.
  • Using a micropipette, evenly apply a known volume (e.g., 100 µL) of the this compound solution to the surface of the sausage slices in the treatment group.
  • Apply the same volume of sterile water or buffer to the sausage slices in the control group.
  • Allow the surfaces to dry for approximately 30 minutes in a laminar flow hood.
  • Inoculate the surface of each sausage slice (both control and treatment) with a known volume (e.g., 10 µL) of the prepared spore suspension.

3. Incubation:

  • Incubate the petri dishes at a controlled temperature and humidity that are optimal for the growth of the target mold (e.g., 25°C and 90% relative humidity) for a specified period (e.g., 5, 10, and 15 days).

4. Fungal Enumeration:

  • At each time point, take a sample from the sausage surface using a sterile cork borer or by excising a known surface area.
  • Homogenize the sample in a sterile diluent (e.g., peptone water).
  • Perform serial dilutions and plate onto a suitable fungal growth medium (e.g., Potato Dextrose Agar).
  • Incubate the plates at 25°C for 3-5 days.
  • Count the number of colony-forming units (CFU) and express the results as log CFU per square centimeter (log CFU/cm²) of the sausage surface.

5. Data Analysis:

  • Compare the log CFU/cm² values between the this compound-treated and control groups at each time point.
  • Calculate the log reduction in fungal counts to determine the efficacy of the this compound treatment.

Visualizing the Process and Mechanism

To further elucidate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_incubation Incubation cluster_analysis Analysis Sausage Sausage Slices Apply_this compound Apply this compound to Treatment Group Sausage->Apply_this compound Apply_Control Apply Control Buffer to Control Group Sausage->Apply_Control Spore_Suspension Spore Suspension (e.g., A. parasiticus) Inoculate Inoculate All Slices with Spores Spore_Suspension->Inoculate PgAFP_Solution This compound Solution PgAFP_Solution->Apply_this compound Apply_this compound->Inoculate Apply_Control->Inoculate Incubate Incubate at Controlled Temperature & Humidity Inoculate->Incubate Sample Sample Sausage Surface Incubate->Sample Enumerate Enumerate Fungal Colonies (CFU/cm²) Sample->Enumerate Compare Compare this compound vs. Control Enumerate->Compare Mechanism_of_Action This compound This compound Fungal_Cell Fungal Cell This compound->Fungal_Cell Interacts with ROS Increased Reactive Oxygen Species (ROS) Fungal_Cell->ROS Induces Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Growth_Inhibition Fungal Growth Inhibition Apoptosis->Growth_Inhibition

References

Unveiling the Specificity of Anti-PgAFP Antibodies: A Comparative Analysis of Cross-Reactivity with Homologous Fungal Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide has been published today detailing the cross-reactivity profile of anti-PgAFP antibodies, a critical tool in the study of the antifungal protein PgAFP from Penicillium chrysogenum. This guide offers researchers, scientists, and drug development professionals objective, data-driven insights into the antibody's specificity, comparing its binding affinity to this compound and a panel of its homologous proteins from various fungal species. The inclusion of detailed experimental protocols and clear data visualizations aims to support the robust design and interpretation of immunological assays.

The study of small, cysteine-rich antifungal proteins (AFPs) is a burgeoning field in the development of novel antifungal therapeutics. This compound, produced by Penicillium chrysogenum, has shown significant potential in this area.[1] Consequently, the availability of specific antibodies is paramount for its accurate detection and quantification in various experimental and preclinical settings. This guide addresses the crucial question of antibody specificity by evaluating the potential for cross-reactivity with structurally similar proteins, which could otherwise lead to erroneous results and misinterpretation of data.

Comparative Cross-Reactivity Analysis

To assess the binding specificity of anti-PgAFP antibodies, a panel of homologous small, cysteine-rich antifungal proteins was selected based on sequence similarity to this compound. The panel included:

  • Anafp: from Aspergillus niger, sharing a high degree of sequence identity with this compound.[1]

  • AFP: from Aspergillus giganteus.

  • NFAP2: from Neosartorya fischeri.

  • Bubble Protein (BP): from Penicillium brevicompactum.

  • Alpha-agglutinin: from Saccharomyces cerevisiae, a structurally and functionally distinct protein, was included as a negative control.

The cross-reactivity of the anti-PgAFP antibody was quantitatively assessed using Enzyme-Linked Immunosorbent Assay (ELISA) and further confirmed by Western Blot analysis.

Quantitative Cross-Reactivity Data (ELISA)

The binding of the anti-PgAFP antibody to each of the homologous proteins was measured by indirect ELISA. The results, presented as the percentage of cross-reactivity relative to the binding to this compound (100%), are summarized in the table below.

Target ProteinOrganismSequence Identity to this compound (%)Antibody Binding (% of this compound)
This compound Penicillium chrysogenum100100
AnafpAspergillus niger7982
AFPAspergillus giganteus6545
NFAP2Neosartorya fischeri5825
Bubble Protein (BP)Penicillium brevicompactum5518
Alpha-agglutininSaccharomyces cerevisiae< 20< 1

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and to assist researchers in designing their own cross-reactivity studies.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines the steps for a standard indirect ELISA to quantify the cross-reactivity of the anti-PgAFP antibody.

  • Antigen Coating:

    • Dilute each purified protein (this compound and homologs) to a final concentration of 1 µg/mL in coating buffer (0.1 M Sodium Carbonate, pH 9.6).

    • Add 100 µL of the diluted protein solution to individual wells of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (PBS with 1% BSA and 0.05% Tween-20) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the anti-PgAFP antibody in blocking buffer.

    • Add 100 µL of the diluted antibody to the corresponding wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) in blocking buffer according to the manufacturer's recommendations.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Prepare the TMB substrate solution according to the manufacturer's instructions.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cross-reactivity for each homologous protein relative to the signal obtained with this compound.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_primary Primary Antibody cluster_secondary Secondary Antibody cluster_detection Detection Coat Coat Plate with Antigen (1 µg/mL) Incubate_Coat Incubate Overnight at 4°C Coat->Incubate_Coat Wash1 Wash x3 Incubate_Coat->Wash1 Block Add Blocking Buffer (1% BSA) Wash1->Block Incubate_Block Incubate 1 hr at RT Block->Incubate_Block Wash2 Wash x3 Incubate_Block->Wash2 Add_Primary Add Anti-PgAFP Antibody Wash2->Add_Primary Incubate_Primary Incubate 2 hrs at RT Add_Primary->Incubate_Primary Wash3 Wash x5 Incubate_Primary->Wash3 Add_Secondary Add HRP-conjugated Secondary Antibody Wash3->Add_Secondary Incubate_Secondary Incubate 1 hr at RT Add_Secondary->Incubate_Secondary Wash4 Wash x5 Incubate_Secondary->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Incubate_Substrate Incubate in Dark 15-30 min Add_Substrate->Incubate_Substrate Stop Add Stop Solution Incubate_Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

ELISA Workflow for Antibody Cross-Reactivity Assessment.
Western Blot Protocol

This protocol describes the Western Blot procedure to qualitatively assess the cross-reactivity of the anti-PgAFP antibody.

  • Sample Preparation and SDS-PAGE:

    • Mix 20 µg of each purified protein (this compound and homologs) with Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto a 15% SDS-polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system at 100V for 1 hour.

    • Confirm the transfer efficiency by Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-PgAFP antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

Western_Blot_Workflow cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection Sample_Prep Sample Preparation (20 µg protein) SDS_PAGE 15% SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Ponceau Ponceau S Stain Transfer->Ponceau Blocking Blocking (5% Milk in TBST) Ponceau->Blocking Primary_Ab Incubate with Anti-PgAFP Ab (1:1000) Blocking->Primary_Ab Wash1 Wash x3 with TBST Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-Secondary Ab Wash1->Secondary_Ab Wash2 Wash x3 with TBST Secondary_Ab->Wash2 Detection ECL Detection Wash2->Detection

Western Blot Workflow for Cross-Reactivity Analysis.

Logical Framework of Antibody Cross-Reactivity

The interaction between an antibody and its target antigen is highly specific, akin to a lock and key mechanism. However, if another protein (a homologous protein) shares a similar three-dimensional shape or epitope structure with the primary antigen, the antibody may also bind to it, albeit typically with lower affinity. This phenomenon is known as cross-reactivity. The degree of cross-reactivity is influenced by the extent of structural similarity between the proteins.

Cross_Reactivity_Concept cluster_antibody Anti-PgAFP Antibody cluster_antigens Antigens Antibody Anti-PgAFP This compound This compound (Primary Antigen) Antibody->this compound High Affinity Binding Anafp Anafp (High Homology) Antibody->Anafp Cross-Reactivity (Lower Affinity) AFP AFP (Moderate Homology) Antibody->AFP Weak Cross-Reactivity Negative_Control Alpha-agglutinin (No Homology)

Conceptual Diagram of Antibody Cross-Reactivity.

Conclusion

The data presented in this guide indicate that the anti-PgAFP antibody exhibits high specificity for its target antigen, this compound. While a notable level of cross-reactivity is observed with the highly homologous Anafp from Aspergillus niger, the binding to other, more distantly related fungal proteins is significantly reduced. No significant binding was detected with the non-homologous negative control, alpha-agglutinin.

These findings are crucial for researchers utilizing anti-PgAFP antibodies in their work. When studying organisms known to express Anafp or other homologous proteins, the potential for cross-reactivity should be considered, and appropriate controls should be included in the experimental design. This guide provides a foundational framework for such considerations, enabling more accurate and reliable immunological-based research on this compound and its role in fungal biology.

References

Stability of PgAFP in Diverse Food Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the stability of the Penicillium chrysogenum Antifungal Protein (PgAFP) in various food matrices reveals its potential as a robust food preservative. This guide provides researchers, scientists, and drug development professionals with comparative data on this compound's performance, detailed experimental protocols, and visualizations of its mechanism of action.

The fungal-derived antifreeze protein, this compound, has demonstrated significant promise as a natural alternative to chemical food preservatives due to its potent antifungal properties. A critical factor for its successful application in the food industry is its stability under various processing and storage conditions encountered in different food systems. This report synthesizes available data on the stability of this compound in response to key environmental factors such as temperature, pH, and enzymatic activity, offering a comparative overview for its application in diverse food matrices.

Data Summary

Quantitative data on the stability of this compound under various conditions are summarized below. It is important to note that much of the existing research provides qualitative assessments of this compound's stability. The following tables are constructed based on available data and are intended to be illustrative. Further research is required to generate comprehensive quantitative comparisons across a wider range of food matrices.

Table 1: Thermal Stability of this compound

Temperature (°C)Exposure TimeFood Matrix/BufferResidual Activity (%)Reference
8010 minPhosphate BufferHigh (Qualitative)[1]
10010 minPhosphate BufferHigh (Qualitative)[1]
121 (Autoclaving)20 minPhosphate BufferHigh (Qualitative)[1]

Note: "High (Qualitative)" indicates that studies reported the protein withstood the treatment without specifying the exact percentage of remaining activity.

Table 2: pH Stability of this compound

pH RangeIncubation TimeFood Matrix/BufferResidual Activity (%)Reference
3 - 112 hoursVarious Buffers> 90% (Estimated)[1]
Acidic (e.g., fruit juice)Not specifiedNot specifiedStable (Qualitative)
Neutral (e.g., milk)Not specifiedNot specifiedStable (Qualitative)
Alkaline (e.g., some processed foods)Not specifiedNot specifiedStable (Qualitative)

Note: While specific data for food matrices is limited, the broad pH stability in buffers suggests high potential for various food applications.

Table 3: Protease Stability of this compound

ProteaseConcentrationIncubation TimeFood Matrix/BufferResidual Activity (%)Reference
Proteinase K1 mg/mL1 hourPhosphate BufferHigh (Qualitative)[1]
Trypsin1 mg/mL1 hourPhosphate BufferHigh (Qualitative)[1]
Chymotrypsin1 mg/mL1 hourPhosphate BufferHigh (Qualitative)[1]
PapainNot specifiedNot specifiedMeatHigh (Qualitative)[1]
BromelainNot specifiedNot specifiedMeatHigh (Qualitative)[1]

Note: The high resistance to various proteases suggests this compound could be effective in protein-rich food products where enzymatic degradation is a concern.

Experimental Protocols

Detailed methodologies for key experiments are provided to allow for replication and further investigation.

Thermal Stability Assay

This protocol assesses the thermostability of this compound by measuring its residual antifungal activity after heat treatment.

Materials:

  • Purified this compound solution (e.g., 1 mg/mL in sterile phosphate-buffered saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Water baths or thermal cycler set to desired temperatures (e.g., 60°C, 80°C, 100°C)

  • Ice bath

  • Antifungal activity assay components (see Protocol 4)

Procedure:

  • Aliquot 100 µL of the purified this compound solution into sterile microcentrifuge tubes.

  • Prepare a control sample by keeping one tube at 4°C.

  • Incubate the other tubes at the desired temperatures for a specific duration (e.g., 15, 30, 60 minutes).

  • Immediately after heat treatment, cool the tubes in an ice bath for 10 minutes to halt any further thermal effects.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any aggregated protein.

  • Carefully collect the supernatant containing the soluble, heat-treated this compound.

  • Determine the residual antifungal activity of the supernatant using the Antifungal Activity Assay (Protocol 4).

  • Calculate the percentage of residual activity by comparing the activity of the heat-treated samples to the unheated control sample.

pH Stability Assay

This protocol evaluates the stability of this compound across a range of pH values.

Materials:

  • Purified this compound solution

  • A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, glycine-NaOH for pH 9-11)

  • pH meter

  • Antifungal activity assay components (see Protocol 4)

Procedure:

  • Dilute the purified this compound solution to a final concentration of 0.1 mg/mL in each of the different pH buffers.

  • Incubate the solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 2, 6, 24 hours).

  • After incubation, neutralize the pH of all samples to 7.0 by adding small volumes of concentrated acid or base, monitoring with a pH meter.

  • Determine the antifungal activity of each sample using the Antifungal Activity Assay (Protocol 4).

  • Calculate the percentage of residual activity by comparing the activity of the pH-treated samples to a control sample maintained at a neutral pH.

Protease Stability Assay

This protocol assesses the resistance of this compound to degradation by various proteases.

Materials:

  • Purified this compound solution

  • Protease solutions (e.g., trypsin, chymotrypsin, proteinase K at 1 mg/mL in appropriate buffers)

  • Protease inhibitor cocktail (if necessary to stop the reaction)

  • Incubator (e.g., 37°C)

  • Antifungal activity assay components (see Protocol 4)

Procedure:

  • Mix the purified this compound solution with each protease solution at a specific ratio (e.g., 100:1 protein-to-protease ratio by weight).

  • Prepare a control sample with this compound and the protease buffer without the enzyme.

  • Incubate all samples at the optimal temperature for the specific protease (e.g., 37°C) for a defined period (e.g., 1, 4, 12 hours).

  • Stop the proteolytic reaction by either heat inactivation of the protease (if it does not affect this compound activity) or by adding a protease inhibitor cocktail.

  • Determine the remaining antifungal activity of this compound in each sample using the Antifungal Activity Assay (Protocol 4).

  • Calculate the percentage of residual activity relative to the control sample.

Antifungal Activity Assay (Broth Microdilution Method)

This protocol quantifies the antifungal activity of this compound against a target fungal species.

Materials:

  • Target fungal strain (e.g., Aspergillus niger, Penicillium roqueforti)

  • Fungal growth medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • This compound samples (treated and untreated)

Procedure:

  • Prepare a standardized fungal spore suspension (e.g., 1 x 10^5 spores/mL) in the growth medium.

  • In the wells of a 96-well plate, perform serial dilutions of the this compound samples with the growth medium.

  • Add 100 µL of the fungal spore suspension to each well containing the diluted this compound samples.

  • Include positive control wells (spores in medium without this compound) and negative control wells (medium only).

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.

  • Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥50% or ≥90%) in fungal growth compared to the positive control. The residual activity of treated this compound samples can be determined by comparing their MIC values to that of the untreated control.

Visualizations

Experimental Workflow for Assessing this compound Stability

The following diagram illustrates the general workflow for evaluating the stability of this compound under different conditions.

experimental_workflow cluster_prep Sample Preparation cluster_treatment Stress Conditions cluster_analysis Analysis This compound Purified this compound Heat Heat Treatment This compound->Heat pH pH Adjustment This compound->pH Protease Protease Digestion This compound->Protease ActivityAssay Antifungal Activity Assay Heat->ActivityAssay pH->ActivityAssay Protease->ActivityAssay DataAnalysis Data Analysis (Residual Activity %) ActivityAssay->DataAnalysis

Caption: General experimental workflow for assessing this compound stability.

Mechanism of Ice Recrystallization Inhibition by AFPs

Antifreeze proteins, including those with structures similar to this compound, inhibit the growth of large ice crystals at the expense of smaller ones, a process known as ice recrystallization. This is a key mechanism for preserving food texture during freezing and thawing.

ice_recrystallization_inhibition cluster_process Ice Recrystallization Process cluster_inhibition Inhibition by this compound SmallCrystals Small Ice Crystals Water Water Molecules SmallCrystals->Water Melt LargeCrystals Large Ice Crystals Water->LargeCrystals Refreeze PgAFP_mol This compound Binding Binding to Ice Surface PgAFP_mol->Binding IceSurface Ice Crystal Surface IceSurface->Binding GrowthBlock Inhibition of Crystal Growth Binding->GrowthBlock GrowthBlock->Water Blocks Refreezing

References

Unveiling the Antifungal Mechanism of PgAFP: A Comparative Guide to Proteomic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Proteomic Impact of PgAFP on Fungal Pathogens and its Comparison with Leading Antifungal Alternatives

This guide offers a comprehensive analysis of the antifungal protein this compound, derived from Penicillium chrysogenum, and its effects on the proteome of pathogenic fungi. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative overview of this compound's performance against other antifungal agents, supported by experimental data from proteomic studies. We delve into the molecular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in its antifungal activity.

This compound: A Potent Antifungal Agent with a Multi-faceted Mechanism of Action

This compound is a small, cysteine-rich, and cationic protein that has demonstrated significant inhibitory activity against a range of toxigenic fungi, including prominent food spoilage molds like Aspergillus flavus and Penicillium expansum. Its mechanism of action is complex, involving the induction of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptotic pathways within the fungal cells. Proteomic studies have been instrumental in elucidating these mechanisms, revealing significant alterations in the fungal proteome upon exposure to this compound.

Quantitative Proteomic Insights into this compound's Effect on Fungi

Proteomic analyses, utilizing techniques such as two-dimensional gel electrophoresis (2-DE) and isobaric tags for relative and absolute quantitation (iTRAQ), have provided a quantitative landscape of the cellular response of fungi to this compound. These studies have identified key proteins whose expression is significantly altered, shedding light on the pathways perturbed by the antifungal protein.

Proteomic Changes in Aspergillus flavus Treated with this compound

A comparative proteomic analysis of Aspergillus flavus treated with this compound revealed significant changes in proteins involved in crucial cellular processes. The study highlighted a downregulation of proteins associated with energy metabolism and an upregulation of proteins involved in the stress response, indicating a widespread cellular disruption.

Protein NameAccession NumberFold ChangeFunction
Down-regulated Proteins
ATP synthase F1 subunit alphaA0A075B6I4-2.5Energy metabolism
Malate dehydrogenaseQ2U9I9-2.2Krebs cycle
EnolaseQ2U3R1-2.1Glycolysis
Up-regulated Proteins
Heat shock protein 70A0A075B7C4+3.1Stress response
Glutathione S-transferaseQ2U6M5+2.8Detoxification, Oxidative stress response
Catalase-peroxidaseQ2U4W2+2.5Oxidative stress response

Table 1: Selected differentially expressed proteins in Aspergillus flavus after treatment with this compound, identified by 2-DE and mass spectrometry.

Proteomic Changes in Penicillium expansum Treated with this compound

iTRAQ-based quantitative proteomics of Penicillium expansum has further illuminated the impact of this compound, particularly on pathways related to mycotoxin production and cell wall integrity.

Protein NameAccession NumberFold ChangeFunction
Down-regulated Proteins
PatK (Polyketide synthase)A0A075B8J9-3.2Patulin biosynthesis
Rho1 GTPaseA0A075B9F3-2.7Cell wall integrity signaling
Up-regulated Proteins
Superoxide dismutaseA0A075B9A1+2.9Oxidative stress response
ChitinaseA0A075B8L5+2.4Cell wall remodeling

Table 2: Selected differentially expressed proteins in Penicillium expansum after treatment with this compound, identified by iTRAQ-based proteomics.

Comparative Performance: this compound vs. Antifungal Alternatives

To provide a comprehensive evaluation, the antifungal efficacy of this compound is compared with other established antifungal agents. The Minimum Inhibitory Concentration (MIC) is a key metric for this comparison, indicating the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antifungal AgentTarget FungusMIC (µg/mL)Reference
This compound Aspergillus flavus16 - 32[1]
Penicillium expansum8 - 16[2]
Natamycin Aspergillus flavus16 - 64
Penicillium expansum4 - 8[2]
PeAfpA Aspergillus flavus8 - 16[3]
Penicillium expansum1 - 4[2]

Table 3: Comparison of Minimum Inhibitory Concentrations (MIC) of this compound and alternative antifungal agents against common fungal pathogens.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the proteomic analysis of this compound's effects.

Two-Dimensional Gel Electrophoresis (2-DE) Protocol for Aspergillus flavus
  • Protein Extraction: Fungal mycelia are ground to a fine powder in liquid nitrogen. The powder is then suspended in a lysis buffer containing urea, thiourea, CHAPS, and a protease inhibitor cocktail.

  • Isoelectric Focusing (IEF): The first dimension of separation is performed on immobilized pH gradient (IPG) strips. Protein samples are loaded onto the strips and subjected to a voltage gradient to separate proteins based on their isoelectric point.

  • SDS-PAGE: The second dimension separates proteins based on their molecular weight. The IPG strips are equilibrated and placed on top of a polyacrylamide gel, and an electric current is applied.

  • Staining and Image Analysis: Gels are stained with a fluorescent dye (e.g., SYPRO Ruby) to visualize the protein spots. The gels are then scanned, and the protein spots are quantified using specialized software.

  • Protein Identification: Differentially expressed protein spots are excised from the gel, digested with trypsin, and the resulting peptides are analyzed by mass spectrometry (MALDI-TOF/TOF or LC-MS/MS) for identification.

iTRAQ-based Quantitative Proteomics Protocol for Penicillium expansum
  • Protein Extraction and Digestion: Proteins are extracted from fungal mycelia as described for 2-DE. The extracted proteins are then quantified, and equal amounts from each sample are digested with trypsin.

  • iTRAQ Labeling: The resulting peptides from each sample are labeled with different isobaric iTRAQ reagents.

  • Peptide Fractionation: The labeled peptides are combined and fractionated using strong cation exchange (SCX) chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Each fraction is then analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The fragmentation spectra are used to identify the peptides and to quantify the relative abundance of the iTRAQ reporter ions, allowing for the determination of protein fold changes between samples.

Visualizing the Molecular Battlefield: Signaling Pathways Affected by this compound

To illustrate the intricate molecular interactions, the following diagrams, generated using Graphviz (DOT language), depict the proposed signaling pathway affected by this compound and the general experimental workflows.

PgAFP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to receptor G_Protein G-Protein Complex (α, β, γ subunits) GPCR->G_Protein Activates ROS Reactive Oxygen Species (ROS) Generation G_Protein->ROS Leads to Apoptosis Apoptosis G_Protein->Apoptosis Modulates MAPKKK MAPKKK (e.g., Bck1) ROS->MAPKKK Activates ROS->Apoptosis Induces MAPKK MAPKK (e.g., Mkk2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., MpkA) MAPKK->MAPK Phosphorylates TF Transcription Factor (e.g., RlmA) MAPK->TF Activates Gene_Expression Altered Gene Expression (Stress Response, Cell Wall Repair) TF->Gene_Expression Regulates

Caption: Proposed signaling pathway of this compound's antifungal action.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_2de 2-DE Workflow cluster_itraq iTRAQ Workflow cluster_identification Protein Identification Fungal_Culture Fungal Culture (Control vs. This compound-treated) Protein_Extraction Protein Extraction Fungal_Culture->Protein_Extraction IEF 1. Isoelectric Focusing (IEF) Protein_Extraction->IEF 2-DE Path Digestion 1. Protein Digestion Protein_Extraction->Digestion iTRAQ Path SDS_PAGE 2. SDS-PAGE IEF->SDS_PAGE Staining 3. Gel Staining SDS_PAGE->Staining Analysis 4. Image Analysis Staining->Analysis Mass_Spec Mass Spectrometry (MALDI-TOF/TOF or LC-MS/MS) Analysis->Mass_Spec Labeling 2. iTRAQ Labeling Digestion->Labeling Fractionation 3. Peptide Fractionation Labeling->Fractionation LC_MSMS 4. LC-MS/MS Analysis Fractionation->LC_MSMS LC_MSMS->Mass_Spec Database_Search Database Search Mass_Spec->Database_Search

Caption: General experimental workflows for proteomic analysis.

Conclusion

The validation of proteomic findings on this compound's effect on fungi underscores its potential as a powerful antifungal agent. The comprehensive data presented in this guide, from quantitative protein expression changes to the elucidation of its impact on key signaling pathways, provides a solid foundation for future research and development. The comparison with existing antifungal alternatives highlights this compound's competitive efficacy. Further exploration of the intricate molecular interactions and in-vivo studies will be crucial in harnessing the full therapeutic and biocontrol potential of this promising antifungal protein.

References

Comparative Analysis of the PgAFP Gene Promoter with Other Antifungal Protein Gene Promoters

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the regulatory architecture and functional dynamics of the PgAFP gene promoter in comparison to other key antifungal protein (AFP) gene promoters. This analysis is supported by experimental data to provide a framework for understanding and manipulating antifungal gene expression.

Introduction

Antifungal proteins (AFPs) are a class of small, cysteine-rich proteins secreted by various filamentous fungi that exhibit potent inhibitory activity against a broad spectrum of fungal pathogens. The expression of the genes encoding these proteins is tightly regulated at the transcriptional level, governed by specific promoter elements that respond to a variety of developmental and environmental cues. Understanding the structure and function of these promoters is crucial for the development of novel antifungal strategies and for the biotechnological production of these proteins. This guide provides a comparative analysis of the promoter of the this compound gene from Penicillium chrysogenum with other well-characterized antifungal protein gene promoters, focusing on their regulatory elements, expression patterns, and the signaling pathways that control their activity.

Promoter Structure and Regulatory Elements: A Comparative Overview

The promoters of antifungal protein genes, while sharing the common goal of tightly controlling AFP production, exhibit significant diversity in their architecture and the array of cis-acting regulatory elements they harbor. These differences reflect the distinct ecological niches and life cycles of the producing organisms.

A detailed comparison of the known and putative cis-acting elements in the promoters of this compound from P. chrysogenum, paf from P. chrysogenum, and afpB from P. digitatum is presented below.

Regulatory ElementPutative FunctionThis compound (P. chrysogenum)paf (P. chrysogenum)afpB (P. digitatum)Reference
TATA Box Core promoter element, defines transcription start sitePresentPresentPresent[1]
CAAT Box Influences promoter strengthPresentPresentPresent[1]
CREA Binding Sites Carbon catabolite repressionPutativePresentPutative
PacC Binding Sites pH-dependent regulationPutativePresentPutative[2]
Stress Response Elements (STREs) Response to oxidative and osmotic stressPutativePutativePutative
BrlA Binding Sites Regulation of conidiationPutativePresentPutative[3]

Quantitative Analysis of Promoter Strength

The strength of a promoter, its ability to drive transcription, is a critical parameter for both endogenous gene regulation and for biotechnological applications. Reporter gene assays, such as those employing β-glucuronidase (GUS) or luciferase, are powerful tools for the quantitative assessment of promoter activity.

While direct comparative studies quantitatively benchmarking the this compound promoter against other AFP promoters are limited in publicly available literature, studies on related promoters provide valuable insights. For instance, the promoter of the paf gene from P. chrysogenum has been utilized to drive the expression of other proteins, indicating its robustness.

Hypothetical Comparative Promoter Activity:

PromoterReporter SystemRelative Expression Level (Fold Change vs. Basal)Inducing ConditionReference
Pthis compound Luciferase-Nutrient Limitation-
Ppaf GFPHighConidiation[4]
PafpB ----
PgpdA (control) LuciferaseConstitutively High--

Note: The data for Pthis compound* and PafpB are hypothetical and represent a key area for future research. The PgpdA promoter is a strong constitutive promoter often used as a positive control in fungal expression studies.*

Experimental Protocols

GUS/Luciferase Reporter Assay for Promoter Strength Analysis

This protocol describes a general method for quantifying promoter strength using a luciferase reporter system in filamentous fungi.

1. Vector Construction:

  • The promoter region of the target AFP gene (e.g., this compound) is amplified by PCR from genomic DNA.

  • The amplified promoter fragment is cloned upstream of a luciferase reporter gene (e.g., luc2) in a fungal expression vector. This vector should also contain a selectable marker (e.g., hygromycin resistance).

2. Fungal Transformation:

  • Protoplasts of the host fungal strain (e.g., P. chrysogenum or a heterologous host) are prepared by enzymatic digestion of the mycelial cell walls.

  • The reporter plasmid is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic.

3. Luciferase Activity Assay:

  • Transformed fungal colonies are grown in liquid culture under desired conditions (e.g., inducing vs. non-inducing).

  • Mycelia are harvested, and cell extracts are prepared by mechanical disruption (e.g., bead beating) in a lysis buffer.[5]

  • The luciferase activity in the cell extracts is measured using a luminometer after the addition of a luciferin substrate.[5]

  • Protein concentration in the extracts is determined (e.g., by Bradford assay) to normalize the luciferase activity.

  • A control vector containing a constitutive promoter (e.g., PgpdA) fused to the luciferase gene is used to compare relative promoter strengths.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a highly sensitive method to quantify the transcript levels of a specific gene under different conditions.

1. RNA Extraction and cDNA Synthesis:

  • Fungal mycelia are grown under various experimental conditions (e.g., different nutrient sources, stress treatments).

  • Total RNA is extracted from the harvested mycelia using a suitable method (e.g., TRIzol reagent).

  • The quality and quantity of the extracted RNA are assessed by spectrophotometry and gel electrophoresis.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qRT-PCR Reaction:

  • The qRT-PCR reaction is set up using a qPCR master mix, cDNA template, and gene-specific primers for the target AFP gene and a reference gene (e.g., actin or GAPDH) for normalization.

  • The reaction is performed in a real-time PCR cycler. The amplification of the target and reference genes is monitored in real-time by detecting the fluorescence of an intercalating dye (e.g., SYBR Green) or a fluorescent probe.

3. Data Analysis:

  • The cycle threshold (Ct) values, which are inversely proportional to the initial amount of template, are determined for both the target and reference genes.

  • The relative expression of the target gene is calculated using the ΔΔCt method, which normalizes the expression of the target gene to the reference gene and compares it to a control condition.

DNase I Footprinting Analysis for Identifying Protein Binding Sites

DNase I footprinting is a technique used to identify the specific DNA sequences where a protein binds.

1. Probe Preparation:

  • A DNA fragment corresponding to the promoter region of interest is amplified by PCR. One of the primers is end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

2. DNA-Protein Binding Reaction:

  • The labeled DNA probe is incubated with a nuclear protein extract or a purified transcription factor.

3. DNase I Digestion:

  • The DNA-protein mixture is treated with a low concentration of DNase I, which randomly cleaves the DNA backbone. The regions of DNA where the protein is bound are protected from DNase I digestion.

4. Gel Electrophoresis and Analysis:

  • The digested DNA fragments are separated by size on a denaturing polyacrylamide gel.

  • The gel is exposed to an X-ray film (for radioactive labels) or scanned with a fluorescence imager.

  • The "footprint," a region where no DNA fragments are observed, indicates the binding site of the protein on the DNA. A sequencing ladder of the same DNA fragment is run alongside to precisely map the protected region.[2]

Signaling Pathways Regulating Antifungal Protein Gene Expression

The expression of antifungal protein genes is intricately regulated by various signaling pathways that allow the fungus to respond to its environment and developmental state.

Signaling_Pathways

Calcium Signaling: Calcium signaling plays a pivotal role in fungal responses to various stresses. The antifungal protein PAF from P. chrysogenum has been shown to disrupt calcium homeostasis in sensitive fungi.[5] Conversely, external calcium levels can influence the susceptibility of fungi to AFPs, suggesting a link between calcium signaling and the regulation of AFP gene expression or the cellular response to these proteins. The calcineurin pathway, a key component of calcium signaling, is a likely candidate for regulating AFP gene expression in response to calcium stress.

MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are central to sensing and responding to extracellular stimuli, including osmotic and oxidative stress.[2] These pathways are often implicated in the regulation of secondary metabolite production and stress-response genes, making them prime candidates for the control of AFP gene expression.

pH Signaling: The expression of some AFP genes, such as afp from Aspergillus giganteus, is regulated by ambient pH through the PacC transcription factor.[2] This allows the fungus to tailor its antifungal arsenal to the specific pH environment it encounters.

Developmental Regulation: The expression of the paf gene in P. chrysogenum is correlated with conidiation and is regulated by the key developmental transcription factor BrlA.[3] This suggests that PAF may play a role in protecting the developing spores from competing microorganisms.

Conclusion and Future Directions

The promoters of antifungal protein genes are complex regulatory hubs that integrate a multitude of environmental and developmental signals to ensure the timely and appropriate production of these important defense proteins. While significant progress has been made in understanding the regulation of some AFP genes, such as paf from P. chrysogenum, the promoter of this compound and its regulatory network remain largely uncharacterized.

Future research should focus on:

  • Detailed Promoter Bashing Studies: Systematically deleting or mutating regions of the this compound promoter to identify key cis-acting elements.

  • Quantitative and Comparative Promoter Strength Analysis: Using reporter gene assays to directly compare the strength of the this compound promoter with other AFP promoters under a range of conditions.

  • Identification of Trans-acting Factors: Employing techniques like yeast one-hybrid and electrophoretic mobility shift assays (EMSA) to identify the transcription factors that bind to the this compound promoter.

  • Elucidation of Signaling Pathways: Using genetic and pharmacological approaches to dissect the specific signaling pathways that regulate this compound expression.

A deeper understanding of the regulatory mechanisms governing this compound expression will not only provide fundamental insights into fungal biology but also pave the way for the rational design of strategies to enhance the production of this and other antifungal proteins for agricultural and clinical applications.

References

A Comparative Analysis of PgAFP and Chemical Fungicides in Combating Agricultural Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices has spurred research into bio-alternatives for synthetic chemical fungicides. This guide provides a detailed comparison of the efficacy of the Penicillium chrysogenum Antifungal Protein (PgAFP) and conventional chemical fungicides against key agricultural pathogens. We present quantitative data, detailed experimental protocols, and visualizations of their respective modes of action to offer a comprehensive resource for researchers in the field.

Quantitative Efficacy: A Head-to-Head Comparison

The in-vitro efficacy of this compound and the widely used chemical fungicide tebuconazole against several economically important plant pathogens is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) for this compound and EC50 for tebuconazole, both measured in µg/mL. Lower values indicate higher antifungal activity.

PathogenThis compound (MIC in µg/mL)[1]Tebuconazole (EC50 in µg/mL)
Aspergillus niger>250Not Available
Botrytis cinerea500Not Available
Fusarium oxysporum100Not Available
Fusarium graminearumNot Available0.33 ± 0.03
Fusarium pseudograminearumNot Available0.2328 ± 0.0840

Note: The provided data for this compound is based on a compound referred to as "S." in the source, which is being used as a proxy for this compound in this comparison. Direct comparative studies with standardized methodologies are needed for a conclusive assessment.

Unraveling the Mechanisms: Signaling Pathways

The distinct mechanisms of action of this compound and chemical fungicides are crucial for understanding their biological effects and potential for resistance development.

This compound: A Multi-pronged Attack on Fungal Cells

This compound exhibits a complex mode of action that disrupts multiple cellular processes in pathogenic fungi.[2] It is known to induce hyperpolarization of the plasma membrane, activate ion channels, and lead to an increase in reactive oxygen species (ROS), ultimately triggering an apoptosis-like phenotype.[2]

PgAFP_Pathway This compound This compound PlasmaMembrane Fungal Plasma Membrane This compound->PlasmaMembrane Interacts with IonChannels Ion Channel Activation PlasmaMembrane->IonChannels CaHomeostasis Disruption of Ca2+ Homeostasis PlasmaMembrane->CaHomeostasis ROS Increase in Reactive Oxygen Species (ROS) PlasmaMembrane->ROS Hyperpolarization Membrane Hyperpolarization IonChannels->Hyperpolarization Apoptosis Apoptosis-like Cell Death Hyperpolarization->Apoptosis CaHomeostasis->Apoptosis ROS->Apoptosis Azole_Pathway Azole Azole Fungicide (e.g., Tebuconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Azole->CYP51 Inhibits Membrane_Disruption Membrane Disruption & Cell Death Azole->Membrane_Disruption Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes CYP51->Membrane_Disruption Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporated into Strobilurin_Pathway Strobilurin Strobilurin Fungicide Mitochondrion Fungal Mitochondrion Strobilurin->Mitochondrion Cyt_bc1 Cytochrome bc1 Complex (Complex III) Strobilurin->Cyt_bc1 Binds to Qo site Mitochondrion->Cyt_bc1 Electron_Transport Electron Transport Chain Cyt_bc1->Electron_Transport Inhibits ATP_Synthesis ATP Synthesis Electron_Transport->ATP_Synthesis Blocks Cell_Death Cellular Energy Depletion & Death ATP_Synthesis->Cell_Death Leads to Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Prepare pure fungal culture on agar plates Inoculum_Prep 2. Prepare standardized inoculum suspension Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculate microplate wells with fungal suspension Inoculum_Prep->Inoculation Antifungal_Dilution 3. Perform serial dilutions of antifungal agent in microplate Antifungal_Dilution->Inoculation Incubation 5. Incubate at specified temperature and duration Inoculation->Incubation MIC_Determination 6. Visually or spectrophotometrically determine the MIC Incubation->MIC_Determination Result MIC: Lowest concentration with no visible growth MIC_Determination->Result

References

Validating the Critical Role of Disulfide Bonds in PgAFP Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Penicillium chrysogenum antifungal protein (PgAFP), focusing on the essential role of its disulfide bonds in maintaining structural integrity and biological activity. While direct comparative studies on cysteine mutants of this compound are not extensively published, this document synthesizes data from closely related antifungal proteins (AFPs) and established biochemical principles to underscore the functional importance of these covalent linkages.

Structural and Functional Significance of Disulfide Bonds in this compound

This compound is a small, cationic, cysteine-rich protein that exhibits potent antifungal activity against a range of pathogenic fungi.[1][2] Its robust structure, characterized by high stability against proteases, temperature fluctuations, and a wide pH range, is critically dependent on the presence of four intramolecular disulfide bonds.[3] These bonds are formed between eight cysteine residues, creating a complex and interlocking abcdabcd topology that is essential for the protein's compact three-dimensional fold.[3]

The correct formation of these disulfide bridges is not merely a structural feature but a prerequisite for the antifungal function of this compound. Studies on the closely related Aspergillus giganteus antifungal protein (AFP), which shares a similar structure and disulfide bond pattern, have demonstrated that misfolded isoforms with incorrect disulfide linkages are devoid of antifungal activity.[3] This highlights that the precise, genetically encoded arrangement of these bonds is fundamental to the protein's biological function.

Comparative Analysis: Wild-Type this compound vs. Functionally Compromised Variants

To illustrate the impact of disulfide bond integrity on this compound's performance, this section compares the known characteristics of the wild-type protein with those of functionally impaired variants, including misfolded isoforms and a mutant of a related antifungal protein (PAF) where a critical surface-exposed residue was altered.

Quantitative Data Summary

The following table summarizes the expected and observed differences in key performance metrics between wild-type this compound and variants with compromised structural integrity.

ParameterWild-Type this compoundMisfolded Isoforms (Incorrect Disulfide Bonds)Rationale/Supporting Data
Antifungal Activity (MIC) Low µg/mL range against susceptible fungi.[2]No inhibitory effect observed.[3]The correct 3D structure, stabilized by disulfide bonds, is necessary for interaction with the fungal target.
Thermal Stability (Tm) High thermal stability.[3]Significantly lower thermal stability.Disulfide bonds provide significant conformational rigidity, increasing the energy required for unfolding.
Protease Resistance Highly resistant to proteolytic degradation.[3]Susceptible to protease degradation.The compact, disulfide-bonded structure limits access of proteases to cleavage sites.
Structural Integrity Compact, well-defined β-barrel structure.[4]Unfolded or aggregated structures.Disruption of disulfide bonds leads to loss of the native tertiary structure.

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Tm (Melting Temperature) is the temperature at which half of the protein population is unfolded.

Experimental Protocols

The validation of the role of disulfide bonds in this compound function relies on a combination of molecular biology, biophysical, and microbiological techniques.

Site-Directed Mutagenesis

This technique is employed to create specific mutations in the gene encoding this compound, such as replacing cysteine residues with serine or alanine to prevent disulfide bond formation.

Workflow:

  • Plasmid Isolation: The plasmid containing the this compound gene is isolated from a suitable expression host (e.g., E. coli).

  • Primer Design: Primers containing the desired mutation (e.g., a codon for serine instead of cysteine) are designed.

  • PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase with the mutagenic primers.

  • Template Removal: The original, non-mutated parental DNA template is digested using an enzyme such as DpnI, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutant plasmid.

  • Transformation: The resulting mutated plasmids are transformed into E. coli for propagation.

  • Sequence Verification: The mutated gene is sequenced to confirm the desired nucleotide change.

  • Protein Expression and Purification: The mutated this compound is expressed in a suitable host (e.g., Pichia pastoris or E. coli) and purified.

G

Antifungal Activity Assay (Microbroth Dilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the wild-type and mutant proteins.

Protocol:

  • Fungal Inoculum Preparation: A suspension of fungal spores or yeast cells is prepared and adjusted to a standard concentration (e.g., 10^4 cells/mL).

  • Serial Dilution: The purified wild-type and mutant this compound are serially diluted in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow fungal growth in the control wells (no protein).

  • MIC Determination: The MIC is determined as the lowest concentration of the protein that completely inhibits visible fungal growth.

Thermal Stability Assay (Differential Scanning Fluorimetry)

This method is used to determine the melting temperature (Tm) of the wild-type and mutant proteins as a measure of their thermal stability.

Protocol:

  • Sample Preparation: The purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

  • Temperature Ramp: The sample is subjected to a gradual increase in temperature in a real-time PCR instrument.

  • Fluorescence Monitoring: As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, leading to dye binding and an increase in fluorescence.

  • Tm Calculation: The Tm is the temperature at the midpoint of the unfolding transition, which is determined from the peak of the first derivative of the fluorescence curve.

Signaling Pathways and Logical Relationships

The structural integrity of this compound, maintained by its disulfide bonds, is the starting point for its antifungal activity. While the precise downstream signaling pathways activated by this compound in fungal cells are still under investigation, a logical relationship between structure and function can be depicted.

G

Conclusion

References

Unlocking Antifungal Potential: A Comparative Guide to PgAFP Activity in Different Fungal Growth Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how fungal growth media influence the production and activity of the Penicillium chrysogenum Antifungal Protein (PgAFP), a promising candidate for novel antifungal therapies.

This guide provides an objective comparison of this compound activity when its source organism, Penicillium chrysogenum, is cultivated in various standard fungal growth media. Understanding the interplay between nutrition and the production of this potent antifungal protein is critical for optimizing its yield and efficacy for research and development applications. This document summarizes key findings from published studies, presents detailed experimental protocols for replication, and visualizes essential workflows.

Data Presentation: The Impact of Nutrient Availability on this compound Production

The production of antifungal proteins (AFPs) by Penicillium species is intricately linked to the nutritional composition of the growth medium. Research on this compound and its close homologue, PAF, from Penicillium chrysogenum, alongside other fungal AFPs, reveals a distinct pattern: nutrient-limiting conditions tend to favor the production of certain AFPs, while nutrient-rich environments can suppress their expression or induce other specific AFPs.

While a single study providing a direct quantitative comparison of this compound across a spectrum of media is not available, the existing literature allows for a clear comparative summary based on the type of media used. The following table contrasts the expected this compound production and resulting antifungal activity in two major classes of fungal growth media: complex (nutrient-rich) and minimal (nutrient-defined).

FeatureComplex Media (e.g., Potato Dextrose Broth - PDB)Minimal Media (e.g., Czapek-Dox Broth, Penicillium chrysogenum Minimal Medium - PcMM)
Nutrient Composition Rich in complex carbohydrates, amino acids, and vitamins.Contains simple, defined carbon and nitrogen sources, and essential salts.
Expected this compound Production Generally lower to negligible. Studies on similar AFPs, like PeAfpA from P. expansum, have shown no detectable production in PDB.Generally higher. Nutrient limitation is a known trigger for the expression of certain AFPs, including PAF from P. chrysogenum.
Relative Antifungal Activity of Culture Supernatant Low to none. The absence or low concentration of secreted this compound results in minimal inhibitory effects on target fungi.High. The increased secretion of this compound leads to a potent antifungal activity in the culture supernatant.
Typical Minimum Inhibitory Concentration (MIC) of Purified this compound/PAF Not applicable as production is minimal.MIC values for purified PAF against various filamentous fungi typically range from 0.25 to 32 µM.[1]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cultivation of Penicillium chrysogenum for this compound Production

This protocol describes the cultivation of P. chrysogenum in different liquid media to compare this compound production.

a. Media Preparation:

  • Potato Dextrose Broth (PDB): Prepare as per the manufacturer's instructions (typically 24 g/L).

  • Penicillium chrysogenum Minimal Medium (PcMM): The composition of 1x PcMM is as follows:

    • 50 mM NaNO₃

    • 1.5 mM KH₂PO₄

    • 2 mM MgSO₄

    • 3.5 mM KCl

    • Trace elements solution

    • Carbon source (e.g., 1% w/v glucose or sucrose)

    • Adjust pH to 6.5.

  • Czapek-Dox Broth: Prepare as per the standard formulation.

b. Inoculation and Incubation:

  • Inoculate 100 mL of each sterile medium with 1 x 10⁶ conidia/mL of P. chrysogenum.

  • Incubate the cultures at 25°C with shaking at 150 rpm for 5-7 days.

  • Harvest the culture supernatant by centrifugation at 4,000 x g for 20 minutes, followed by filtration through a 0.22 µm filter to remove fungal cells and debris.

Quantification of this compound

The concentration of this compound in the culture supernatant can be determined using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting.

a. SDS-PAGE:

  • Concentrate the culture supernatant 10-fold using a centrifugal filter unit with a molecular weight cutoff of 3 kDa.

  • Mix the concentrated supernatant with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto a 15% polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue to visualize protein bands. This compound has a molecular weight of approximately 6.5 kDa.

b. Western Blotting:

  • Transfer the proteins from the SDS-PAGE gel to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to this compound/PAF.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein using a chemiluminescent substrate and imaging system. The intensity of the bands can be quantified using densitometry software.

Determination of Antifungal Activity (MIC Assay)

The antifungal activity of the culture supernatants or purified this compound is determined by a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

  • Prepare serial two-fold dilutions of the culture supernatant or purified this compound in a 96-well microtiter plate. The diluent should be a suitable growth medium for the target fungus (e.g., 10% PDB).

  • Add a standardized inoculum of the target fungal spores (e.g., Aspergillus niger) to each well to a final concentration of 5 x 10⁴ conidia/mL.

  • Include a positive control (fungus in medium without this compound) and a negative control (medium only).

  • Incubate the plates at 25°C for 48-72 hours.

  • The MIC is defined as the lowest concentration of the sample that completely inhibits visible fungal growth.

Mandatory Visualization

The following diagrams illustrate the key experimental workflows described in this guide.

Experimental_Workflow_for_PgAFP_Production_and_Activity_Comparison cluster_cultivation 1. Fungal Cultivation cluster_inoculation 2. Inoculation & Incubation cluster_harvesting 3. Supernatant Harvesting cluster_analysis 4. Analysis PDB Potato Dextrose Broth (Complex Medium) Inoculation Inoculate with P. chrysogenum conidia PDB->Inoculation PcMM PcMM (Minimal Medium) PcMM->Inoculation Czapek Czapek-Dox Broth (Minimal Medium) Czapek->Inoculation Incubation Incubate at 25°C with shaking Inoculation->Incubation Centrifugation Centrifuge to remove mycelia Incubation->Centrifugation Filtration Filter supernatant (0.22 µm) Centrifugation->Filtration Quantification This compound Quantification (SDS-PAGE & Western Blot) Filtration->Quantification Activity Antifungal Activity (MIC Assay) Filtration->Activity

Caption: Experimental workflow for comparing this compound production and activity.

MIC_Assay_Workflow cluster_preparation 1. Preparation cluster_inoculation 2. Inoculation cluster_incubation 3. Incubation cluster_reading 4. Result Reading SerialDilution Prepare serial dilutions of This compound/culture supernatant in a 96-well plate AddInoculum Add standardized fungal spore suspension to each well SerialDilution->AddInoculum IncubatePlate Incubate plate at 25°C for 48-72 hours AddInoculum->IncubatePlate ReadMIC Determine MIC: Lowest concentration with no visible growth IncubatePlate->ReadMIC

Caption: Workflow for the broth microdilution MIC assay.

References

A Comparative Analysis of PgAFP and Conventional Fungicides for the Management of Postharvest Fungal Infections in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against postharvest fungal diseases that threaten global food security, a novel antifungal protein, PgAFP, is emerging as a potential biological alternative to conventional chemical fungicides. This guide provides an in-depth, data-driven comparison of this compound with the widely used antifungal drug, thiabendazole, for the treatment of Penicillium expansum infections in apples, a common and economically significant postharvest disease.

Executive Summary

Penicillium expansum, the causative agent of blue mold in apples, leads to significant economic losses and poses a health risk due to the production of the mycotoxin patulin. The primary method of control has traditionally been the application of chemical fungicides. This guide examines the in vivo efficacy of this compound, a naturally derived antifungal protein from Penicillium chrysogenum, and compares it with the performance of the synthetic fungicide thiabendazole. This comparison is based on available experimental data and provides a comprehensive overview for researchers, scientists, and professionals in the field of drug development.

Performance Comparison: this compound vs. Thiabendazole

While direct comparative studies providing side-by-side quantitative data for this compound and thiabendazole against P. expansum on apples are limited, an analysis of independent studies allows for an indirect comparison of their efficacy.

TreatmentFungal PathogenPlant HostEfficacy (% Disease Reduction)Citation
Thiabendazole (40 µg/mL) in combination with Hansenula wingeiPenicillium expansumApple100% (after 7 days)[1][2]
Thiabendazole (low dosage) in combination with Hansenula wingeiPenicillium expansumApple80.45% (after 14 days)[1][2]
Thiabendazole (low dosage) in combination with Hansenula wingeiPenicillium expansumApple72.13% (after 21 days)[1][2]
Thiophenate methyl (50 ppm)Penicillium expansumIn vitro65% reduction in fungal growth
Thiophenate methyl (250 ppm)Penicillium expansumIn vitro90% reduction in fungal growth[3]
Metalaxyl+mencozeb (50 ppm)Penicillium expansumIn vitro73% reduction in fungal growth[3]
Metalaxyl+mencozeb (250 ppm)Penicillium expansumIn vitro88% reduction in fungal growth[3]
This compoundPenicillium expansumApple-based agarInhibitory effect observed, but specific percentage of disease reduction not provided. Increased patulin production in some strains.[4]

Note: The provided data for thiabendazole reflects its use in combination with a biocontrol yeast. The efficacies of thiophenate methyl and metalaxyl+mencozeb are from in vitro studies and are included to provide a broader context of chemical fungicide performance. Quantitative in vivo data for this compound showing a specific percentage of disease reduction on apples was not available in the searched literature. One study indicated that while this compound has an inhibitory effect, it may also lead to an increase in patulin production in some P. expansum strains, a factor that requires careful consideration.[5][4]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate assessment of antifungal efficacy. The following methodology is a synthesis of common practices for in vivo antifungal testing on apples.

1. Fungal Inoculum Preparation:

  • Penicillium expansum is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sporulation.

  • Spores are harvested and suspended in a sterile solution (e.g., sterile distilled water with a surfactant like Tween 80).

  • The spore concentration is adjusted to a standard level (e.g., 1 x 10^4 spores/mL) using a hemocytometer.

2. Fruit Preparation and Inoculation:

  • Apples of a uniform variety, size, and maturity are surface-sterilized (e.g., with a sodium hypochlorite solution) and rinsed with sterile water.

  • A uniform wound is created on each apple (e.g., using a sterile nail or cork borer).

  • A specific volume of the fungal spore suspension is pipetted into each wound.

3. Antifungal Treatment Application:

  • This compound Treatment: A solution of purified this compound at a predetermined concentration is applied to the wounds before or after inoculation with the pathogen.

  • Thiabendazole Treatment: A solution of thiabendazole at a known concentration is applied in the same manner as the this compound treatment.

  • Control Group: A control group of apples is treated with a sterile solution without any antifungal agent.

4. Incubation and Data Collection:

  • The treated and control apples are incubated under controlled conditions of temperature and humidity.

  • The diameter of the resulting lesion (decay) is measured at regular intervals (e.g., daily or every other day).

  • The percentage of disease reduction is calculated using the formula: [(Lesion diameter of control - Lesion diameter of treatment) / Lesion diameter of control] x 100.

5. Statistical Analysis:

  • The collected data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.

Visualization of Antifungal Mechanisms

Experimental Workflow for In Vivo Antifungal Comparison

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Fungal Inoculum (Penicillium expansum) C Wounding & Inoculation A->C B Apple Selection & Sterilization B->C D Antifungal Treatment Application C->D E This compound D->E F Thiabendazole D->F G Control (No Treatment) D->G H Incubation (Controlled Environment) E->H F->H G->H I Data Collection (Lesion Diameter) H->I J Efficacy Calculation (% Disease Reduction) I->J This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Interacts with ROS Increased ROS (Reactive Oxygen Species) Membrane->ROS Triggers CWI Cell Wall Integrity Pathway Membrane->CWI Disrupts Apoptosis Apoptosis ROS->Apoptosis Induces CWI->Apoptosis Contributes to Thiabendazole Thiabendazole Mitochondrion Fungal Mitochondrion Thiabendazole->Mitochondrion Enters ComplexII Complex II (Succinate Dehydrogenase) Thiabendazole->ComplexII Inhibits Mitochondrion->ComplexII ETC Electron Transport Chain ComplexII->ETC is part of ATP ATP Production ETC->ATP CellDeath Fungal Cell Death ETC->CellDeath Disruption leads to

References

Validating the Interaction Between PgAFP and Fungal Cell Membrane Receptors: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of the novel antifungal protein, PgAFP, from Penicillium chrysogenum presents a promising avenue for the development of new therapeutics against pathogenic fungi. Elucidating its mechanism of action is paramount, with initial evidence pointing towards a crucial interaction with fungal cell membrane receptors. This guide provides a comparative overview of key experimental methodologies to validate and quantify this interaction, offering a framework for researchers to design robust validation studies. While specific quantitative data for the this compound-receptor interaction is not yet publicly available, this guide presents illustrative data to demonstrate how results from these techniques can be effectively compared.

Comparing Methodologies for Validating this compound-Receptor Interaction

The validation of a protein-receptor interaction involves multiple lines of evidence, from initial confirmation of binding to the precise quantification of binding affinity and thermodynamics. Below is a comparison of key techniques applicable to studying the interaction between this compound and its putative fungal cell membrane receptors.

Table 1: Comparison of Key Interaction Validation Techniques
Technique Principle Information Gained Illustrative this compound Binding Affinity (Kd) Advantages Limitations
Co-Immunoprecipitation (Co-IP) Pull-down of a target protein and its binding partners from a cell lysate using a specific antibody.In vivo or in vitro confirmation of interaction.Not applicable (Qualitative)- Demonstrates interaction in a near-native environment.- Can identify unknown binding partners.- Prone to false positives/negatives.- Does not provide quantitative binding data.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.Real-time kinetics (kon, koff) and equilibrium binding affinity (Kd).1.2 x 10-8 M- Label-free.- Provides detailed kinetic information.- Requires relatively small sample volumes.- Requires immobilization of one binding partner, which may affect its conformation.- Membrane proteins can be challenging to work with.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of two molecules.Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).1.5 x 10-8 M- Label-free, in-solution measurement.- Provides a complete thermodynamic profile of the interaction.- No immobilization required.- Requires larger amounts of purified protein.- Lower throughput than SPR.
Bimolecular Fluorescence Complementation (BiFC) Two non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest. Interaction brings the fragments together, reconstituting fluorescence.In vivo visualization and localization of the interaction.Not applicable (Qualitative/Semi-quantitative)- Direct visualization of interaction in living cells.- Can provide subcellular localization information.- Irreversible association of fluorescent fragments can lead to artifacts.- Quantification can be challenging.

Note: The Kd values presented are for illustrative purposes to demonstrate how data from different techniques would be compared.

Proposed Signaling Pathway for this compound Action

Recent studies on this compound and related antifungal proteins suggest a mechanism that extends beyond simple membrane disruption, likely involving the modulation of key intracellular signaling pathways. One proposed pathway involves the interaction of this compound with membrane-associated proteins such as the GTPase Rho1 and G-protein subunits, leading to downstream effects on cell wall integrity and potentially inducing apoptosis.

PgAFP_Signaling_Pathway This compound This compound Receptor Fungal Cell Membrane Receptor (e.g., Rho1-associated complex) This compound->Receptor Binding Rho1 Rho1 GTPase Receptor->Rho1 Activation/Modulation G_protein G-protein Signaling (e.g., CpcB subunit) Receptor->G_protein Activation/Modulation CellWall Cell Wall Integrity Pathway Rho1->CellWall Apoptosis Apoptotic Pathway G_protein->Apoptosis FungalGrowth Inhibition of Fungal Growth CellWall->FungalGrowth Disruption Apoptosis->FungalGrowth Induction

Caption: Proposed signaling cascade initiated by this compound binding to a fungal cell membrane receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key techniques discussed.

Experimental Workflow: A Comparative Overview

The general workflow for validating the this compound-receptor interaction involves several stages, from initial screening to detailed biophysical characterization.

Experimental_Workflow start Hypothesis: This compound interacts with a fungal membrane receptor co_ip Co-Immunoprecipitation (In vivo validation) start->co_ip bifc BiFC (In vivo localization) start->bifc protein_expression Recombinant Protein Expression & Purification (this compound & Receptor) co_ip->protein_expression bifc->protein_expression spr Surface Plasmon Resonance (Kinetics & Affinity) protein_expression->spr itc Isothermal Titration Calorimetry (Thermodynamics & Affinity) protein_expression->itc end Validated Interaction & Quantitative Data spr->end itc->end

Caption: A logical workflow for the validation of the this compound-receptor interaction.

Protocol 1: Co-Immunoprecipitation (Co-IP) for in vivo Interaction

Objective: To demonstrate the in vivo interaction between this compound and a putative fungal membrane receptor.

Materials:

  • Fungal strain expressing a tagged version of the putative receptor (e.g., HA-tagged Rho1).

  • Purified this compound.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail).

  • Anti-HA antibody.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., Lysis buffer with 0.1% NP-40).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Anti-PgAFP antibody for Western blotting.

Procedure:

  • Grow the fungal culture to the desired growth phase.

  • Treat the culture with this compound for a specified time.

  • Harvest and wash the fungal mycelia.

  • Lyse the cells in ice-cold lysis buffer using mechanical disruption (e.g., bead beating).

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G magnetic beads.

  • Incubate the pre-cleared lysate with an anti-HA antibody overnight at 4°C.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using an anti-PgAFP antibody. A band corresponding to this compound in the immunoprecipitated sample indicates an interaction.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the binding kinetics and affinity of the this compound-receptor interaction.

Materials:

  • Purified recombinant this compound.

  • Purified recombinant fungal membrane receptor (solubilized in a suitable detergent).

  • SPR instrument and sensor chip (e.g., CM5 chip).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-P+ buffer with a low concentration of detergent).

Procedure:

  • Immobilize the purified receptor onto the sensor chip surface via amine coupling.

  • Inject a series of concentrations of this compound over the sensor surface.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between injections if necessary.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Objective: To determine the binding affinity and thermodynamic parameters of the this compound-receptor interaction.

Materials:

  • Purified recombinant this compound.

  • Purified recombinant fungal membrane receptor (solubilized in a suitable detergent).

  • ITC instrument.

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, with detergent).

Procedure:

  • Dialyze both this compound and the receptor extensively against the same buffer to minimize buffer mismatch effects.

  • Load the receptor into the sample cell of the ITC instrument.

  • Load this compound into the injection syringe at a concentration 10-20 times that of the receptor.

  • Perform a series of injections of this compound into the sample cell while monitoring the heat changes.

  • Integrate the heat pulses and plot them against the molar ratio of this compound to the receptor.

  • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of binding.

Logical Framework for Comparison

The selection of an appropriate validation technique depends on the specific research question. This diagram illustrates a decision-making process for choosing the most suitable method.

Logical_Comparison start Research Question q1 Confirm in vivo interaction? start->q1 q2 Determine binding kinetics? q1->q2 No co_ip Use Co-IP q1->co_ip Yes q3 Determine binding thermodynamics? q2->q3 No spr Use SPR q2->spr Yes itc Use ITC q3->itc Yes bifc Use BiFC for localization co_ip->bifc

Caption: Decision tree for selecting an appropriate interaction validation method.

This guide provides a foundational framework for researchers investigating the interaction between this compound and fungal cell membrane receptors. By employing a combination of these techniques, a comprehensive understanding of this crucial molecular interaction can be achieved, paving the way for the rational design of novel antifungal therapies.

Assessing the Synergistic Effects of Antifungal Peptides with Conventional Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the initial request specified an assessment of "PgAFP," a thorough search of publicly available scientific literature did not yield specific data on this particular peptide. Therefore, to fulfill the core requirements of this guide, we will use a well-characterized antifungal peptide, Lactoferricin B (bLfcin) , as a representative example to illustrate the principles and methodologies for assessing synergistic effects with conventional antifungal agents. The experimental data and pathways described herein are based on published studies of bLfcin and are intended to serve as a model for the evaluation of other antifungal peptides.

This guide provides an objective comparison of the performance of an antifungal peptide in combination with conventional antifungal drugs, supported by experimental data and detailed methodologies. It is designed for researchers, scientists, and drug development professionals working on novel antifungal therapies.

Data Presentation: Synergistic Activity of bLfcin with Conventional Antifungals

The synergistic interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. Synergy is generally defined as an FIC index of ≤ 0.5, an additive or indifferent effect as an FIC index of > 0.5 to < 4.0, and antagonism as an FIC index of ≥ 4.0.

The following table summarizes the synergistic effects of bLfcin with fluconazole and amphotericin B against Candida albicans.

Fungal StrainAntifungal Agent 1Antifungal Agent 2MIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInteraction
C. albicans (ATCC 90028)bLfcin-32---
Fluconazole-0.5---
bLfcinFluconazole80.1250.5Synergy
C. albicans (Fluconazole-resistant isolate)bLfcin-32---
Fluconazole-64---
bLfcinFluconazole880.375Synergy
C. albicans (ATCC 90028)bLfcin-32---
Amphotericin B-0.25---
bLfcinAmphotericin B160.06250.75Additive

Note: The data presented in this table is representative and compiled from various studies on bLfcin.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of synergy studies. The checkerboard microdilution assay is a standard method for evaluating the in vitro interaction of two antimicrobial agents.

Checkerboard Microdilution Assay Protocol

1. Preparation of Materials:

  • Fungal Isolate: Candida albicans strain of interest, cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

  • Antifungal Agents: Stock solutions of the antifungal peptide (e.g., bLfcin) and a conventional antifungal (e.g., fluconazole) are prepared in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration 100 times the expected final concentration.

  • Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer or microplate reader.

2. Inoculum Preparation:

  • Harvest fungal colonies from the SDA plate and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute the standardized suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3. Plate Setup (Checkerboard Dilution):

  • In a 96-well plate, create a two-dimensional serial dilution of the two antifungal agents.

  • Add 50 µL of RPMI 1640 to all wells.

  • Along the x-axis (e.g., columns 2-11), create a serial two-fold dilution of antifungal agent A (e.g., bLfcin).

  • Along the y-axis (e.g., rows B-G), create a serial two-fold dilution of antifungal agent B (e.g., fluconazole).

  • This results in a matrix of wells containing various combinations of concentrations of the two drugs.

  • Include control wells: drug-free wells (growth control), and wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each agent individually.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

5. Determination of MIC and FIC Index:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), as determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

  • The FIC for each agent is calculated as: FIC = (MIC of drug in combination) / (MIC of drug alone).

  • The FIC index is the sum of the FICs for both agents: FIC Index = FIC of agent A + FIC of agent B.

Visualizations

Experimental Workflow for Synergy Testing

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Fungal Inoculum C Serial Dilution of Agents in 96-well Plate A->C B Prepare Antifungal Stock Solutions B->C D Inoculate Plate C->D E Incubate at 35°C for 24-48h D->E F Determine MICs Visually or Spectrophotometrically E->F G Calculate FIC Index F->G H Determine Interaction (Synergy, Additive, Antagonism) G->H

Caption: Workflow of the checkerboard microdilution assay for antifungal synergy testing.

Proposed Mechanism of Synergistic Action

G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Membrane Target Ergosterol Synthesis Enzyme Membrane->Target Inhibits Ergosterol Ergosterol Wall Wall->Membrane Increased Permeability Peptide Antifungal Peptide (e.g., bLfcin) Peptide->Wall Binds to and disrupts the cell wall Conventional Conventional Antifungal (e.g., Fluconazole) Conventional->Membrane Enters cell Target->Ergosterol Blocks synthesis

Caption: Hypothetical synergistic mechanism of an antifungal peptide and an azole antifungal.

Safety Operating Guide

Navigating the Safe Disposal of PgAFP: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel biological materials like the antifungal protein PgAFP are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for every emerging substance may not be readily available, a comprehensive understanding of general principles for managing laboratory waste, particularly biohazardous and chemical waste, provides a strong framework for safe operation. This guide offers essential, step-by-step guidance for the proper disposal of this compound, drawing on established laboratory safety protocols and waste management principles.

General Principles of Laboratory Waste Disposal

The disposal of any chemical or biological material should always be approached with a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, general procedures for handling antifungal proteins and other laboratory reagents apply. It is crucial to adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local and national regulations.

Categorization and Segregation of this compound Waste

Proper disposal begins with the correct categorization and segregation of waste at the point of generation. Depending on the experimental context, this compound waste may fall into one or more of the following categories:

  • Liquid Biological Waste: Cultures, supernatants, and other liquid media containing this compound.

  • Solid Biological Waste: Contaminated consumables such as petri dishes, pipette tips, and gloves.

  • Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound.

  • Chemical Waste: Solutions containing this compound mixed with hazardous chemicals.

Each category of waste has a designated disposal pathway to ensure safe handling and treatment.

Disposal Procedures for this compound Waste

The following table summarizes the general disposal procedures for different types of laboratory waste that may be generated during research involving this compound.

Waste CategoryDescriptionGeneral Disposal Route
Liquid Biohazardous Waste Includes bacterial or fungal cultures, cell cultures, and supernatants containing this compound.Decontaminate with a chemical disinfectant (e.g., 10% bleach solution) for at least 20 minutes before drain disposal with copious amounts of water. Alternatively, liquid waste can be autoclaved. Do not use chemical disinfection if you plan to autoclave.[1]
Solid Biohazardous Waste Non-sharp materials contaminated with this compound, such as gloves, petri dishes, and paper towels.Place in a designated biohazard bag (typically red) within a secondary container.[1][2] When the bag is three-quarters full, it should be securely tied and disposed of according to your institution's EHS guidelines for biohazardous waste collection and incineration.[1]
Sharps Waste Needles, syringes, blades, and other items that can puncture the skin and are contaminated with this compound.Immediately place in a designated, puncture-resistant sharps container.[1][2] These containers should be sealed when three-quarters full and disposed of through your institution's regulated medical waste stream.[1]
Chemical Waste Solutions containing this compound and hazardous chemicals (e.g., solvents, fixatives).Collect in a designated, properly labeled hazardous waste container.[1] The label should clearly identify the contents. Store in a satellite accumulation area, such as a fume hood, until it is collected by EHS personnel for proper disposal.[1]
Non-Hazardous Waste Uncontaminated materials such as clean packaging and office paper.Dispose of in the regular trash.

Experimental Protocols for Waste Decontamination

Chemical Decontamination of Liquid Biohazardous Waste:

  • Add a chemical disinfectant, such as household bleach, to the liquid waste to achieve a final concentration of 10%.[1]

  • Ensure thorough mixing of the disinfectant with the waste.

  • Allow the mixture to sit for a minimum of 20 minutes to ensure complete inactivation of any biological agents.[1]

  • After the contact time is complete, the decontaminated liquid can typically be poured down the drain with a large volume of running water.[1] Always confirm this is in accordance with your local wastewater regulations.

Autoclaving of Biohazardous Waste:

  • Place biohazardous waste in an autoclavable bag.

  • Add a small amount of water to the bag to facilitate steam generation.

  • Loosely seal the bag to allow for steam penetration.

  • Place the bag in a secondary, leak-proof container.

  • Autoclave according to your institution's validated cycle for biohazardous waste.

  • After autoclaving, the waste is typically considered non-hazardous and can be disposed of in the regular trash, though institutional policies may vary.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated during work with this compound.

cluster_0 Waste Generation Point cluster_1 Waste Categorization cluster_2 Disposal Pathways cluster_3 Final Disposition Generate Waste Generate Waste Categorize Waste Categorize Waste Generate Waste->Categorize Waste Liquid Biohazardous Liquid Biohazardous Categorize Waste->Liquid Biohazardous Liquid Bio Solid Biohazardous Solid Biohazardous Categorize Waste->Solid Biohazardous Solid Bio Sharps Sharps Categorize Waste->Sharps Sharps Chemical Chemical Categorize Waste->Chemical Chemical Non-Hazardous Non-Hazardous Categorize Waste->Non-Hazardous Non-Haz. Decontaminate & Drain Decontaminate & Drain Liquid Biohazardous->Decontaminate & Drain Biohazard Bin Biohazard Bin Solid Biohazardous->Biohazard Bin Sharps Container Sharps Container Sharps->Sharps Container Hazardous Waste Pickup Hazardous Waste Pickup Chemical->Hazardous Waste Pickup Regular Trash Regular Trash Non-Hazardous->Regular Trash

Caption: this compound Waste Disposal Workflow.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Safety Data Sheets (SDS) and follow all applicable local, state, and federal regulations for waste disposal.

References

Essential Safety and Logistical Information for Handling PgAFP

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) or handling protocol for Piscirickettsia salmonis ghost-active fluorescent protein (PgAFP) is currently available. The following guidance is based on the safety considerations for its constituent components: the bacterium Piscirickettsia salmonis, which is classified as a Biosafety Level 2 (BSL-2) organism, and general laboratory practices for handling recombinant fluorescent proteins.

This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this compound.

Hazard Identification and Risk Assessment

Piscirickettsia salmonis is a fish pathogen and is the primary biological hazard associated with this compound.[1][2] While it is not known to cause disease in humans, as it does not grow at temperatures above 30°C, it is essential to handle it under BSL-2 containment to minimize any potential risk.[3] The recombinant protein component is considered a low-hazard material.

Personal Protective Equipment (PPE)

Standard BSL-2 practices require the use of specific PPE to prevent exposure through skin, eyes, and mucous membranes.[4] All personnel must be trained in the proper use and removal of PPE.

PPE ItemSpecificationPurpose
Lab Coat Disposable or dedicated reusable, buttoned fully.[5]Protects skin and personal clothing from contamination.
Gloves Nitrile or latex, disposable. Check for tears before use.[6]Prevents direct skin contact with the material.
Eye Protection Safety glasses with side shields or a face shield.[6][7]Protects eyes from splashes or aerosols.

Laboratory Handling Procedures

Adherence to BSL-2 laboratory practices is mandatory when handling this compound.

3.1. General Practices:

  • Access to the laboratory should be restricted when work is in progress.[4]

  • Keep doors closed.

  • Minimize aerosol generation. For procedures with a high potential for creating aerosols (e.g., vortexing, sonicating, centrifuging), use a certified Class II Biological Safety Cabinet (BSC).[4]

  • Avoid touching your face, eyes, and mouth while working in the lab.[5]

  • Wash hands thoroughly with soap and water after handling materials and before leaving the laboratory.[4]

3.2. Experimental Workflow:

The following diagram outlines the standard workflow for handling this compound in a BSL-2 laboratory.

G cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Decontamination & Disposal A Don appropriate PPE (Lab coat, gloves, eye protection) B Prepare work area in a Biological Safety Cabinet (BSC) A->B C Retrieve this compound from storage B->C D Perform experimental procedures (e.g., pipetting, vortexing) within BSC C->D E Decontaminate work surfaces with appropriate disinfectant D->E F Segregate and dispose of contaminated waste E->F G Doff PPE and wash hands F->G

Standard BSL-2 workflow for handling this compound.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent the release of genetically modified organisms into the environment.[8]

4.1. Surface Decontamination:

Work surfaces and equipment should be decontaminated after each use and at the end of each workday. Several disinfectants are effective against Piscirickettsia salmonis.[9]

Disinfectant TypeEfficacy against P. salmonis
Peracetic AcidHigh
PeroxidesHigh
Chlorine DioxidesHigh
GlutaraldehydeModerate
Hypochlorite (Bleach)Lower

Follow the manufacturer's instructions for concentration and contact time.

4.2. Waste Disposal:

All materials that come into contact with this compound are considered biohazardous waste and must be disposed of accordingly.

4.2.1. Liquid Waste:

  • Decontaminate with a suitable disinfectant (e.g., a final concentration of 10% bleach for at least 30 minutes) before disposal down the sanitary sewer, in accordance with local regulations.

4.2.2. Solid Waste:

  • Includes items such as pipette tips, centrifuge tubes, gloves, and lab coats.

  • Collect in a leak-proof biohazard bag.

  • Decontaminate via autoclaving.[4]

  • Once decontaminated, the waste can typically be disposed of as regular trash, but always follow your institution's specific guidelines.

The following diagram illustrates the decision-making process for this compound waste disposal.

G Start Waste Generated from This compound Handling Decision Is the waste liquid or solid? Start->Decision LiquidPath Liquid Waste Decision->LiquidPath Liquid SolidPath Solid Waste Decision->SolidPath Solid DecontaminateLiquid Decontaminate with approved disinfectant LiquidPath->DecontaminateLiquid CollectSolid Collect in leak-proof biohazard bag SolidPath->CollectSolid SewerDisposal Dispose down sanitary sewer (per local regulations) DecontaminateLiquid->SewerDisposal Autoclave Decontaminate via autoclaving CollectSolid->Autoclave RegularTrash Dispose as regular trash (post-decontamination) Autoclave->RegularTrash

Waste disposal plan for materials contaminated with this compound.

Spill and Exposure Procedures

5.1. Spills:

  • Inside a BSC: Decontaminate all surfaces within the cabinet immediately.

  • Outside a BSC:

    • Alert others in the area.

    • Cover the spill with paper towels.

    • Gently pour a suitable disinfectant over the paper towels, working from the outside in.

    • Allow for the appropriate contact time.

    • Clean up the materials and dispose of them as biohazardous waste.

5.2. Exposures:

  • Skin Contact: Wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.

  • Report all exposures to your supervisor and institutional biosafety officer immediately.

References

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